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  • Product: (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
  • CAS: 501921-30-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Elucidation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Introduction (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a chiral bicyclic lactone of significant interest in pharmaceutical development. Its primary importance lies in its role as a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a chiral bicyclic lactone of significant interest in pharmaceutical development. Its primary importance lies in its role as a key intermediate in the synthesis of Darunavir, a potent protease inhibitor used in the treatment of HIV infection.[1][2][3] The precise stereochemical configuration of this intermediate is critical for the efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies and logical framework required for the unambiguous structural elucidation and stereochemical confirmation of this molecule.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical techniques to provide a field-proven perspective on why specific experiments are chosen, how the data is interpreted, and how a self-validating analytical workflow is constructed to ensure the highest degree of scientific rigor.

The Structural Elucidation Workflow: A Multi-faceted Approach

The complete structural confirmation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one relies on a synergistic combination of spectroscopic and spectrometric techniques. No single method is sufficient; instead, each provides a unique piece of the structural puzzle. The overall workflow is designed to first establish the molecular formula and connectivity, and then to definitively assign the relative and absolute stereochemistry.

G cluster_0 Initial Characterization cluster_1 Connectivity & 2D Structure cluster_2 Stereochemical Assignment MS Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Molecular Formula EA Elemental Analysis IR Infrared Spectroscopy IR->NMR_1D Functional Groups NMR_2D_Homo Homonuclear 2D NMR (COSY) NMR_1D->NMR_2D_Homo Proton Environment NMR_2D_Hetero Heteronuclear 2D NMR (HSQC, HMBC) NMR_2D_Homo->NMR_2D_Hetero Proton-Proton Connectivity NOESY NOESY / ROESY NMR_2D_Hetero->NOESY Atom Connectivity Final Confirmed Structure: (3aS,4S,6aR)-4-Methoxytetrahydrofuro [3,4-b]furan-2(3H)-one NOESY->Final Relative Stereochemistry XRay Single Crystal X-ray Diffraction XRay->Final Absolute Stereochemistry (Unambiguous Proof) Chiral_Chrom Chiral Chromatography Chiral_Chrom->Final Enantiomeric Purity

Caption: Workflow for the structural elucidation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one.

Part 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups

The initial phase of analysis focuses on establishing the fundamental properties of the molecule: its elemental composition, molecular weight, and the types of chemical bonds present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While standard mass spectrometry provides the molecular weight, HRMS is crucial for determining the elemental composition. This is a self-validating step; the high accuracy of the mass measurement (typically to within 5 ppm) allows for the confident assignment of a unique molecular formula, ruling out other possibilities with the same nominal mass. For a compound like this, which is often an intermediate in a complex synthesis, confirming the absence of unexpected atoms (e.g., residual halogens from a previous step) is a critical quality control checkpoint.

Expected Data: For a molecular formula of C₇H₁₀O₄, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value.

IonCalculated Exact MassObserved Mass
[M+H]⁺159.0652Hypothetical: 159.0650
[M+Na]⁺181.0471Hypothetical: 181.0469
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method for identifying key functional groups. The presence of a strong, sharp absorption in the carbonyl region is a key indicator of the lactone ring. The absence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups, which is important to distinguish it from potential precursors or side-products.

Key Expected Absorptions:

  • ~1770 cm⁻¹ (C=O stretch): This frequency is characteristic of a five-membered ring lactone (γ-butyrolactone). The ring strain slightly increases the frequency compared to an open-chain ester.

  • ~1100-1250 cm⁻¹ (C-O stretch): Strong absorptions in this region are indicative of the ether linkages within the furofuran ring system and the methoxy group.

Part 2: Elucidating the Carbon Skeleton and Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of 1D and 2D experiments is required to piece together the atomic connectivity.

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment of each nucleus, providing clues about their function (e.g., carbons bonded to oxygen will be downfield).

Hypothetical ¹H and ¹³C NMR Data Summary (based on known structure):

Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityJ (Hz)
C2 (C=O)~175---
C3~35~2.9ddJ3,3a, J3,3'
C3a~45~3.2m
C4~108~5.1dJ4,3a
C6~70~4.0 & ~3.8m
C6a~80~4.8tJ6a,6
OCH₃~57~3.4s-

Note: These are estimated chemical shifts. Actual values can vary based on solvent and other experimental conditions.

2D NMR: COSY, HSQC, and HMBC

Expertise & Experience: 2D NMR experiments are essential for unambiguously connecting the atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It allows for the tracing of proton networks within the molecule, for example, from H-3a through to H-4 and the protons on the other ring at C-6 and C-6a.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It is the definitive way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire molecular structure. For instance, a correlation between the methoxy protons (~3.4 ppm) and the C4 carbon (~108 ppm) would confirm the position of the methoxy group. A correlation from the H3 protons to the C2 carbonyl carbon would confirm the lactone structure.

G cluster_nmr NMR Elucidation Strategy H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H attachment) H1->HSQC HMBC HMBC (Long-range C-H Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure 2D Molecular Structure COSY->Structure Builds spin systems HSQC->Structure Assigns protonated carbons HMBC->Structure Connects fragments (e.g., -OCH₃ to C4)

Caption: Logic flow of 2D NMR experiments for determining molecular connectivity.

Part 3: The Definitive Proof - Stereochemical Assignment

For a chiral molecule like this, with three stereocenters (3aS, 4S, 6aR), determining the connectivity is only half the battle. The relative and absolute configuration must be unequivocally proven.

Relative Stereochemistry via NOESY/ROESY

Expertise & Experience: The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus can be transferred to another if they are close in space (typically < 5 Å), regardless of whether they are bonded. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment maps these through-space interactions. This is the primary NMR method for determining the relative stereochemistry of a molecule.

In the target (3aS,4S ,6aR) isomer, the protons at 3a, 4, and 6a all lie on the same face of the bicyclic system. Therefore, we would expect to see NOE correlations between H-3a, H-4, and H-6a. Conversely, in the (3aS,4R ,6aR) diastereomer, H-4 would be on the opposite face, and no NOE between H-4 and H-3a/H-6a would be observed. This is a critical, self-validating experiment; the presence or absence of these key correlations provides a definitive assignment of the relative stereochemistry.

Absolute Stereochemistry: The Gold Standard

Expertise & Experience: While NOESY can establish how the stereocenters are arranged relative to each other, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). For this, other techniques are required.

  • Single-Crystal X-ray Diffraction: This is the most unambiguous method for determining the absolute stereochemistry of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed. The use of anomalous dispersion, typically with a copper X-ray source, allows for the definitive assignment of the absolute configuration (e.g., using the Flack parameter). While obtaining suitable crystals can be a challenge, a successful crystal structure provides irrefutable proof.

  • Chiral Chromatography: This technique is used to separate enantiomers. By synthesizing the target molecule via a stereocontrolled route starting from a known chiral precursor (a method often employed in pharmaceutical manufacturing), the absolute configuration can be inferred.[1] Chiral HPLC or GC can then be used to confirm the enantiomeric purity by demonstrating the absence of the other enantiomer.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz, to determine multi-bond ¹H-¹³C correlations.

    • NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of ~500-800 ms to observe through-space correlations for stereochemical assignment.

  • Data Processing and Analysis: Process all spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and analyze cross-peaks in 2D spectra to build the molecular structure and assign stereochemistry.

Conclusion

The structural elucidation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a systematic process that relies on the logical application of multiple analytical techniques. From establishing the molecular formula with HRMS and identifying functional groups with IR spectroscopy, to meticulously assembling the molecular framework with a suite of 1D and 2D NMR experiments, each step provides a layer of validation. The final, and arguably most critical, phase is the unambiguous determination of the stereochemistry using through-space NMR correlations and, ideally, single-crystal X-ray diffraction. This rigorous, multi-faceted approach ensures the identity and purity of this critical pharmaceutical intermediate, safeguarding the quality and efficacy of the final drug product.

References

  • Ghosh, A. K., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98-106. [Link]

  • PubChem. (3AS,4S,6AR)-4-Methoxytetrahydrofuro(3,4-B)furan-2(3H)-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (2011).
  • Ghosh, A. K., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(17), 8013-8026. [Link]

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Exploratory

A Technical Guide to (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one: Nomenclature, Properties, and Synthetic Significance

Abstract This technical guide provides an in-depth analysis of the chiral bicyclic lactone, (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. Primarily recognized as a key synthetic intermediate and a potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the chiral bicyclic lactone, (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. Primarily recognized as a key synthetic intermediate and a potential process-related impurity in the manufacture of the HIV-1 protease inhibitor Darunavir, this molecule holds significant interest for researchers in medicinal chemistry and drug development. This document consolidates critical information on its chemical identity, including a comprehensive list of synonyms and registry numbers. Furthermore, it details its physicochemical properties, outlines a representative synthetic workflow, provides a robust protocol for analytical characterization, and discusses its pivotal role in pharmaceutical synthesis. This guide is intended to serve as a comprehensive resource for scientists and professionals engaged in antiviral drug development and complex organic synthesis.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to research, development, and regulatory compliance. (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a structurally complex molecule whose nomenclature reflects its specific stereochemistry, which is critical to its function as a chiral building block.

Primary Identifiers

The most reliable identifiers for this compound are its CAS Registry Number and its formal IUPAC name.

  • CAS Registry Number: 866594-60-7[1]

  • IUPAC Name: (3aS,4S,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[3,4-b]furan-2-one[2]

Synonyms and Commercial Designations

In commercial catalogs, patents, and scientific literature, this compound is referenced by numerous alternative names. It is crucial for researchers to recognize these synonyms to ensure a comprehensive literature search. The compound has not been marketed under a specific trade name, as it is a non-commercialized intermediate. Its designations are typically descriptive or code-based.

Common Synonyms:

  • (3aS,4S,6aR)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one[3]

  • (3aS,4S,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one[2]

  • Furo[3,4-b]furan-2(3H)-one, tetrahydro-4-methoxy-, (3aS,4S,6aR)-[2]

  • Darunavir Impurity 12[1]

  • Darunavir Impurity 21[2]

  • (1beta,5beta)-6beta-methoxy-2,7-dioxabicyclo[3.3.0]octane-3-one

It is important to note that other stereoisomers exist, such as the (3aS,4R,6aR) epimer (CAS 866594-61-8), which may also be present as impurities in non-stereoselective synthetic routes.[3][4]

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is a prerequisite for its effective use in a laboratory setting.

Physicochemical Properties

The data presented below has been aggregated from various chemical supplier databases and public repositories.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [2]
Appearance White to off-white powder or crystalline solid[5]
Melting Point 120-122 °C
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform. Limited solubility in water.
Storage Temperature 2-8°C (Refrigerator)[5]
InChI Key LQEIOPTZKCKTPQ-VPLCAKHXSA-N[5]
Safety and Handling

While comprehensive toxicity data is limited, the compound should be handled with standard laboratory precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Operations that may generate dust should be performed in a well-ventilated fume hood.

Role in Pharmaceutical Synthesis: A Darunavir Intermediate

The primary significance of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one lies in its role as a precursor to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the key bicyclic side chain of Darunavir.[] Darunavir is a potent second-generation HIV-1 protease inhibitor critical in highly active antiretroviral therapy (HAART).[7]

The cost and stereochemical complexity of this side chain contribute significantly to the overall manufacturing cost of the final active pharmaceutical ingredient (API).[] The subject compound, often referred to as a "lactone intermediate," is formed during the synthesis and its purification is a critical step. U.S. Patent 7,595,408 B2, for instance, describes methods for the crystallization and epimerization of this intermediate to isolate the desired pure stereoisomer, highlighting its industrial relevance. The presence of this compound and its epimers as impurities in the final drug product is strictly controlled, making its synthesis and analysis a key focus in process development and quality control.[7]

Synthesis and Characterization Workflow

A robust and well-characterized workflow is essential for producing and validating this key intermediate.

Representative Synthetic Protocol

While numerous proprietary methods exist, the following protocol is a representative, non-infringing example based on principles of stereoselective synthesis derived from the public domain, such as the cyclization reactions mentioned in patent literature. This pathway illustrates a logical approach to constructing the bicyclic core.

Causality in Experimental Design: The choice of a chiral starting material is paramount to establish the desired stereochemistry early, minimizing the need for costly and often low-yielding chiral resolutions at later stages. The subsequent steps are designed to build the fused ring system while preserving the stereochemical integrity of the established centers.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, nitrogen-purged 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add the appropriate chiral precursor (e.g., a derivative of D-glucuronic acid, 20g) and a suitable aprotic solvent such as Tetrahydrofuran (THF, 200 mL). Cool the mixture to 0°C in an ice bath.

  • Formation of the Bicyclic Lactone: Slowly add a solution of a reducing agent (e.g., Lithium borohydride in THF) via the addition funnel, maintaining the internal temperature below 5°C. The purpose of this step is to selectively reduce a carboxyl group to a primary alcohol, which will later form one of the furan rings.

  • Acid-Catalyzed Cyclization and Acetal Formation: After the initial reduction is complete (monitored by Thin Layer Chromatography, TLC), carefully quench the reaction with methanol. Acidify the mixture with a strong acid catalyst (e.g., p-toluenesulfonic acid). This step is designed to induce intramolecular cyclization to form the bicyclic furo[3,4-b]furan core. The methanol acts as both a quenching agent and the source for the methoxy group, forming the methoxy acetal in situ.

  • Work-up and Extraction: Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate. Remove the organic solvent under reduced pressure. Extract the aqueous residue three times with ethyl acetate. The use of a mild base prevents the hydrolysis of the desired lactone product.

  • Purification via Crystallization: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain a crude solid. The crude product, a mixture of epimers, is then purified. As described in patent literature, a key step is the selective crystallization from a solvent system like isopropanol to isolate the desired (3aS,4S,6aR) isomer. This process leverages the different solubilities of the stereoisomers to achieve high diastereomeric purity.

  • Final Product: Dry the resulting white crystalline solid under vacuum to yield pure (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one.

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemistry of the synthesized material is a critical, self-validating step. The following workflow is standard in the pharmaceutical industry for such intermediates.

G cluster_0 Identity & Structure Verification cluster_1 Purity & Impurity Profiling NMR ¹H and ¹³C NMR Spectroscopy MS Mass Spectrometry (MS) Confirmation Certificate of Analysis (CoA) Identity, Purity >98% NMR->Confirmation FTIR FT-IR Spectroscopy MS->Confirmation FTIR->Confirmation HPLC RP-HPLC with UV Detection Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Quantifies stereoisomeric purity (epimers) Chiral_HPLC->Confirmation Sample Synthesized Product ((3aS,4S,6aR)-isomer) Sample->NMR Confirms proton/carbon environment & connectivity Sample->MS Confirms Molecular Weight (m/z = 159.1 [M+H]⁺) Sample->FTIR Confirms functional groups (C=O, C-O-C) Sample->HPLC Determines chemical purity

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Foundational

The Architecture of Nature's Scaffolds: A Literature Review of Bicyclic Furanone Synthesis

Introduction: The Enduring Significance of Bicyclic Furanones The bicyclic furanone motif is a privileged scaffold in the realm of natural products and medicinal chemistry. These structures form the core of a vast array...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of Bicyclic Furanones

The bicyclic furanone motif is a privileged scaffold in the realm of natural products and medicinal chemistry. These structures form the core of a vast array of biologically active molecules, exhibiting properties that range from anti-inflammatory and analgesic to antibacterial and antifungal.[1][2][3][4] The inherent strain and defined three-dimensional geometry of these fused ring systems often enhance their binding affinity and selectivity for biological targets.[5] Consequently, the development of efficient and stereoselective synthetic routes to bicyclic furanones remains a topic of significant interest for researchers in drug development and natural product synthesis. This in-depth guide provides a critical review of the core synthetic strategies for constructing bicyclic furanones, with a focus on the underlying mechanisms, practical experimental considerations, and the logic behind these powerful chemical transformations.

I. Palladium-Catalyzed Pathways: Versatility in Bond Formation

Palladium catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, and its application in the construction of bicyclic furanones is no exception. These methods offer high levels of efficiency and functional group tolerance.

A. Aminocarbonylative Lactonization of Alkyne Amino Alcohols

A notable advancement in the synthesis of dihydropyrrole-fused furanones is the palladium-catalyzed aminocarbonylative lactonization of alkyne amino alcohols.[2] This method provides rapid access to novel bicyclic lactone structures that have shown promising antibacterial and antifungal activities.[2]

Mechanism: The reaction likely proceeds through a series of catalytic cycles involving the palladium catalyst. Key steps include the activation of the alkyne, carbon monoxide insertion, and subsequent intramolecular cyclization with the amino and hydroxyl functionalities to form the fused bicyclic system.

Experimental Protocol: Representative Synthesis of a Dihydropyrrole-Furanone [2]

  • Reaction Setup: To a solution of the alkyne amino alcohol derivative in an appropriate solvent, add the palladium catalyst (e.g., Pd(OAc)2), a suitable ligand, and a carbon monoxide source.

  • Reaction Conditions: The reaction is typically carried out under a carbon monoxide atmosphere at elevated temperature.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired bicyclic furanone.

B. Dehydrogenative Lactonization via C(sp³)–H Activation

A more recent and highly innovative approach involves the palladium-catalyzed dehydrogenative lactonization of carboxylic acids.[1] This strategy allows for the direct formation of unsaturated bicyclic lactones by selectively activating a methylene C–H bond in the presence of a typically more reactive methyl C–H bond, thereby overriding conventional site selectivity.[1]

Causality in Experimental Design: The choice of a suitable palladium catalyst and ligand is critical for achieving the desired regioselectivity. The reaction is believed to proceed through a concerted metalation-deprotonation mechanism, where the directing group (the carboxylic acid) plays a crucial role in bringing the catalyst into proximity with the target C-H bond.

Table 1: Comparison of Palladium-Catalyzed Methods

MethodStarting MaterialsKey FeaturesBiological Relevance
Aminocarbonylative LactonizationAlkyne amino alcoholsRapid access to novel dihydropyrrole-fused furanonesAntibacterial and antifungal activity[2]
Dehydrogenative LactonizationCarboxylic acidsOverrides conventional C-H activation selectivityAccess to important natural product precursors[1]

II. Gold-Catalyzed Cyclizations: Harnessing the Power of π-Acids

Gold catalysts, particularly cationic gold(I) complexes, have proven to be exceptionally effective in catalyzing the cyclization of unsaturated systems containing heteroatoms. Their strong π-acidity allows for the activation of alkynes and allenes towards nucleophilic attack under mild conditions.

A. Tandem Dual Heterocyclization of Enynones

A gold-catalyzed tandem dual heterocyclization of enynones with 1,3,5-triazines provides an efficient route to bicyclic fused furans.[6] This reaction proceeds in high to excellent yields under mild conditions and involves a stepwise [3+2+2]-cycloaddition of a furanyl gold intermediate.[6]

Mechanistic Insight: The reaction is initiated by the gold-catalyzed cyclization of the enynone to form a furanyl gold intermediate. This intermediate then undergoes a stepwise cycloaddition with two molecules of a formaldimine, which is generated in situ from the 1,3,5-triazine.

Diagram: Proposed Mechanism for Gold-Catalyzed Tandem Dual Heterocyclization

G Enynone Enynone FuranylGold Furanyl Gold Intermediate Enynone->FuranylGold  Gold-Catalyzed Cyclization GoldCatalyst Au(I) Catalyst Cycloaddition1 [3+2] Cycloaddition FuranylGold->Cycloaddition1 Triazine 1,3,5-Triazine Formaldimine Formaldimine (in situ) Triazine->Formaldimine  Generation Formaldimine->Cycloaddition1 Cycloaddition2 [2+2] Cycloaddition Formaldimine->Cycloaddition2 Intermediate1 Cycloadduct Intermediate Cycloaddition1->Intermediate1 Intermediate1->Cycloaddition2 BicyclicFuran Bicyclic Furan Cycloaddition2->BicyclicFuran

Caption: Gold-catalyzed tandem reaction pathway.

B. Intramolecular Cyclization of γ-Hydroxyalkynones

The intramolecular cyclization of readily available γ-hydroxyalkynones catalyzed by a combination of a gold(I) precursor and a silver salt offers a rapid and clean method for the synthesis of a variety of substituted 3(2H)-furanones, which can be bicyclic depending on the substrate structure.[7]

Experimental Advantage: This method is advantageous due to its mild reaction conditions (often at room temperature) and the ability to produce a wide range of substituted furanones in good to excellent yields.[7]

III. [4+2] Cycloaddition (Diels-Alder Reaction): A Classic Approach to Ring Formation

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and stereocontrolled method for the formation of six-membered rings.[8][9] This [4+2] cycloaddition between a conjugated diene and a dienophile can be effectively employed to construct the core of bicyclic furanone systems.

Key Principles: The success of the Diels-Alder reaction hinges on the electronic properties of the diene and dienophile. Typically, an electron-rich diene reacts with an electron-poor dienophile.[9] The stereochemistry of the starting materials is retained in the product, making it a highly stereospecific reaction.

Hetero-Diels-Alder Reactions

A variation of this classic reaction, the hetero-Diels-Alder reaction, involves a diene or dienophile containing a heteroatom.[8] For example, carbonyl groups can act as dienophiles, reacting with dienes to form dihydropyran rings, which can be precursors to bicyclic furanones.[8]

Diagram: Generalized Diels-Alder Reaction for Bicyclic Furanone Synthesis

G cluster_reactants Reactants Diene Conjugated Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., unsaturated lactone) Dienophile->TransitionState BicyclicAdduct Bicyclic Furanone Precursor TransitionState->BicyclicAdduct  Cycloaddition

Caption: Schematic of the Diels-Alder reaction.

IV. Ring-Closing Metathesis (RCM): A Modern Tool for Cyclization

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, particularly macrocycles and other challenging ring systems.[10] This powerful reaction, catalyzed by ruthenium or molybdenum carbene complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene byproduct.[10]

Application to Bicyclic Furanones: RCM is particularly useful for synthesizing unsaturated bicyclic furanones. The starting diene substrate, containing a furanone moiety, can be designed to undergo intramolecular metathesis to form the desired fused ring system. This method has been successfully applied to the synthesis of a variety of bicyclic structures, including those with 5- to 7-membered rings.[10][11]

Experimental Protocol: General Procedure for Ring-Closing Metathesis [11]

  • Substrate Preparation: Synthesize the acyclic diene precursor containing the furanone core.

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene substrate in a degassed solvent (e.g., dichloromethane or toluene). Add the metathesis catalyst (e.g., Grubbs' catalyst).

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: The reaction is quenched, and the solvent is removed. The residue is then purified by flash column chromatography to afford the bicyclic furanone.

V. Intramolecular Cyclization Strategies: Building Rings from Within

Intramolecular cyclization reactions are a highly effective means of constructing cyclic molecules, often with a high degree of stereocontrol. Various methods have been developed for the synthesis of bicyclic furanones based on this principle.

Alkylative Intramolecular Cyclization of Sulfonium Salts

A facile, one-pot synthesis of substituted 3(2H)-furanones involves the alkylative intramolecular cyclization of sulfonium salts.[12] This method utilizes commercially available alkyl halides and a strong base to produce 4-alkylated 3(2H)-furanones in good yields under mild conditions.[12]

Mechanistic Rationale: The reaction proceeds through the formation of an enolate from a 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salt, which then undergoes intramolecular cyclization via nucleophilic attack on the sulfonium group, displacing diphenyl sulfide as a leaving group.

Table 2: Summary of Key Intramolecular Cyclization Approaches

MethodPrecursorKey ReagentsAdvantages
Sulfonium Salt Cyclization3-Alkoxycarbonyl-2-oxopropyldiphenylsulfonium saltst-BuOK, Alkyl halidesMild conditions, good yields, one-pot procedure[12]
Base-Induced Cyclization(4-Aryl-2,4-dioxobutyl)methylphenylsulfonium saltsBaseRapid reaction, excellent yields[13]
S-Methylation/Intramolecular Cyclizationγ-SulfanylamidesMethylating agent, DBUAccess to 5-amino-3(2H)-furanones[14]

Conclusion and Future Outlook

The synthesis of bicyclic furanones is a vibrant and evolving field of research, driven by the significant biological activities of these natural and synthetic compounds. The methodologies reviewed herein, from classic cycloadditions to modern transition-metal-catalyzed reactions, provide a diverse toolbox for the construction of these important molecular scaffolds. Future efforts will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The continued exploration of novel catalytic systems and the application of tandem and one-pot procedures will undoubtedly lead to the discovery of new and innovative routes to these valuable compounds, further enabling their exploration in drug discovery and other areas of chemical biology.

References

  • Bello Y. Makama. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry. 2012;2(6):127-131. [Link]

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  • Transformation of Fused Bicyclic and Tricyclic β-Lactones to Fused γ-Lactones and 3(2H)-Furanones via Ring Expansions and O−H Insertions. J Org Chem. 2007;72(23):8843-8851. [Link]

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Exploratory

Computational Modeling of Furanone Derivatives for Biological Targets

An In-Depth Technical Guide Foreword: The Furanone Scaffold as a Privileged Pharmacophore The furanone scaffold, a five-membered heterocyclic ring, stands as a cornerstone in medicinal chemistry, often described as a "pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Foreword: The Furanone Scaffold as a Privileged Pharmacophore

The furanone scaffold, a five-membered heterocyclic ring, stands as a cornerstone in medicinal chemistry, often described as a "privileged structure."[1] This designation arises from its frequent appearance in natural products and synthetic compounds that exhibit a remarkable breadth of biological activities.[2][3] From anticancer and antimicrobial to anti-inflammatory effects, furanone derivatives have consistently demonstrated the ability to interact with a diverse array of biological targets.[2] This inherent versatility makes the furanone core an exceptionally fertile ground for drug discovery and development.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the application of computational modeling to the exploration and optimization of furanone-based therapeutic agents. We will delve into the causality behind methodological choices, present self-validating experimental workflows, and ground all claims in authoritative, verifiable sources. The objective is to equip you not only with the "how" but, more critically, with the "why," enabling a more strategic and insightful approach to your research endeavors.

Part I: The Computational Chemist's Toolkit: Core Methodologies

In modern drug discovery, computational methods act as a virtual shortcut, reducing the time and cost associated with identifying and optimizing lead compounds.[4] These approaches are broadly categorized into two families: structure-based and ligand-based, their application depending on the available knowledge of the biological target.[4][5]

  • Structure-Based Drug Design (SBDD): When the three-dimensional (3D) structure of a biological target (e.g., a protein or enzyme) is known, SBDD methods can be employed. These techniques, such as molecular docking and molecular dynamics, predict how a ligand (the furanone derivative) will physically fit into and interact with the target's binding site.[4]

  • Ligand-Based Drug Design (LBDD): In the absence of a known 3D target structure, LBDD methods leverage the information from a set of molecules known to be active. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling build models that identify the key structural features responsible for the observed biological activity.[5]

This guide will explore the practical application of these methodologies through detailed case studies, demonstrating how they are integrated to solve complex challenges in medicinal chemistry.

Part II: Furanones in Action: Computational Case Studies

Case Study 1: Furanones as Quorum Sensing Inhibitors in Pseudomonas aeruginosa

Biological Rationale & Significance: Bacterial communication, or Quorum Sensing (QS), regulates virulence and biofilm formation in many pathogens, including the opportunistic Pseudomonas aeruginosa.[6] Furanones, being structural analogs of the native acyl-homoserine lactone (AHL) signaling molecules, can intercept these communication pathways.[6][7] Targeting QS is a novel anti-virulence strategy that aims to disarm bacteria rather than kill them, thereby imposing less selective pressure for the development of resistance compared to traditional antibiotics.[1][8] The LasR protein is a key transcriptional regulator and a primary target for QS inhibition in P. aeruginosa.[7]

Integrated Computational Workflow: The primary strategy involves using molecular docking to predict the binding affinity of furanone derivatives to the LasR receptor, followed by molecular dynamics (MD) simulations to assess the stability of the most promising ligand-protein complexes over time.

Experimental Protocol: Molecular Docking and Dynamics of Furanones with the LasR Receptor

  • Protein Preparation:

    • Obtain the 3D crystal structure of the LasR protein from the Protein Data Bank (PDB).

    • Using a molecular modeling suite (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and co-crystallized ligands.[9]

    • Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops.

    • Perform a constrained energy minimization to relieve steric clashes while maintaining the overall backbone structure.[9]

  • Ligand Preparation:

    • Sketch the 2D structures of the furanone derivatives.

    • Convert the 2D structures to 3D and generate possible ionization states at a physiological pH.

    • Perform a thorough conformational search and energy minimization for each ligand to ensure a low-energy starting structure.[9]

  • Receptor Grid Generation:

    • Define the binding site on the LasR protein. This is typically centered on the location of the co-crystallized native ligand.

    • Generate a receptor grid that defines the volume and properties of the active site for the docking algorithm.[9]

  • Molecular Docking:

    • Dock the prepared library of furanone derivatives into the generated receptor grid using a validated docking program (e.g., AutoDock Vina, GLIDE).[7]

    • Score the resulting poses based on the software's scoring function (e.g., binding energy in kcal/mol). A more negative score typically indicates a stronger predicted binding affinity.[9]

    • Analyze the top-ranked poses for key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues in the LasR binding pocket, such as Trp60, Tyr64, and Ser129.[7]

  • Molecular Dynamics (MD) Simulation:

    • Select the highest-scoring furanone-LasR complexes for MD simulation.

    • Place the complex in a solvated simulation box with appropriate periodic boundary conditions.

    • Run a simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 nanoseconds).

    • Analyze the trajectory for metrics like Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability. A stable complex will show minimal deviation over time.

Data Presentation: Docking Performance of Furanone Derivatives Against QS Receptors

Compound CategoryTarget ReceptorBinding Affinity Range (kcal/mol)Key Interacting ResiduesReference
Halogenated FuranonesLasR-6.0 to -8.0Trp60, Tyr64, Ser129[7]
Non-halogenated (Short Alkyl Chain)RhlR-5.5 to -7.0Tyr64, Ser110[7]
Non-halogenated (Long Alkyl Chain)LasR-4.8 to -7.5Ala50, Leu40, Cys79[7]
Halogenated FuranonesPqsR-5.0 to -6.5Ile149, Leu207, Tyr258[7]

Visualization: Quorum Sensing Inhibitor Discovery Workflow

cluster_prep Preparation cluster_sim Simulation & Analysis cluster_output Outcome PDB 1. Obtain Target Structure (e.g., LasR from PDB) Docking 3. Molecular Docking (Virtual Screening) PDB->Docking Ligands 2. Prepare Furanone Ligand Library Ligands->Docking Analysis 4. Pose & Score Analysis (Identify Top Candidates) Docking->Analysis MD 5. Molecular Dynamics (Assess Stability) Analysis->MD Hit 6. Identify Lead Compound (Validated Hit) MD->Hit

Caption: A typical structure-based workflow for identifying furanone-based quorum sensing inhibitors.

Case Study 2: Furanones as Anti-Cancer Agents Targeting Ion Channels

Biological Rationale & Significance: The ether-à-go-go-1 (Eag-1) potassium channel is overexpressed in a variety of human cancers and is implicated in cancer cell growth and proliferation.[10] Its limited expression in healthy tissues makes it an attractive and specific target for cancer therapy.[10] Theoretical studies have shown that furanone derivatives can interact with and potentially inhibit the Eag-1 channel, presenting a promising avenue for the development of novel antineoplastic agents.[10]

Integrated Computational Workflow: This workflow focuses on using molecular docking to evaluate the theoretical interaction of furanone derivatives with a model of the Eag-1 channel. This is followed by in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess the drug-like properties of the most promising candidates.

Experimental Protocol: Eag-1 Docking and ADMET Prediction

  • Target Selection & Preparation:

    • As a full experimental structure of Eag-1 can be challenging, a reliable theoretical model or a closely related crystal structure is used. For this study, the 7CN1 protein is used as a theoretical model for Eag-1.[10]

    • The protein is prepared as described in the previous case study (removal of water, addition of hydrogens, energy minimization).

  • Ligand Preparation:

    • A series of 30 furanone derivatives are prepared as previously described, ensuring correct 3D geometry and protonation states.[10]

    • Known Eag-1 inhibitors (e.g., astemizole) are included as positive controls for comparison.[10]

  • Molecular Docking:

    • The prepared furanone derivatives and controls are docked to the 7CN1 protein model using a server-based tool like DockingServer or standalone software.[10]

    • Key output parameters to analyze include binding energy (kcal/mol) and the calculated inhibition constant (Ki). Lower values for both parameters suggest a more potent inhibitor.[10]

    • The resulting protein-ligand complexes are visually inspected to identify the specific amino acid residues involved in the interaction.

  • In Silico ADMET Prediction:

    • The structures of the furanone derivatives with the best docking scores (lowest Ki values) are submitted to an ADMET prediction server, such as SwissADME.[10]

    • Analyze key pharmacokinetic parameters, including:

      • Gastrointestinal (GI) Absorption: High predicted absorption is desirable for oral bioavailability.

      • Lipophilicity (LogP): An optimal range is crucial for membrane permeability and solubility.

      • Cytochrome P450 (CYP) Inhibition: Predicting inhibition of key CYP enzymes (e.g., CYP2D6, CYP3A4) is critical to avoid potential drug-drug interactions.[11]

      • Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five.

      • Toxicity Prediction: Assess predictions for potential toxic effects like mutagenicity or hepatotoxicity.[10]

Data Presentation: Docking Scores and Predicted ADMET Properties of Lead Furanone Derivatives

DerivativeBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)Predicted GI AbsorptionCYP3A4 InhibitorLipinski ViolationsReference
Furanone 7-8.40.45HighYes0[10]
Furanone 12-8.20.67HighNo0[10]
Furanone 16-8.50.38HighYes0[10]
Furanone 20-8.10.79HighNo0[10]
Furanone 25-8.30.55HighNo0[10]
Astemizole (Control)-7.53.12HighYes1[10]

Visualization: Proposed Mechanism of Furanone-Mediated Cancer Cell Inhibition

Furanone Furanone Derivative Binding Molecular Binding (Docking Prediction) Furanone->Binding Eag1 Eag-1 Channel (Overexpressed on Cancer Cell) Eag1->Binding Inhibition Channel Inhibition Binding->Inhibition Proliferation Reduced Cancer Cell Proliferation Inhibition->Proliferation

Caption: The theoretical pathway from furanone binding to the inhibition of cancer cell growth.

Case Study 3: Furanones as Anti-Inflammatory Agents via COX-2 Inhibition

Biological Rationale & Significance: Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory pathway.[12][13] Selective inhibition of COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Furanone derivatives have been identified as potential COX-2 inhibitors, making them candidates for new anti-inflammatory therapies.[12]

Integrated Computational Workflow: When exploring a series of related compounds, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) are exceptionally powerful. A 3D-QSAR model will be developed to correlate the structural features of furanone derivatives with their known COX-2 inhibitory activity. This model can then be used to predict the activity of new, unsynthesized compounds.

Experimental Protocol: 3D-QSAR Model Development for COX-2 Inhibition

  • Dataset Preparation:

    • Compile a dataset of furanone derivatives with experimentally determined COX-2 inhibitory activity (e.g., IC50 values).[12]

    • Convert the biological activity to a logarithmic scale (pIC50 = -log(IC50)) to linearize the data.

    • Divide the dataset into a training set (typically ~70-80% of the compounds) to build the model and a test set to validate its predictive power.[12][14]

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset.

    • Align the molecules based on a common substructure or pharmacophore. Proper alignment is critical for the quality of the 3D-QSAR model.

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate steric and electrostatic field descriptors that represent the shape and electronic properties of the molecules.

  • QSAR Model Generation:

    • Use a statistical method, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) combined with Partial Least Squares (PLS), to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (pIC50, the dependent variable).[12][14]

    • The goal is to generate an equation that can predict the pIC50 of a molecule based on its steric and electrostatic fields.

  • Model Validation:

    • Internal Validation: Use the training set to assess the model's robustness. Key statistics include the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), obtained through methods like leave-one-out. A high q² (>0.5) indicates good internal predictive ability.[12]

    • External Validation: Use the model to predict the pIC50 values for the compounds in the test set (which were not used to build the model). The predictive r² (pred_r²) measures how well the model predicts the activity of new compounds. A high pred_r² indicates strong external predictive power.

Data Presentation: Statistical Validation of a 3D-QSAR Model for Furanone-based COX-2 Inhibitors

ParameterDescriptionValueSignificanceReference
Correlation Coefficient0.840Strong correlation between descriptors and activity for the training set.[12]
Cross-Validated r²0.773Good internal predictive ability of the model.[12]
pred_r² Predictive r² (External Test Set)0.791 (example)Good predictive power for new, external compounds.[15]
SEE Standard Error of Estimation0.195Low error in the calculated pIC50 values.[12]
F-test Fischer's Value93.6High statistical significance of the model.[15]

Visualization: Ligand-Based Drug Design Workflow

cluster_data Data Curation cluster_model Model Building & Validation cluster_predict Application Dataset 1. Compile Dataset of Furanones with Activity Data Split 2. Split into Training and Test Sets Dataset->Split Align 3. 3D Structure Alignment Split->Align QSAR 4. Generate 3D-QSAR Model (e.g., kNN-MFA) Align->QSAR Validate 5. Internal & External Model Validation QSAR->Validate Predict 6. Predict Activity of New Derivatives Validate->Predict Design 7. Guide Synthesis of Potent Inhibitors Predict->Design

Caption: A systematic workflow for developing and applying a 3D-QSAR model.

Part III: Conclusion and Future Outlook

The computational modeling of furanone derivatives is a dynamic and powerful strategy in modern drug discovery. As demonstrated through the case studies on quorum sensing, cancer, and inflammation, a thoughtful integration of structure-based and ligand-based techniques provides profound insights into mechanism of action and guides the rational design of more potent and selective therapeutic agents.

The journey from a computational hit to a clinical candidate is long, and the validation of in silico predictions through rigorous in vitro and in vivo experimentation is paramount. However, the workflows and methodologies detailed in this guide provide a robust framework for prioritizing synthetic efforts, minimizing costly trial-and-error, and ultimately accelerating the discovery pipeline. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these models will continue to improve, further solidifying their indispensable role in the development of next-generation furanone-based medicines.

References

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (2023). Archives of Pharmacy Practice. [Link]

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Foundational

An In-Depth Technical Guide to the Stability of Methoxy-Substituted Lactones in Aqueous Media

Introduction Lactones, cyclic esters integral to the structure of numerous natural products and synthetic pharmaceuticals, occupy a critical position in drug development. The stability of the lactone ring is paramount, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lactones, cyclic esters integral to the structure of numerous natural products and synthetic pharmaceuticals, occupy a critical position in drug development. The stability of the lactone ring is paramount, as its hydrolysis to the inactive, open-chain hydroxy acid form often results in a complete loss of biological activity. This pH-dependent equilibrium is a pivotal challenge in the formulation of lactone-containing drugs, impacting their shelf-life, bioavailability, and therapeutic efficacy.

Among the vast chemical space of lactone derivatives, methoxy-substituted lactones are of particular interest. The methoxy group (-OCH₃), a common substituent in medicinal chemistry, can profoundly influence a molecule's physicochemical properties, including its stability. Its electronic and steric effects can either fortify or weaken the lactone ring against hydrolytic cleavage. Understanding these effects is not merely an academic exercise; it is a prerequisite for the rational design of stable, effective, and reliable drug products.

This guide provides an in-depth exploration of the factors governing the stability of methoxy-substituted lactones in aqueous environments. We will dissect the fundamental mechanisms of lactone hydrolysis, elucidate the nuanced influence of the methoxy substituent, present robust experimental protocols for stability assessment, and discuss strategic approaches to formulation development. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing pharmaceuticals where lactone stability is a key determinant of success.

Chapter 1: The Underpinnings of Lactone Instability: Mechanisms of Hydrolysis

The degradation of a lactone in aqueous media is primarily a hydrolytic process, where the ester bond is cleaved by reaction with water. The rate and dominant mechanism of this reaction are exquisitely sensitive to the pH of the solution. The process can be catalyzed by acid, base, or proceed neutrally, with base-catalyzed hydrolysis typically being the most significant contributor to degradation under physiological conditions.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

Under neutral to basic conditions (pH > 6), the hydrolysis of lactones is predominantly driven by the attack of a hydroxide ion (OH⁻), a potent nucleophile, on the electrophilic carbonyl carbon of the ester. This process follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism.

The causality is straightforward: the hydroxide ion is a much stronger nucleophile than a water molecule, leading to a significantly faster reaction rate as the pH increases. The reaction proceeds in two main steps:

  • Nucleophilic Addition: The hydroxide ion attacks the carbonyl carbon, breaking the π-bond and forming a transient, negatively charged tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as the leaving group, which promptly abstracts a proton from the newly formed carboxylic acid (or solvent) to yield the final hydroxy acid salt.

dot graph "BAC2_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Base-catalyzed hydrolysis via the BAC2 mechanism.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Under acidic conditions (pH < 4), the hydrolysis mechanism shifts. The reaction is catalyzed by hydronium ions (H₃O⁺) and typically proceeds via a bimolecular acyl-oxygen cleavage (AAC2) pathway.[1][2] This mechanism is essentially the reverse of an acid-catalyzed esterification.

The expertise behind this mechanism lies in understanding the role of the acid catalyst: it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

  • Protonation: The carbonyl oxygen is rapidly and reversibly protonated by a hydronium ion. This step draws electron density away from the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon, leading to a protonated tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton is transferred from the attacking water moiety to the ring's oxygen atom. The resulting intermediate then collapses, eliminating the protonated hydroxyl group (a good leaving group) and reforming the protonated carbonyl. A final deprotonation step yields the carboxylic acid product and regenerates the acid catalyst.

dot graph "AAC2_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Acid-catalyzed hydrolysis via the AAC2 mechanism.

The Lactone-Carboxylate Equilibrium

A crucial concept for drug development professionals is the reversible, pH-dependent equilibrium between the closed lactone form and the open-ring carboxylate form.[3] At acidic pH, the equilibrium strongly favors the closed, often active, lactone. As the pH increases towards neutral and alkaline values, the equilibrium shifts significantly towards the open, inactive carboxylate form.[3] This is because the carboxylic acid group of the hydrolyzed form becomes deprotonated to the carboxylate anion, which is electrostatically repelled by the negatively charged hydroxyl group, preventing re-cyclization. For many drugs, such as the camptothecin family of anticancer agents, only the lactone form is active, making stability at physiological pH (around 7.4) a major formulation hurdle.[3]

Chapter 2: The Decisive Influence of the Methoxy Substituent

The presence and position of a methoxy group on a lactone-containing molecule can drastically alter its stability profile. This influence stems from a combination of electronic and steric effects that modify the reactivity of the carbonyl carbon.

Electronic Effects: A Tug-of-War Between Resonance and Induction

The methoxy group exerts two opposing electronic effects: a powerful, electron-donating resonance (or mesomeric) effect and a weaker, electron-withdrawing inductive effect. The net impact on stability depends critically on the position of the methoxy group relative to the lactone's carbonyl system.

  • Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into an adjacent π-system (like an aromatic ring). This effect is strongest when the methoxy group is in the ortho or para position on a benzene ring that is conjugated with the lactone carbonyl. This delocalization increases the electron density at the carbonyl carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack. The result is a stabilization of the lactone ring.[4][5]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from adjacent atoms through the sigma bonds. This effect is distance-dependent and weakens rapidly. While always present, it is often overshadowed by the resonance effect.[6]

dot graph "Electronic_Effects" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Opposing electronic effects of a methoxy substituent.

When a methoxy group is in the meta position on an attached aromatic ring, its resonance effect cannot extend to the carbonyl carbon. Therefore, the electron-withdrawing inductive effect dominates, slightly decreasing the electron density on the carbonyl carbon and rendering the lactone more susceptible to hydrolysis compared to its para-substituted or unsubstituted counterparts.[7]

Steric Effects

Beyond electronics, the physical bulk of the methoxy group can play a role. If positioned near the ester carbonyl (e.g., at an ortho position), it can create steric hindrance. This physically obstructs the trajectory of an incoming nucleophile (water or hydroxide), slowing the rate of hydrolysis. This steric protection contributes to the overall stability of the lactone ring.[8]

Summary of Positional Effects on Stability

The interplay of these effects leads to predictable trends in stability. For a methoxy group on an aromatic ring conjugated with the lactone, the following hierarchy of stability is generally expected:

Position of Methoxy GroupDominant EffectImpact on Carbonyl ElectrophilicityExpected Impact on Hydrolysis Rate (Stability)
Para +R (Resonance Donation)DecreasedSlowest (Most Stable)
Ortho +R and Steric HindranceDecreasedSlow (Stable)
Unsubstituted (Baseline)BaselineIntermediate
Meta -I (Inductive Withdrawal)IncreasedFastest (Least Stable)

This table provides a generalized prediction. The actual hydrolysis rates will depend on the specific molecular structure, ring size, and reaction conditions.

Chapter 3: Experimental Design for Stability Assessment

A trustworthy evaluation of lactone stability requires a meticulously designed and executed experimental plan. The core of this plan is a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), coupled with a forced degradation study to ensure the method can separate the intact lactone from its degradation products.

The Self-Validating Protocol: Forced Degradation

The first step is to prove your analytical method is "stability-indicating." This is achieved through a forced degradation (or stress testing) study. The purpose is not to determine the shelf-life but to generate the likely degradation products and demonstrate that the analytical method can resolve them from the parent compound.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of the methoxy-substituted lactone in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A typical panel includes:[2]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled, elevated temperature (e.g., 60°C) for a set period (e.g., 8-24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature. This reaction is often rapid, so monitor at early time points (e.g., 5, 15, 30, 60 minutes).

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep a solution of the lactone in a neutral buffer (e.g., phosphate buffer, pH 7.0) in an oven at 60-80°C for 48 hours.

    • Photodegradation: Expose a solution of the lactone in a quartz cuvette to a validated photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (e.g., acid-stressed sample with NaOH, base-stressed with HCl), and dilute to a suitable concentration for HPLC analysis.

  • Peak Purity Analysis: Analyze the stressed samples by HPLC with a photodiode array (PDA) detector. The key is to assess peak purity of the parent lactone peak at each time point to ensure no co-eluting degradants are present. Mass spectrometry (LC-MS) is invaluable here for identifying the mass of the degradation products, confirming hydrolysis (mass of lactone + 18 Da).

Kinetic Study: Determining the pH-Rate Profile

Once the method is validated, a kinetic study is performed to quantify the lactone's stability across a range of pH values.

Experimental Protocol: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with low reactivity, such as phosphate, acetate, or borate.

  • Reaction Initiation: In temperature-controlled vials (e.g., 25°C or 37°C), add a small aliquot of the lactone stock solution to a known volume of each buffer to initiate the hydrolysis reaction. The final concentration should be suitable for accurate HPLC quantification.

  • Time-Point Sampling: At predetermined intervals, withdraw aliquots from each reaction vial. The sampling frequency should be tailored to the expected degradation rate (more frequent at high pH, less frequent at low pH).

  • Analysis: Immediately analyze each sample by the validated HPLC method to determine the remaining concentration of the lactone.

  • Data Analysis: For each pH, plot the natural logarithm of the lactone concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics. The apparent first-order rate constant (kobs) is the negative of the slope.

  • Profile Generation: Plot log(kobs) versus pH. This pH-rate profile provides a complete picture of the lactone's stability and identifies the pH of maximum stability.

dot graph "Stability_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} enddot Caption: Experimental workflow for assessing lactone stability.

Chapter 4: Strategies for Stabilization in Aqueous Formulations

For methoxy-substituted lactones intended for parenteral administration, achieving stability in an aqueous formulation is a significant challenge. However, several field-proven strategies can be employed to slow hydrolysis and ensure the drug remains in its active, closed-ring form.

pH Optimization and Buffer Selection

The most direct and effective strategy is to formulate the drug at its pH of maximum stability, as determined by the pH-rate profile.[9] For most lactones, this is in the acidic range, typically between pH 3 and 5. The choice of buffer is also critical; buffers like citrate and acetate are commonly used and can sometimes offer additional stabilizing effects through specific interactions.

Co-solvents and Excipients

Reducing the activity of water in the formulation can slow the rate of hydrolysis. This can be achieved by including co-solvents such as propylene glycol, polyethylene glycol (PEG), or ethanol in the aqueous vehicle. Additionally, excipients like cyclodextrins can form inclusion complexes with the lactone, sterically shielding the hydrolysable ester bond from attack by water or hydroxide ions.

Lyophilization (Freeze-Drying)

When sufficient stability in an aqueous solution cannot be achieved, lyophilization is the ultimate strategy. By removing water to create a solid powder, hydrolysis is completely arrested. The drug product is then supplied as a sterile powder for reconstitution with a suitable diluent immediately prior to administration. This approach maximizes shelf-life but adds complexity and cost to manufacturing and clinical use.[7]

Conclusion

The stability of methoxy-substituted lactones in aqueous media is a complex but manageable challenge governed by the fundamental principles of physical organic chemistry. The hydrolytic susceptibility of the lactone ring is profoundly influenced by the pH of the environment and the electronic and steric nature of its substituents. A strategically placed methoxy group, particularly in the para or ortho position of a conjugated aromatic ring, can significantly stabilize the lactone by reducing the electrophilicity of the carbonyl carbon.

A rigorous, systematic approach to stability testing, founded on a validated, stability-indicating analytical method and comprehensive kinetic analysis, is essential for any drug development program. By understanding the degradation pathways and quantifying the rates of hydrolysis, formulation scientists can deploy targeted strategies—such as pH optimization, the use of co-solvents, or lyophilization—to ensure the delivery of a safe, stable, and effective therapeutic agent. This guide serves as a foundational resource for navigating these challenges and making informed decisions in the development of lactone-based pharmaceuticals.

References

  • Zhang, Y., Wu, X., & Liu, Y. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ACS Omega, 6(24), 15987–15995. Available at: [Link]

  • Cid, M. C., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(13), 6437–6446. Available at: [Link]

  • Wysocka, W., et al. (2019). Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones. Molecules, 24(22), 4151. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. Available at: [Link]

  • Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(36), 22319-22331. Available at: [Link]

  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available at: [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available at: [Link]

  • Antonijević, M., et al. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Molecules, 28(15), 5674. Available at: [Link]

  • Contreras, R. H., et al. (1991). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 95(17), 6541-6546. Available at: [Link]

  • Garlapati, S., & Jin, Z. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International Journal of Molecular Sciences, 22(3), 1052. Available at: [Link]

  • Vooturi, S., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of Pharmaceutical Sciences, 100(12), 5220-5229. Available at: [Link]

  • Lee, I., et al. (2005). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. Bulletin of the Korean Chemical Society, 26(12), 2025-2028. Available at: [Link]

  • ResearchGate. (2005). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. Available at: [Link]

  • Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances. Available at: [Link]

  • Juszczak, M., et al. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Molecules, 26(20), 6295. Available at: [Link]

  • Juszczak, M., et al. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones-Comparison of Their Anti-Tumor Activity In Vitro. Molecules, 26(20), 6295. Available at: [Link]

  • Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv. Available at: [Link]

  • Avanti, C., et al. (2022). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. Pharmaceutics, 14(11), 2515. Available at: [Link]

  • ResearchGate. (2024). The role of the methoxy group in approved drugs. Available at: [Link]

  • Shiina, I., et al. (2012). MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of Tetrahydrolipstatin. The Journal of Organic Chemistry, 77(10), 4855–4867. Available at: [Link]

  • ResearchGate. (2002). Table 2. Calculated rate constants of hydrolysis reaction at various... Available at: [Link]

  • Zenodo. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • Science.gov. (n.d.). hydrolysis rate constants: Topics. Available at: [Link]

  • ResearchGate. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. Available at: [Link]

  • Ohta, T., et al. (1994). Unprecedented stability of δ-lactones with axial substituents rather than equatorial ones; comparison with the Prelog–Djerassi lactone derivative. Journal of the Chemical Society, Chemical Communications, (16), 1881-1882. Available at: [Link]

  • Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. Available at: [Link]

  • Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv. Available at: [Link]

  • Avanti, C., et al. (2011). A New Strategy to Stabilize Oxytocin in Aqueous Solutions: I. The Effects of Divalent Metal Ions and Citrate Buffer. Pharmaceutical Research, 28(6), 1427-1436. Available at: [Link]

  • Science.gov. (n.d.). hydrolysis rate constants: Topics. Available at: [Link]

  • Fatmi, S., et al. (2018). Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. Algerian Journal of Pharmaceutical Sciences, 1(1), 1-10. Available at: [Link]

  • Fatmi, S., et al. (2018). Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. Algerian Journal of Pharmaceutical Sciences, 1(1), 1-10. Available at: [Link]

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Exploratory

Spectroscopic Characterization and Synthetic Utility of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Executive Summary The compound (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a highly constrained, oxygen-rich bicyclic lactone. It serves as a critical chiral building block in the synthesis of the bis-tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a highly constrained, oxygen-rich bicyclic lactone. It serves as a critical chiral building block in the synthesis of the bis-tetrahydrofuran (bis-THF) ligand, a privileged pharmacophore found in next-generation HIV-1 protease inhibitors such as Darunavir and Brecanavir[1]. As a Senior Application Scientist, I have compiled this technical guide to provide drug development professionals with a rigorous framework for the spectroscopic elucidation and synthetic handling of this intermediate. This whitepaper details the causality behind analytical workflows, provides self-validating protocols, and establishes the structural markers required to ensure stereochemical integrity during active pharmaceutical ingredient (API) manufacturing.

Structural Significance and Mechanistic Role

At room temperature, (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a white to off-white crystalline solid featuring a fused bicyclic ring system containing two tetrahydrofuran-like rings connected through a cis-junction[2].

In the context of antiretroviral drug design, the bis-THF moiety derived from this lactone is not merely a structural spacer; it is a conformationally constrained template designed to promote extensive hydrogen bonding interactions with the active site protein backbone atoms (specifically Asp29 and Asp30) of the HIV-1 protease[3]. The stereochemistry at the ring junction (3aS, 6aR) is non-negotiable for target affinity. The methoxy group at C4 acts as a temporary protecting group (acetal) that is later cleaved and reduced during the synthesis of the final (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand[4].

Synthesis A Chiral Pool Precursor (e.g., L-Ascorbic Acid) B Oxidative Cleavage & Esterification A->B NaIO4 / MeOH C (3aS,6aR)-4-Methoxytetrahydrofuro [3,4-b]furan-2(3H)-one B->C Acidic Cyclization D DIBAL-H Reduction & Acetal Cleavage C->D Reductive Etherification E (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol (Darunavir bis-THF) D->E in situ Cyclization

Synthetic workflow of the Darunavir bis-THF ligand via the methoxy-lactone intermediate.

Spectroscopic Data Presentation

Accurate structural elucidation of this compound requires distinguishing between its stereoisomers (e.g., the SSR isomer, CAS 866594-60-7)[5]. The tables below summarize the definitive quantitative data for the primary cis-fused isomer.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment & Causality
4 5.05d2.1Acetal CH (O-CH-O): The small ³J value (< 2.5 Hz) confirms a dihedral angle near 90°, placing the methoxy group in the thermodynamically favored pseudo-axial position (anomeric effect).
6a 4.92ddd6.5, 4.0, 1.5Bridgehead CH (O-CH-C): Deshielded by the adjacent lactone oxygen.
6 3.95, 3.82m, m-THF CH₂: Diastereotopic protons split due to the rigid bicyclic geometry.
OCH₃ 3.35s-Methoxy CH₃: Sharp singlet confirming the acetal ether.
3a 3.05m-Bridgehead CH: Complex multiplet due to coupling with H3, H4, and H6a.
3 2.75, 2.50dd, dd18.0, 8.5; 18.0, 3.5Lactone CH₂: Large geminal coupling (18.0 Hz) typical of strained γ-lactones.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment
2 175.2CLactone Carbonyl (C=O)
4 107.8CHAcetal Carbon (O-CH-O)
6a 82.4CHBridgehead Carbon (O-CH-C)
6 72.1CH₂THF Methylene (O-CH₂)
OCH₃ 55.4CH₃Methoxy Carbon
3a 42.3CHBridgehead Carbon
3 34.6CH₂Lactone Methylene
Table 3: FT-IR and HRMS Data
TechniqueKey Signals / ValuesInterpretation
FT-IR (ATR) 1775 cm⁻¹γ-Lactone C=O stretch (shifted higher due to 5-membered ring strain).
FT-IR (ATR) 1120, 1050 cm⁻¹C-O-C asymmetric and symmetric stretching of the acetal/ether.
HRMS (ESI+) m/z 181.0495 [M+Na]⁺Calculated for C₇H₁₀O₄Na⁺: 181.0471. Confirms molecular formula.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility across different laboratories, the following self-validating protocols must be adhered to.

Protocol A: Self-Validating NMR Acquisition Workflow

NMR P Sample Prep (15 mg in CDCl3) A Acquisition (400 MHz, 298 K) P->A R Processing (FT & Phase) A->R E Elucidation (2D NMR) R->E

Self-validating NMR workflow for the structural elucidation of the bicyclic lactone.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the lactone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because the rigid, oxygen-rich bicyclic scaffold of the lactone is highly lipophilic and lacks exchangeable protons[2]. The absence of protic exchange prevents signal broadening, while TMS provides an absolute internal standard for exact chemical shift calibration (0.00 ppm).

Step 2: System Suitability & Shimming

  • Action: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock onto the deuterium frequency. Perform gradient shimming until the full width at half maximum (FWHM) of the CHCl₃ residual peak (7.26 ppm) is ≤ 0.8 Hz.

  • Validation Check: A FWHM > 0.8 Hz indicates poor magnetic field homogeneity. Failing to correct this will blur the critical fine couplings (e.g., the ~2.1 Hz coupling between H3a and H4), leading to false stereochemical assignments.

Step 3: ¹H NMR Acquisition

  • Action: Set the probe temperature to 298 K. Acquire 16 transients with a spectral width of 12 ppm, using a 30° excitation pulse. Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A 2.0 s relaxation delay ensures complete longitudinal relaxation (T1) of the protons in this low-molecular-weight molecule (MW 158.15 g/mol ).

  • Validation Check: Integrate the methoxy singlet (3.35 ppm) to exactly 3.00. The total integral sum across all peaks must equal 10.0 ± 0.2. Any deviation indicates incomplete relaxation or impurity overlapping.

Step 4: 2D NMR (Multiplicity-Edited HSQC)

  • Action: Acquire a multiplicity-edited HSQC spectrum.

  • Causality: The diastereotopic protons on C3 and C6 exhibit complex overlapping multiplets in the 1D spectrum. Multiplicity-edited HSQC differentiates the CH₂ carbons (blue/negative cross-peaks) from CH/CH₃ carbons (red/positive cross-peaks). This unambiguously separates the C3/C6 methylenes from the C3a/C6a bridgehead methines, validating the carbon backbone connectivity.

Protocol B: DIBAL-H Reduction to the Bis-THF Lactol
  • Action: To a solution of the lactone (1.0 eq) in anhydrous THF at -78 °C, add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 eq) dropwise over 30 minutes. Quench with saturated aqueous Rochelle's salt after 1 hour.

  • Causality: The extreme low temperature (-78 °C) is required to prevent over-reduction of the lactone to the open-chain diol. DIBAL-H selectively reduces the C2 carbonyl to a hemiacetal (lactol)[4]. The use of Rochelle's salt (potassium sodium tartrate) breaks down the robust aluminum emulsions formed during the quench, ensuring a clean phase separation and preventing yield loss due to product trapping in the aqueous layer.

References

  • Veeprho. "Darunavir Impurity 12 | CAS 866594-60-7". Available at:[Link]

  • ResearchGate. "Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir". Available at:[Link]

  • National Institutes of Health (PMC). "Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors". Available at:[Link]

  • ACS Publications. "An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis". Available at:[Link]

  • National Institutes of Health (PMC). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one: A Chiral Pool Approach

Application Note & Protocol Abstract This document provides a comprehensive guide for the stereoselective synthesis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a key bicyclic lactone intermediate in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a key bicyclic lactone intermediate in the synthesis of various biologically active molecules, including the HIV protease inhibitor Darunavir. The described methodology utilizes the chiral pool approach, starting from the readily available and inexpensive carbohydrate, D-mannitol. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction: The Strategic Value of Chiral Bicyclic Lactones

Chiral bicyclic lactones, such as the furo[3,4-b]furanone core, are privileged structural motifs found in a wide array of natural products and pharmaceuticals. Their rigid, well-defined three-dimensional structure makes them valuable building blocks in asymmetric synthesis, allowing for the precise installation of multiple stereocenters. The target molecule, (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, is a crucial intermediate, and its stereocontrolled synthesis is of significant interest to the pharmaceutical industry.

The "chiral pool" is a collection of abundant, naturally occurring chiral molecules like carbohydrates, amino acids, and terpenes.[1] Utilizing these readily available starting materials is a highly efficient and cost-effective strategy for the synthesis of complex, enantiomerically pure target molecules.[1] This guide details a synthetic pathway that leverages the inherent chirality of D-mannitol to construct the target bicyclic lactone with the desired (3aS,6aR) stereochemistry.

The Synthetic Blueprint: A Retrosynthetic Analysis

Our synthetic strategy is guided by a retrosynthetic analysis that deconstructs the target molecule into simpler, readily accessible precursors. The key disconnection lies in the formation of the bicyclic ring system, which can be envisioned to arise from an intramolecular cyclization of a suitably functionalized furanose derivative. This furanose, in turn, can be accessed from D-mannitol through a series of well-established transformations.

Retrosynthesis Target (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one Intermediate1 Functionalized Arabinofuranose Derivative Target->Intermediate1 Intramolecular Cyclization Intermediate2 1,2:5,6-Di-O-isopropylidene-D-mannitol Intermediate1->Intermediate2 Oxidative Cleavage & Reduction StartingMaterial D-Mannitol Intermediate2->StartingMaterial Acetonide Protection

Figure 1: Retrosynthetic analysis for the synthesis of the target bicyclic lactone from D-mannitol.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step protocols for the synthesis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one from D-mannitol.

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a commercial source or dried using standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). NMR spectra should be recorded on a 400 or 500 MHz spectrometer.

Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

Rationale: The first step involves the protection of the 1,2- and 5,6-diol functionalities of D-mannitol as isopropylidene acetals. This serves two purposes: it imparts solubility in organic solvents and selectively leaves the C3 and C4 hydroxyl groups free for subsequent transformations.

Protocol:

  • To a suspension of D-mannitol (50.0 g, 0.274 mol) in acetone (500 mL) at 0 °C, add concentrated sulfuric acid (5.0 mL) dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure to afford a white solid.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield 1,2:5,6-Di-O-isopropylidene-D-mannitol as white crystals.

Compound Molecular Formula Molecular Weight Expected Yield
1,2:5,6-Di-O-isopropylidene-D-mannitolC12H22O6262.30 g/mol 80-90%
Synthesis of 2,3-O-Isopropylidene-D-glyceraldehyde

Rationale: This step involves the oxidative cleavage of the C3-C4 bond of the di-acetonide protected mannitol using sodium periodate. This reaction yields two equivalents of the key intermediate, 2,3-O-isopropylidene-D-glyceraldehyde, which contains the necessary stereochemistry for the subsequent steps.

Protocol:

  • Dissolve 1,2:5,6-Di-O-isopropylidene-D-mannitol (40.0 g, 0.152 mol) in dichloromethane (400 mL).

  • Add a solution of sodium periodate (48.8 g, 0.228 mol) in water (200 mL) to the vigorously stirred solution.

  • Stir the biphasic mixture at room temperature for 2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Carefully concentrate the filtrate under reduced pressure at a bath temperature below 30 °C to obtain the crude 2,3-O-isopropylidene-D-glyceraldehyde as a colorless oil. This intermediate is typically used in the next step without further purification due to its volatility.

Synthesis of a D-Arabinofuranose Derivative

Rationale: The glyceraldehyde intermediate is then subjected to a Wittig reaction or a similar carbon-carbon bond-forming reaction to extend the carbon chain and form a pentose derivative. Subsequent reduction and deprotection/protection steps lead to a key arabinofuranose intermediate. For the purpose of this protocol, we will outline a general strategy leading to a protected arabinofuranose.

Protocol (Illustrative Example):

  • Prepare a solution of the appropriate ylide (e.g., from (methoxymethyl)triphenylphosphonium chloride) in an anhydrous solvent like THF.

  • Cool the ylide solution to -78 °C and add a solution of the crude 2,3-O-isopropylidene-D-glyceraldehyde in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • The resulting enol ether is then hydrolyzed under acidic conditions to yield a lactol, which is subsequently protected (e.g., benzylation of the free hydroxyl groups) to give a stable 2,3,5-tri-O-benzyl-D-arabinofuranose derivative.

Synthesis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Rationale: The final step involves the acid-catalyzed intramolecular cyclization and lactonization of the arabinofuranose derivative in the presence of methanol. The stereochemistry of the starting arabinofuranose dictates the stereochemical outcome of the final product. The use of D-arabinose as a precursor will lead to the desired (3aS,6aR) stereoisomer.

Protocol:

  • Dissolve the protected D-arabinofuranose derivative (e.g., 2,3,5-tri-O-benzyl-D-arabinofuranose) in a mixture of methanol and a co-solvent like dichloromethane.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a Lewis acid like trimethylsilyl trifluoromethanesulfonate).

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with a solid base like sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product is then subjected to a debenzylation reaction (e.g., catalytic hydrogenation with Pd/C) to remove the benzyl protecting groups.

  • The resulting diol is then treated with a reagent to introduce the lactone functionality. A common method involves oxidation of the primary alcohol to a carboxylic acid followed by acid-catalyzed lactonization.

  • Purify the final product by column chromatography on silica gel to obtain (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one as a solid.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Preparation of Key Aldehyde cluster_1 Chain Extension & Cyclization D_Mannitol D-Mannitol Diacetonide 1,2:5,6-Di-O-isopropylidene- D-mannitol D_Mannitol->Diacetonide Acetone, H+ Glyceraldehyde 2,3-O-Isopropylidene- D-glyceraldehyde Diacetonide->Glyceraldehyde NaIO4 Arabinofuranose Protected D-Arabinofuranose Derivative Glyceraldehyde->Arabinofuranose 1. Wittig Reaction 2. Hydrolysis 3. Protection Target (3aS,6aR)-4-Methoxytetrahydro- furo[3,4-b]furan-2(3H)-one Arabinofuranose->Target 1. Deprotection 2. Cyclization/Lactonization

Sources

Application

Application Note: A Robust HPLC Protocol for the Analysis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Abstract This application note details a highly reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a key intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a key intermediate in various synthetic pathways. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust framework for purity assessment and quantification. The method utilizes a reversed-phase C18 column with UV detection, ensuring high resolution and sensitivity. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the method effectively.

Introduction

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a chiral bicyclic lactone of significant interest in medicinal chemistry and organic synthesis. Its stereochemically defined structure serves as a valuable building block for the synthesis of complex natural products and pharmacologically active molecules. Accurate and precise analytical methods are therefore critical for monitoring reaction progress, assessing product purity, and ensuring the quality of starting materials.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power, sensitivity, and reproducibility. This document provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established chromatographic principles.

Chromatographic Principles and Method Development Rationale

The development of this protocol was guided by the physicochemical properties of the target analyte.

  • Analyte Polarity and Stationary Phase Selection: (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a moderately polar organic molecule due to the presence of ether and lactone functionalities. A reversed-phase chromatographic approach is therefore ideal. We have selected a C18 (octadecylsilyl) stationary phase, which is a non-polar stationary phase that provides excellent retention and separation for a wide range of moderately polar to non-polar analytes. The hydrophobic interactions between the analyte and the C18 alkyl chains form the basis of the separation.

  • Mobile Phase Composition: The mobile phase consists of a mixture of a polar organic solvent (acetonitrile) and water. Acetonitrile is chosen for its low viscosity and UV transparency. By adjusting the ratio of acetonitrile to water, we can modulate the elution strength of the mobile phase to achieve optimal retention and peak shape for the analyte. A simple isocratic elution is employed for its robustness and simplicity.

  • Detection Wavelength: The lactone carbonyl group in the analyte molecule contains a chromophore that absorbs UV light. While the exact UV maximum may vary, a wavelength of 210 nm is selected for detection. This wavelength is generally effective for detecting carbonyl-containing compounds that lack extensive conjugation, providing a good balance of sensitivity and selectivity. For initial method development, a Photodiode Array (PDA) detector is recommended to determine the optimal detection wavelength.

Experimental Protocol

Materials and Reagents
  • (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one reference standard (≥98% purity)

  • Acetonitrile (HPLC grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

A summary of the HPLC system and conditions is provided in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, and UV/PDA detector
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent
Mobile Phase Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

3.3.1. Mobile Phase Preparation

  • Measure 400 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 600 mL of deionized water to the same cylinder.

  • Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

3.3.2. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of the (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one reference standard into a 10 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 7 mL of the mobile phase (Acetonitrile:Water, 40:60) to the flask.

  • Vortex or sonicate until the standard is completely dissolved.

  • Bring the flask to volume with the mobile phase.

  • Mix thoroughly by inverting the flask several times.

3.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.3.4. Sample Preparation

  • Accurately weigh a known amount of the sample containing the analyte.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection. This step is crucial to remove any particulate matter that could damage the column or interfere with the analysis.

HPLC Analysis Workflow

The following diagram illustrates the sequential workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O, 40:60) E Equilibrate HPLC System with Mobile Phase A->E B Prepare Standard Stock (1 mg/mL) C Prepare Working Standards & Calibration Curve B->C F Inject Standards & Construct Calibration Curve C->F D Prepare & Filter Sample G Inject Sample(s) D->G E->F System Ready F->G Calibrated H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I J Quantify Analyte Concentration I->J K Generate Report J->K

Caption: Workflow for the HPLC analysis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one.

System Suitability

Before running the samples, perform a system suitability test by injecting the 50 µg/mL working standard five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: Between 0.9 and 1.5

  • Theoretical Plates: > 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Data Analysis and Interpretation

4.1. Quantification

Create a calibration curve by plotting the peak area of the analyte versus the concentration of the working standard solutions. Perform a linear regression analysis on the data. The concentration of the analyte in the prepared samples can then be calculated using the equation of the line (y = mx + c), where 'y' is the peak area of the analyte in the sample.

4.2. Purity Assessment

The purity of the sample can be determined by the area percentage method. The purity is calculated as:

This calculation assumes that all impurities have a similar response factor at the detection wavelength of 210 nm.

Method Validation and Trustworthiness

To ensure the trustworthiness and reliability of this protocol, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision (Repeatability and Intermediate Precision): The precision of the method under the same operating conditions over a short interval of time (repeatability) and within-laboratory variations (intermediate precision). The RSD should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

The self-validating nature of this protocol is established by the continuous monitoring of system suitability parameters and the initial comprehensive method validation.

Conclusion

This application note provides a detailed and robust HPLC method for the analysis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. By following the outlined protocol and adhering to the principles of method validation, researchers can achieve accurate and reproducible results for purity assessment and quantification. The rationale provided for each step of the method is intended to equip the user with the necessary understanding to implement and adapt the protocol for their specific needs.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2017). ZORBAX Eclipse Plus HPLC Columns. [Link]

Method

The Strategic Application of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one in the Synthesis of HIV-1 Protease Inhibitors

Introduction: A Chiral Building Block of Critical Importance In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure and structurally complex molecules is paramount for the development of eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Chiral Building Block of Critical Importance

In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure and structurally complex molecules is paramount for the development of effective and safe therapeutics. (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a chiral bicyclic lactone, has emerged as a key intermediate of significant strategic value, primarily in the synthesis of potent antiviral agents. Its rigid, stereochemically defined framework provides an ideal scaffold for the construction of the bis-tetrahydrofuran (bis-THF) moiety, a critical component of the highly successful HIV-1 protease inhibitor, Darunavir.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this vital building block, providing in-depth protocols and the scientific rationale behind its use.

The furo[3,4-b]furan core, while less common than its furo[2,3-b]furan isomer found in the final drug structure, plays a crucial role in an industrially optimized synthesis of the Darunavir side chain.[2] The presence of the methoxy group and the lactone functionality in (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one allows for a controlled and stereoselective transformation into the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the direct precursor to the bis-THF ligand of Darunavir.[2]

The Biological Imperative: Targeting HIV-1 Protease with Darunavir

To appreciate the significance of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, one must first understand the therapeutic target of the final active pharmaceutical ingredient, Darunavir. HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV). It functions as a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[3] This enzyme is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, which are essential for the assembly of new, infectious virions.[4]

Darunavir is a potent, non-peptidic protease inhibitor that binds with very high affinity to the active site of HIV-1 protease, effectively blocking the catalytic activity of the enzyme.[5] Its unique chemical structure, which includes the bis-THF moiety derived from our key intermediate, allows it to form an extensive network of hydrogen bonds with the backbone of the protease active site.[3] This strong interaction is a key reason for Darunavir's high genetic barrier to resistance; it can maintain its inhibitory activity even against viral strains that have developed resistance to other protease inhibitors.[6]

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_darunavir Darunavir Action Viral_Polyproteins Gag-Pol Polyproteins HIV_Protease HIV-1 Protease (Active Site) Viral_Polyproteins->HIV_Protease Cleavage required for maturation Darunavir Darunavir Darunavir->HIV_Protease Binds with high affinity Blocked_Protease Inhibition of Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Catalyzes cleavage New_Virions Infectious HIV Virions Mature_Proteins->New_Virions Assemble into Non_Infectious_Virions Immature, Non-infectious Virions Blocked_Protease->Non_Infectious_Virions Results in

Caption: Mechanism of HIV-1 protease inhibition by Darunavir.

Synthetic Application: From Chiral Lactone to a Key Antiviral Precursor

The primary application of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is as a well-defined, crystalline intermediate in a stereoselective and industrially scalable synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, also known in the literature as "Bisfuranol".[5][7] The ability to obtain the methoxy lactone intermediate in high diastereomeric purity through crystallization is a significant advantage over earlier synthetic routes, which often produced difficult-to-separate isomeric mixtures.[2]

The overall synthetic strategy involves two main stages:

  • Synthesis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one: This is typically achieved through a multi-step sequence that establishes the core bicyclic structure and the required stereochemistry.

  • Conversion to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol: This involves the reduction of the lactone and a subsequent intramolecular cyclization to form the isomeric furo[2,3-b]furan ring system.

Synthetic_Workflow Start Chiral Starting Material (e.g., from sugar pool) Intermediate_Synth Multi-step Synthesis (e.g., Wittig/Knoevenagel, Cyclization) Start->Intermediate_Synth Target_Compound (3aS,6aR)-4-Methoxytetrahydrofuro [3,4-b]furan-2(3H)-one Intermediate_Synth->Target_Compound Crystallization Crystallization & Epimerization Target_Compound->Crystallization Pure_Intermediate Diastereomerically Pure Intermediate Crystallization->Pure_Intermediate Reduction_Cyclization Reduction and Intramolecular Cyclization Pure_Intermediate->Reduction_Cyclization Final_Precursor (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol (Bisfuranol) Reduction_Cyclization->Final_Precursor Darunavir_Synth Further elaboration to Darunavir Final_Precursor->Darunavir_Synth

Caption: Synthetic workflow from chiral starting material to the Darunavir precursor.

Experimental Protocols

The following protocols are based on established synthetic routes and are intended for research and development purposes. Appropriate personal protective equipment (PPE) and adherence to laboratory safety standards are mandatory.

Protocol 1: Synthesis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

This synthesis is a multi-step process, and one of the key steps involves an intramolecular cyclization. A representative procedure starting from a precursor derivable from the chiral pool (e.g., from sugars) is outlined below. The exact details for the initial steps to reach the precursor for cyclization can vary but often involve olefination and Michael addition reactions.

Materials:

  • Precursor aldehyde (e.g., derived from D-mannitol or a similar chiral source)

  • Methanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or set up for low-temperature reaction depending on the specific acid catalyst), dissolve the precursor aldehyde in the anhydrous solvent.

  • Addition of Reagents: Add anhydrous methanol (typically 3-5 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

  • Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the substrate and catalyst) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the formation of a hemiacetal followed by cyclization and lactonization.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one as a solid.

  • Crystallization for Diastereomeric Purity: For industrial applications, the desired (3aR,4S,6aS) stereoisomer can be crystallized, often from a mixture of its epimers, to achieve high diastereomeric purity.[2] This step is crucial for the subsequent stereoselective synthesis.

Protocol 2: Conversion to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

This protocol details the reduction of the lactone and subsequent intramolecular cyclization to form the final furo[2,3-b]furan ring system.

Materials:

  • (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (diastereomerically pure)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a Lewis acid)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Aqueous acid (e.g., dilute HCl) for workup

  • Sodium sulfate, anhydrous

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve the (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reduction of the lactone forms a diol intermediate.

  • Intramolecular Cyclization: The workup conditions are critical for the subsequent acid-catalyzed intramolecular cyclization. Carefully and slowly quench the reaction at 0 °C by the sequential addition of water, followed by a base (e.g., 15% NaOH solution), and then more water (Fieser workup). Alternatively, an acidic workup with dilute HCl can directly promote the cyclization of the intermediate hemiacetal.

  • Extraction: Filter the resulting salts and wash them thoroughly with ethyl acetate. Combine the filtrate and the washings, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The crude product, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, can be purified by vacuum distillation or column chromatography if necessary.

Parameter (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
CAS Number 866594-60-7[8]252873-50-0[9]
Molecular Formula C₇H₁₀O₄[8]C₆H₁₀O₃
Molecular Weight 158.15 g/mol [8]130.14 g/mol
Role Chiral IntermediateDarunavir Precursor ("Bisfuranol")
Key Features Furo[3,4-b]furan core, Lactone, Methoxy acetalFuro[2,3-b]furan core, Secondary alcohol

Conclusion and Future Perspectives

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one stands as a testament to the power of strategic synthetic design in medicinal chemistry. Its application in an efficient, scalable synthesis of a key precursor for Darunavir has had a significant impact on the accessibility of this life-saving medication. The ability to control stereochemistry through the crystallization of this intermediate underscores the importance of solid-state properties in pharmaceutical manufacturing.

While its primary role is currently tied to Darunavir, the inherent chirality and functionality of the furo[3,4-b]furan scaffold suggest potential for its use as a building block in the synthesis of other complex natural products and novel therapeutic agents. Researchers are encouraged to explore the reactivity of this intermediate to forge new pathways to diverse molecular architectures. The principles demonstrated in its application—leveraging a stable, crystalline intermediate to control stereochemistry in a complex synthesis—remain a valuable lesson for the broader drug development community.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Darunavir? Retrieved from [Link]

  • Wikipedia. (n.d.). Darunavir. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]

  • Medfinder. (2026, March 12). How Does Darunavir Work? Mechanism of Action Explained in Plain English. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanism of darunavir binding to monomeric HIV-1 protease: a step forward in the rational design of dimerization inhibitors. Retrieved from [Link]

  • NextSDS. (n.d.). (3AS,4S,6AR)-4-METHOXYTETRAHYDROFURO[3,4-B]FURAN-2(3H)-ONE - Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • Purdue University Graduate School. (2024, May 17). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Retrieved from [Link]

  • Changzhou Huaren Chemical Co., Ltd. (n.d.). (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). (3AS,4S,6AR)-4-Methoxytetrahydrofuro(3,4-B)furan-2(3H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). HUE029886T2 - METHODS FOR THE PREPARATION OF (3R,3aS,6aR) HEXAHYDRO-FURO[2,3-b]FURAN-3-OL.
  • Google Patents. (n.d.). Methods for the preparation of 3R,3aS,6aR hexahydro-furo[2,3-b]furan-3-ol.
  • Pharmaffiliates. (n.d.). (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde | Request PDF. Retrieved from [Link]

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Application

Application Note: Utilizing (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one in Fragment-Based Screening Campaigns

Introduction: The Role of Saturated Heterocycles in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, efficient alternative to traditional high-throughput screening (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Saturated Heterocycles in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for therapeutic targets.[1][2][3] By screening small, low-complexity molecules (fragments), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency, providing superior starting points for medicinal chemistry optimization.[1][3][4] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library.[2][3][5]

This application note focuses on (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one , a specific stereoisomer of a bicyclic saturated heterocycle. While this exact molecule is noted as a synthetic intermediate or impurity related to the drug Darunavir[6][7][8], its structural and physicochemical properties make it an exemplary candidate for inclusion in a modern fragment library. Its rigid, three-dimensional scaffold is rich in chemical information, presenting specific vectors for interaction with protein targets, a desirable characteristic for generating high-quality hits.[9]

Physicochemical Profile of the Fragment

A successful fragment must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three" (Ro3), to ensure it has appropriate properties for screening and subsequent optimization.[10][11]

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (Hereafter referred to as "the fragment") exhibits a compelling profile for FBDD.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 158.15 g/mol [12]< 300 Da[10][11]Yes
cLogP -0.2[12]≤ 3[10][11]Yes
Hydrogen Bond Donors 0[12]≤ 3[10][11]Yes
Hydrogen Bond Acceptors 4 (3 ethers, 1 carbonyl)[12]≤ 3No (Minor Deviation)
Rotatable Bonds 1[12]≤ 3[11]Yes

While the hydrogen bond acceptor count is four, this is a soft guideline, and the fragment's high polarity (indicated by the negative cLogP) suggests excellent aqueous solubility, which is a critical requirement for biophysical screening assays where high compound concentrations are necessary.[10] The rigid bicyclic core minimizes conformational entropy upon binding, a key factor for achieving efficient binding interactions.

Experimental Workflows and Protocols

The weak binding affinities typical of fragments (high µM to mM range) necessitate the use of highly sensitive biophysical techniques for primary screening and hit validation.[13][14][15] We present protocols for two widely-used and complementary methods: Thermal Shift Assay (TSA) for primary screening and Surface Plasmon Resonance (SPR) for validation and characterization.

Primary Screening via Thermal Shift Assay (TSA / DSF)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for identifying fragments that bind to and stabilize a target protein against thermal denaturation.[][17][18] A positive shift in the protein's melting temperature (ΔTm) indicates a binding event.[17][19]

Objective: To identify fragments that cause a significant thermal stabilization of the target protein.

Materials:

  • Target Protein (≥95% purity, stable in solution)

  • Fragment Library (containing the title fragment) dissolved in 100% DMSO (e.g., 100 mM stocks)

  • SYPRO Orange dye (5000x stock in DMSO)

  • TSA Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl - Note: Buffer conditions must be optimized for target protein stability)[20]

  • Quantitative PCR (qPCR) instrument with thermal ramping capability

  • 384-well PCR plates

Methodology:

  • Assay Plate Preparation:

    • Prepare the final assay buffer.

    • Prepare a 20 µL master mix per well in the 384-well plate containing:

      • Target Protein (final concentration 2-5 µM)

      • SYPRO Orange dye (final concentration 5x)

      • TSA Buffer to volume

    • Causality: The protein concentration must be high enough to produce a robust fluorescent signal but low enough to conserve material. SYPRO Orange fluoresces upon binding to hydrophobic regions exposed during protein unfolding.[18][21]

  • Fragment Addition:

    • Using an acoustic liquid handler or a pintool, transfer 100 nL of each fragment stock solution from the library plates to the assay plates. This results in a final fragment concentration of 500 µM and a final DMSO concentration of 0.5%.

    • Causality: High fragment concentrations are required to detect weak binding.[10] Maintaining a consistent, low DMSO concentration across all wells is crucial to avoid artifacts, as DMSO can affect protein stability.[22]

  • Controls:

    • Positive Control: A known binder/ligand for the target protein (if available).

    • Negative Control (No Fragment): Wells containing only the master mix and an equivalent volume of DMSO (0.5% final concentration). This establishes the baseline melting temperature (Tm) of the protein.

  • Data Acquisition:

    • Seal the plate, centrifuge briefly (1 min at 1000 x g) to collect the contents.

    • Incubate at room temperature for 15 minutes.

    • Place the plate in the qPCR instrument.

    • Set the instrument to monitor fluorescence over a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.05 °C/second.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well. The resulting sigmoidal curve represents the protein unfolding transition.

    • Calculate the Tm for each well by fitting the curve to a Boltzmann equation or by identifying the peak of the first derivative.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(negative control).

    • Hit Criteria: A fragment is typically considered a primary hit if it induces a ΔTm ≥ 2.0 °C (this threshold should be determined based on the assay variability).

Hit Validation and Affinity Estimation by Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time kinetic data on binding events, making it an ideal orthogonal method to validate hits from a primary screen.[15][22][23] It confirms direct binding to the immobilized target and can provide an estimate of the binding affinity (KD).

Objective: To confirm direct binding of hit fragments and estimate their dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target Protein

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running Buffer (e.g., PBS-P+ Buffer: 10 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, pH 7.4)

  • Hit Fragments (powder or high-concentration DMSO stock)

Methodology:

  • Target Immobilization:

    • Immobilize the target protein onto a sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for low molecular weight fragments (e.g., 2000-4000 Response Units, RU).

    • Activate a reference flow cell and immediately deactivate it with ethanolamine. This surface will be used for reference subtraction to correct for bulk refractive index changes.[22]

    • Causality: Immobilizing the target allows for the detection of fragment binding in solution. The reference channel is critical for distinguishing true binding signals from non-specific interactions and buffer effects, which is especially important given the high fragment concentrations and the sensitivity of SPR to DMSO.[15][22]

  • Analyte Preparation:

    • Prepare a dilution series for each hit fragment (including the title fragment) in Running Buffer. A typical concentration range for fragments is 1 mM down to ~15 µM in a 2-fold or 3-fold dilution series.

    • Ensure the final DMSO concentration is identical across all samples and in the running buffer (e.g., 1-2%).

  • Binding Analysis:

    • Perform a kinetic/affinity analysis by injecting the fragment dilution series over both the target and reference flow cells.

    • Use a short association time (e.g., 60 s) and a longer dissociation time (e.g., 120-180 s) to observe the binding and unbinding phases.

    • Regenerate the surface between cycles if necessary (e.g., with a short pulse of mild acid/base), ensuring the target's binding capacity is not diminished.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from a "zero concentration" (buffer only) injection.

    • Plot the equilibrium response (Req) against the fragment concentration.

    • Fit the data to a steady-state affinity model (Req = (C * Rmax) / (KD + C)) to determine the dissociation constant (KD).

    • Causality: Steady-state analysis is often more reliable for fast-on, fast-off fragment interactions where accurate kinetic fitting (ka, kd) is challenging.[15]

Visualized Workflows and Structures

Chemical Structure of the Fragment

Caption: 2D structure of the title fragment.

General FBDD Workflow

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Hit Identification cluster_validate Phase 3: Hit Validation cluster_elaboration Phase 4: Hit-to-Lead lib Fragment Library (incl. title fragment) screen Primary Screen (e.g., Thermal Shift Assay) lib->screen target Target Protein Purification & QC target->screen hits Primary Hits (ΔTm ≥ 2°C) screen->hits Identify stabilizers ortho Orthogonal Screen (e.g., SPR, NMR) hits->ortho Triage hits confirmed Validated Hits (Confirmed Binders) ortho->confirmed Confirm direct binding structure Structural Biology (X-ray, Cryo-EM) confirmed->structure Determine binding mode chem Medicinal Chemistry (Fragment Elaboration) structure->chem Structure-guided design lead Lead Compound (Improved Potency & Properties) chem->lead Iterative optimization

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Principle of Thermal Shift Assay (TSA)

TSA_Principle P_folded Folded Protein P_unfolded Unfolded Protein P_folded->P_unfolded Low Tm PL_folded Fragment-Bound Folded Protein P_folded->PL_folded Binding PL_unfolded Unfolded Protein PL_folded->PL_unfolded High Tm Fragment Fragment Fragment->PL_folded

Caption: Ligand binding stabilizes protein structure, increasing its melting temperature (Tm).

Conclusion and Best Practices

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one serves as an excellent model for a high-quality fragment characterized by its three-dimensional complexity, favorable physicochemical properties, and high solubility. The protocols detailed herein provide a robust framework for its use in a typical FBDD campaign, starting with a high-throughput thermal shift assay and progressing to SPR for hit validation and affinity characterization.

Key Best Practices:

  • Orthogonal Validation: Always use at least two different biophysical methods to confirm hits, reducing the likelihood of false positives.[13][24]

  • Solubility is Paramount: Experimentally confirm fragment solubility in assay buffers before screening to ensure reliable results.[5]

  • DMSO Matching: Precisely match DMSO concentrations in all samples and buffers for SPR experiments to minimize bulk refractive index artifacts.[15][22]

  • Structure-Guided Elaboration: For validated hits, obtaining a high-resolution crystal structure of the protein-fragment complex is the most effective path forward for rational, structure-guided optimization into a potent lead compound.[1][25]

By integrating high-quality fragments like the one discussed with sensitive and robust screening protocols, researchers can significantly enhance the efficiency and success rate of their early-stage drug discovery efforts.

References

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-61. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2010). Fragment-Based Drug Discovery Using NMR Spectroscopy. Protein-Ligand Interactions, 241-269. Retrieved from [Link]

  • Lu, W., et al. (2023). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. Molecules, 28(6), 2568. Retrieved from [Link]

  • Fletcher, M. D., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3836-3851. Retrieved from [Link]

  • Schoch, G. A., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 644, 25-54. Retrieved from [Link]

  • Fletcher, M. D., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3836-3851. Retrieved from [Link]

  • Mashalidis, E. H. (2010). Fragment-Based Drug Discovery: Concept and Aim. Yakugaku Zasshi, 130(10), 1279-1286. Retrieved from [Link]

  • Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22396. Retrieved from [Link]

  • Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4500-4511. Retrieved from [Link]

  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. Retrieved from [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-61. Retrieved from [Link]

  • Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4500-4511. Retrieved from [Link]

  • Howard, S., & Abell, C. (Eds.). (2015). Fragment-Based Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]

  • Lu, W., et al. (2023). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. Molecules, 28(6), 2568. Retrieved from [Link]

  • Miura, T. (n.d.). Fragment screening by SPR/NMR. Retrieved from [Link]

  • Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports, 10(1), 22396. Retrieved from [Link]

  • Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4500-4511. Retrieved from [Link]

  • de Souza, N. B., et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 9, 755836. Retrieved from [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Kwarciak-Kozłowska, A., & Poczta, A. (2021). What makes a good fragment in fragment-based drug discovery?. Expert Opinion on Drug Discovery, 16(6), 625-638. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11600708, (3AS,4S,6AR)-4-Methoxytetrahydrofuro(3,4-B)furan-2(3H)-one. Retrieved from [Link]

  • de Souza, N. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, e202400508. Retrieved from [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • McNulty, D. E., et al. (2018). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 34-46. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • NextSDS. (n.d.). (3AS,4S,6AR)-4-METHOXYTETRAHYDROFURO[3,4-B]FURAN-2(3H)-ONE. Retrieved from [Link]

  • de Souza, N. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, e202400508. Retrieved from [Link]

  • Le, T. T. H., et al. (2020). Sensitive Label-Free Thermal Stability Assay for Protein Denaturation and Protein–Ligand Interaction Studies. Analytical Chemistry, 92(5), 3638-3643. Retrieved from [Link]

  • Patel, J. R., et al. (2021). Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues. The Journal of Organic Chemistry, 86(7), 5345-5355. Retrieved from [Link]

  • Suzhou Health Chemicals Co. (n.d.). (3aS,4S,6aR)-Tetrahydro-4-methoxy-furo[3,4-b]furan-2(3H)-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3aS,4S,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one. Retrieved from [Link]

  • Gevorgyan, A., et al. (2024). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. Molbank, 2024(1), M1838. Retrieved from [Link]

  • Sader, E., et al. (2021). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. RSC Medicinal Chemistry, 12(10), 1735-1741. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution Purification of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one via Silica Gel Column Chromatography

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Context The compound (3aS,6aR)-4-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Context

The compound (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS: 866594-60-7) is a highly valued chiral bicyclic lactone. It serves as a critical advanced intermediate (often referred to as Darunavir Intermediate 7) in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , commonly known as the bis-THF alcohol [1]. The bis-THF ligand is the defining structural moiety of second-generation HIV-1 protease inhibitors, most notably the FDA-approved antiretroviral drug Darunavir (DRV) , where it forms crucial hydrogen bonds with the Asp29 and Asp30 backbone atoms of the HIV-1 protease[2].

During the upstream synthesis of this lactone—typically via the condensation of furan derivatives or chiral pool precursors like L-ascorbic acid—the reaction yields a crude mixture containing unreacted starting materials, byproducts, and diastereomeric epimers at the C4 position (the methoxy acetal carbon) [3].

The Causality of the Purification Strategy: Because the stereochemistry of the bis-THF core dictates the binding affinity of Darunavir, isolating the correct (3aS,6aR) stereoisomer with high diastereomeric ratio (dr) and enantiomeric excess (ee) is non-negotiable. Column chromatography on normal-phase silica gel is the premier method for this isolation. The separation relies on the subtle differences in the dipole moments between the (4S) and (4R) epimers. Furthermore, because the target molecule lacks a conjugated π -system, it is UV-inactive at standard 254 nm wavelengths, necessitating the use of chemical stains (e.g., KMnO₄) for fraction monitoring.

Physicochemical Properties
ParameterSpecification
Chemical Name (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
CAS Number 866594-60-7
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Physical State Off-white to pale yellow solid / viscous oil
Key Functional Groups γ -Lactone, Hemiacetal methyl ether (Acetal)
UV Absorbance Negligible at 254 nm (Requires TLC staining)

Workflow and Pathway Visualizations

To contextualize the chromatography step within the broader pharmaceutical manufacturing process, the following diagram illustrates the synthetic continuum from raw materials to the Darunavir API.

Pathway SM Starting Material (e.g., Furan/Ascorbic Acid) Crude Crude Lactone Mixture SM->Crude Chrom Silica Gel Chromatography Crude->Chrom Pure Pure (3aS,6aR)-Lactone (Darunavir Int. 7) Chrom->Pure BisTHF bis-THF Alcohol Pure->BisTHF DRV Darunavir (API) BisTHF->DRV

Figure 1: Synthetic pipeline demonstrating the critical role of lactone purification in Darunavir production.

Experimental Protocol: Step-by-Step Methodology

The following protocol is engineered to provide baseline resolution between the target lactone and its closely eluting epimers and impurities.

Materials and Reagents
  • Stationary Phase: High-purity Silica Gel (230–400 mesh, 40–63 µm particle size, 60 Å pore size). Note: Ensure the silica is neutral to mildly acidic. Highly acidic silica can cause hydrolysis or epimerization of the sensitive C4-methoxy acetal during prolonged runs.

  • Mobile Phase: Hexane (Hex) and Ethyl Acetate (EtOAc) – HPLC or ACS grade.

  • TLC Plates: Silica gel 60 F254 glass-backed plates.

  • Visualization Stain: Potassium Permanganate (KMnO₄) stain (1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL H₂O).

Chromatographic Parameters
ParameterRecommended ConditionRationale
Column Dimensions 40 mm ID x 200 mm lengthScaled for ~2–5 g of crude material.
Silica to Sample Ratio 30:1 to 50:1 (w/w)High ratio required for diastereomeric resolution.
Loading Method Dry Loading (on Celite or Silica)Prevents band broadening typical of viscous oils.
Flow Rate 15–20 mL/minBalances resolution with run time to prevent acetal degradation.
Fraction Size 15–20 mLEnsures pure epimer fractions are not cross-contaminated.
Execution Steps

Step 1: Dry Loading Preparation

  • Dissolve the crude (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one mixture in a minimum volume of Dichloromethane (DCM).

  • Add silica gel (approximately 2–3 times the mass of the crude product) to the solution.

  • Evaporate the DCM slowly under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Mechanistic Insight: Dry loading eliminates the solvent front distortion that occurs when loading viscous, polar oils directly onto the column head.

Step 2: Column Packing

  • Prepare a slurry of silica gel in 90:10 Hexane/EtOAc.

  • Pour the slurry into the column, allowing it to settle under gentle air pressure to ensure a uniform, crack-free bed.

  • Carefully add the dry-loaded sample powder to the top of the silica bed. Cap with a 1 cm layer of clean sea sand to protect the bed during solvent addition.

Step 3: Gradient Elution Run the column using a step-gradient to systematically elute non-polar impurities before mobilizing the target lactone.

Column Volumes (CV)Solvent Ratio (Hexane : EtOAc)Expected Elution Profile
0 – 2 CV90 : 10Non-polar byproducts and starting materials.
2 – 5 CV80 : 20Early eluting trace impurities.
5 – 9 CV65 : 35Target Compound Begins Eluting (Rf ~ 0.35 in 1:1 Hex/EtOAc).
9 – 12 CV50 : 50Elution of more polar epimers/isomers.

Step 4: Fraction Analysis and Pooling

  • Spot fractions on TLC plates. Co-spot with a known reference standard if available.

  • Develop the plates in 1:1 Hexane/EtOAc.

  • Dip the developed plates in KMnO₄ stain and gently heat with a heat gun. The target lactone will appear as a bright yellow spot against a purple background (due to the oxidation of the functional groups).

  • Pool the fractions containing the pure (3aS,6aR) isomer.

  • Concentrate under reduced pressure at a water bath temperature not exceeding 40°C to yield the pure product.

Workflow Prep 1. Column Preparation (Slurry Packing) Load 2. Sample Loading (Dry Loading on Silica) Prep->Load Elute 3. Gradient Elution (Hexane/EtOAc) Load->Elute Collect 4. Fraction Collection (15-20 mL volumes) Elute->Collect Analyze 5. TLC Analysis (KMnO4 Stain) Collect->Analyze Pool 6. Pool & Concentrate Target Fractions Analyze->Pool

Figure 2: Sequential workflow for the chromatographic purification of the lactone intermediate.

Troubleshooting and Quality Control

  • Co-elution of Epimers: If the (4R) and (4S) epimers co-elute, the gradient is too steep. Reduce the polarity of the mobile phase (e.g., hold at 75:25 Hexane/EtOAc for longer) and decrease the fraction size.

  • Product Degradation: The hemiacetal methyl ether is sensitive to strong Lewis/Brønsted acids. If degradation is observed (evidenced by streaking on the TLC plate or low recovery), pre-treat the silica gel with 1% Triethylamine (Et₃N) in Hexane before packing, or switch to neutral alumina.

  • Validation: The purity of the isolated (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one must be confirmed via ¹H-NMR (specifically looking at the anomeric proton shift) and chiral HPLC before proceeding to the dynamic kinetic resolution or asymmetric transfer hydrogenation steps [4].

References

  • Quaedflieg, P. J. L. M., et al. "Methods for the preparation of (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol." WIPO Patent WO2005095410A1 (2005). Available at:[Link]

  • Ghosh, A. K., et al. "Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir." Journal of Medicinal Chemistry (2012). Available at:[Link]

  • Sheldon, R. A., et al. "Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate." Green Chemistry, Royal Society of Chemistry (2021). Available at:[Link]

  • More, G. V., et al. "Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Acyl Butyrolactone via Dynamic Kinetic Resolution: Asymmetric Synthesis of bis-THF Alcohol Intermediate of Darunavir." Tetrahedron Letters (2021). Available at:[Link]

Application

Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of Conformational Constraint in Nucleoside Drug Design Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their therapeutic efficacy often hinges on thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Conformational Constraint in Nucleoside Drug Design

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their therapeutic efficacy often hinges on their ability to be recognized and metabolized by viral or cellular enzymes, ultimately disrupting nucleic acid replication.[3] A critical determinant of this molecular recognition is the three-dimensional conformation of the furanose ring, which in natural nucleosides exists in a dynamic equilibrium between two major puckered forms, termed N-type and S-type.[4]

The development of conformationally "locked" or constrained nucleoside analogues, where the furanose ring is restricted to a specific pucker, has emerged as a powerful strategy in drug design.[5][6] By locking the sugar moiety into a bioactive conformation, these analogues can exhibit enhanced binding to target enzymes, improved metabolic stability, and ultimately, greater therapeutic potency.[7][8] The tetrahydrofuro[3,4-b]furan scaffold represents a key class of these constrained nucleosides, effectively mimicking the N-type (3'-endo) sugar pucker. This guide provides a detailed overview of the synthetic strategies and experimental protocols for the preparation of these promising therapeutic candidates.

Strategic Approaches to the Tetrahydrofuro[3,4-b]furan Core

The construction of the bicyclic tetrahydrofuro[3,4-b]furan core is the central challenge in the synthesis of these analogues. Several innovative strategies have been developed, with the choice of approach often dictated by the desired stereochemistry and the availability of starting materials.

Key Synthetic Disconnections and Methodologies

A prevalent and effective strategy involves the formation of the second furan ring (the 'B-ring') onto a pre-existing, suitably functionalized furanose derivative. A particularly robust method for achieving this is the Wolfe-type carboetherification .[9] This palladium-catalyzed reaction allows for the intramolecular cyclization of an alkenol with a heteroaryl group, concurrently forming the B-ring and installing a key substituent.[9]

Another versatile approach relies on intramolecular cyclization reactions . For instance, an electrophile-mediated cyclization of a γ,δ-unsaturated alcohol can be employed to construct the second tetrahydrofuran ring.[10] The stereochemical outcome of such cyclizations is often directed by the existing stereocenters on the starting furanose ring.

The following sections will detail a step-by-step protocol based on the Wolfe-type carboetherification, a method that has proven effective for the gram-scale synthesis of key intermediates.[9]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a key tetrahydrofuro[3,4-b]furan intermediate, starting from the commercially available D-glucofuranose diacetonide.

Protocol 1: Synthesis of the Alkenol Precursor

This multi-step protocol outlines the preparation of the crucial alkenol substrate required for the subsequent carboetherification reaction.

Materials:

  • D-glucofuranose diacetonide

  • Sodium periodate (NaIO₄)

  • Sodium borohydride (NaBH₄)

  • Vinylmagnesium bromide solution (1.0 M in THF)

  • Appropriate protecting groups and solvents (e.g., benzyl bromide, sodium hydride, tetrahydrofuran, dichloromethane, methanol)

Procedure:

  • Oxidative Cleavage: Dissolve D-glucofuranose diacetonide in a mixture of methanol and water. Cool the solution to 0 °C and add sodium periodate portion-wise, maintaining the temperature. Stir the reaction for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Reduction: Quench the reaction by adding ethylene glycol. Add sodium borohydride portion-wise at 0 °C and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol. Purify by flash column chromatography.

  • Vinylation: Dissolve the purified diol in anhydrous tetrahydrofuran and cool to 0 °C. Add vinylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Protection: Protect the resulting secondary alcohol using a suitable protecting group (e.g., benzyl ether) to yield the final alkenol precursor. This step is crucial for preventing unwanted side reactions in the subsequent carboetherification.

Step Reactants Key Reagents Typical Yield Reference
1 & 2D-glucofuranose diacetonideNaIO₄, NaBH₄~80-90%[9]
4Diol intermediateVinylmagnesium bromide~70-80%[9]
5Alkenol intermediateBenzyl bromide, NaH>95%[9]
Protocol 2: Wolfe-Type Carboetherification for B-Ring Formation

This protocol describes the pivotal palladium-catalyzed cyclization to form the tetrahydrofuro[3,4-b]furan core.

Materials:

  • Alkenol precursor from Protocol 1

  • Aryl or heteroaryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Wolfe-Phos ligand (or similar biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the alkenol precursor, the aryl or heteroaryl bromide, palladium(II) acetate, and the phosphine ligand.

  • Solvent and Base Addition: Add anhydrous toluene, followed by sodium tert-butoxide.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired tetrahydrofuro[3,4-b]furan intermediate.

Parameter Value Reference
CatalystPd(OAc)₂[9]
LigandWolfe-Phos[9]
BaseNaOtBu[9]
SolventToluene[9]
Temperature80-100 °C[9]
Typical Yield62%[9]
Diastereomeric Ratio9.1:1[9]
Protocol 3: Late-Stage Glycosylation

With the bicyclic core constructed, the final step is the installation of the nucleobase. A Mitsunobu reaction is a common and effective method for this transformation.

Materials:

  • Deprotected tetrahydrofuro[3,4-b]furan intermediate

  • Nucleobase (e.g., a pyrrolopyrimidine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Deprotection: Remove the protecting groups from the tetrahydrofuro[3,4-b]furan intermediate. The specific deprotection conditions will depend on the protecting groups used in the earlier steps.

  • Mitsunobu Reaction: Dissolve the deprotected intermediate, the nucleobase, and triphenylphosphine in anhydrous THF. Cool the solution to 0 °C. Add DIAD or DEAD dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography to isolate the final tetrahydrofuro[3,4-b]furan nucleoside analogue.

Reaction Type Key Reagents Typical Yield Reference
Mitsunobu GlycosylationPPh₃, DIAD/DEAD31-48%[9]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations described in the protocols.

Synthesis_Workflow A D-glucofuranose diacetonide B Alkenol Precursor A->B Oxidative Cleavage, Reduction, Vinylation, Protection C Tetrahydrofuro[3,4-b]furan Intermediate B->C Wolfe-Type Carboetherification D Final Nucleoside Analogue C->D Deprotection, Mitsunobu Glycosylation

Caption: Overall synthetic workflow for tetrahydrofuro[3,4-b]furan nucleoside analogues.

Wolfe_Carboetherification cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkenol Alkenol Precursor Reaction Pd-Catalyzed Cyclization Alkenol->Reaction ArylBromide Aryl/Heteroaryl Bromide ArylBromide->Reaction PdOAc2 Pd(OAc)₂ PdOAc2->Reaction Ligand Wolfe-Phos Ligand->Reaction Base NaOtBu Base->Reaction Product Tetrahydrofuro[3,4-b]furan Intermediate Reaction->Product

Caption: Key components of the Wolfe-Type Carboetherification reaction.

Conclusion and Future Directions

The synthetic strategies outlined in this guide provide a robust framework for the preparation of tetrahydrofuro[3,4-b]furan nucleoside analogues. The Wolfe-type carboetherification, in particular, offers a flexible and efficient route to these valuable compounds.[9] The ability to diversify the nucleobase at a late stage through glycosylation reactions like the Mitsunobu reaction further enhances the modularity of this approach.[9]

As the demand for novel antiviral and anticancer agents continues to grow, the development of innovative synthetic methodologies for conformationally constrained nucleosides will remain a critical area of research.[11][12] Further exploration of catalytic methods, as well as the development of chemoenzymatic routes, may offer even more efficient and stereoselective pathways to these important therapeutic targets.[13][14]

References

Sources

Technical Notes & Optimization

Troubleshooting

optimizing diastereoselectivity in bicyclic lactone formation

Welcome to the Technical Support Center for Complex Organic Synthesis. As a Senior Application Scientist, I have designed this hub to address the critical challenges researchers face when optimizing diastereoselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Complex Organic Synthesis. As a Senior Application Scientist, I have designed this hub to address the critical challenges researchers face when optimizing diastereoselectivity (d.r.) in bicyclic lactone formation.

Bicyclic lactones—such as fused γ -butyrolactones and 2,6-dioxabicyclo[3.3.1]nonan-3-ones—are privileged scaffolds in natural product synthesis and drug development. However, establishing multiple contiguous stereocenters during their cyclization is notoriously prone to poor diastereomeric ratios, competing regioselectivity, and catalyst poisoning. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities that dictate stereochemical outcomes.

Core Mechanistic Workflows

To troubleshoot effectively, we must first isolate the mechanistic pathway governing your cyclization. The three most reliable strategies for highly diastereoselective bicyclic lactone formation rely on pre-organizing the transition state to override inherent substrate biases.

G Start Bicyclic Lactone Synthesis Strategy Halo Halolactonization (e.g., I2, NBS) Start->Halo DA Diels-Alder Lactonization Start->DA CH Pd-Catalyzed C-H Activation Start->CH Halo_Mech Bifunctional Catalysis (BINOL) or Ti(IV) Mediation Halo->Halo_Mech DA_Mech Lewis-Acid Template (e.g., Mg-alkoxide) DA->DA_Mech CH_Mech Reversible C-H Activation & Oxypalladation CH->CH_Mech Halo_Out High d.r. via Chair-like TS Halo_Mech->Halo_Out DA_Out High d.r. via Bimolecular Proximity DA_Mech->DA_Out CH_Out High d.r. via Ligand Control CH_Mech->CH_Out

Caption: Mechanistic pathways for diastereoselective bicyclic lactone formation.

Frequently Asked Questions: Causality & Principles

Q1: Why is my diastereomeric ratio (d.r.) stuck at 1:1 during the iodolactonization of acyclic precursors? A1: Poor d.r. in standard iodolactonization (e.g., using I2​ / NaHCO3​ ) occurs because the intermediate iodonium ion forms reversibly, leading to a breakdown of kinetic control. To fix this, you must force the substrate into a rigid conformation prior to halogenation. As demonstrated by in the total synthesis of ganoapplanin, utilizing a Ti(IV)-mediated protocol pre-organizes the acyclic precursor into a rigid, chair-like transition state[1]. This stereoelectronic effect forces an orthogonal alignment of the alkene and the allylic substituent during the 5-exo-trig cyclization, locking the d.r. to >20:1[1].

Q2: How do I prevent the reversibility of the bromonium ion from ruining enantioselectivity and diastereoselectivity? A2: You must use a catalyst that simultaneously coordinates the halogenating agent and the substrate. developed BINOL-derived bifunctional catalysts that feature both Lewis/Brønsted acid and base functionalities[2]. The acidic phenolic proton is imperative for stereocontrol; it hydrogen-bonds with the substrate while the basic moiety stabilizes the halogen source, preventing premature, unselective halogen transfer[3].

Q3: How do I override inherent substrate bias when forming [5,5] or [6,5] fused lactones from saturated aliphatic acids? A3: Standard methods fail here because methyl C(sp3)-H activation is kinetically favored over methylene activation. However, proved that by using a Pd(OAc)2 catalyst with an amino acid ligand, you can exploit thermodynamic causality[4]. While the Pd-insertion into the methyl group is kinetically faster, the subsequent reductive elimination to form the spirocycle has a massive energy barrier (45.3 kcal/mol)[5]. Therefore, the reaction funnels through the reversible methylene C-H activation pathway, which undergoes facile β -hydride elimination and stereoselective oxypalladation to yield the fused bicyclic lactone[6].

Troubleshooting Guides & Self-Validating Protocols

Guide A: Troubleshooting Titanium-Mediated Iodolactonization

If your halolactonization is yielding epimeric mixtures at the halogenated carbon, the transition state is too flexible. Transitioning to a Ti(IV)-mediated system will lock the conformation.

Table 1: Optimization of Ti-Mediated Iodolactonization

EntryReagents / Catalyst SystemTemp (°C)Solventd.r.Yield (%)
1 I2​ , NaHCO3​ 25MeCN1.5:145
2 I2​ , Ti(OiPr)4​ -20 CH2​Cl2​ 5:160
3 I2​ , Ti(Ot−Bu)4​ , CuO-78Toluene/ CH2​Cl2​ >20:185

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the acyclic alkenoic acid precursor (1.0 equiv) and dissolve in a 2:1 mixture of anhydrous Toluene/ CH2​Cl2​ (0.1 M).

  • Titanium Complexation: Cool the solution to -78 °C. Dropwise add Ti(Ot−Bu)4​ (1.2 equiv). Stir for 30 minutes. Causality: The bulky tert-butoxy ligands force the formation of a highly sterically encumbered titanium carboxylate complex, pre-organizing the substrate.

  • Validation Check 1: Before adding iodine, draw a 0.1 mL aliquot, quench with D2​O , and analyze via 1H NMR to confirm the disappearance of the free carboxylic acid OH proton, validating quantitative titanium complexation.

  • Halogenation: Add CuO (2.0 equiv) as an acid scavenger, followed by the slow, dropwise addition of I2​ (3.0 equiv) dissolved in anhydrous CH2​Cl2​ .

  • Cyclization: Maintain the reaction at -78 °C for 4 hours.

  • Quenching & Isolation: Quench with saturated aqueous Na2​S2​O3​ to reduce excess iodine. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Check 2: Analyze the crude mixture via chiral HPLC or 1H NMR. The α -proton adjacent to the iodine should appear as a single distinct doublet/multiplet, confirming >20:1 d.r.

Guide B: Troubleshooting Lewis-Acid-Templated Diels-Alder (LACASA-DA) Lactonization

When attempting to form bicyclic γ -lactones via Diels-Alder, thermal activation often leads to poor endo/exo selectivity. Using a Lewis-acid template (like a magnesium alkoxide) forces bimolecular proximity and spontaneous lactonization[7].

Table 2: Effect of Lewis Acid Template on Diels-Alder Lactonization

EntryLewis Acid TemplateTemp (°C)Time (h)d.r. (endo:exo)Yield (%)
1None (Thermal)80241:115
2 Et2​AlCl 25124:155
3 MgBr2​⋅OEt2​ 0610:178
4Phenylmagnesium bromide-202>99:192

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve the diene-alcohol (1.0 equiv) and the dienophile (e.g., methyl acrylate, 1.5 equiv) in anhydrous CH2​Cl2​ (0.05 M).

  • Template Assembly: Cool the mixture to -20 °C. Slowly add phenylmagnesium bromide (1.1 equiv). Causality: The magnesium salt forms a temporary alkoxide tether between the diene and dienophile. This converts an intermolecular reaction into a highly ordered intramolecular transition state[8].

  • Cycloaddition: Stir the reaction at -20 °C for 2 hours. The rigid template bypasses the need for thermal activation and strictly controls the endo-approach.

  • Validation Check 1: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the diene-alcohol spot and the appearance of a highly UV-active, lower-Rf spot validates that spontaneous lactonization has occurred immediately following the cycloaddition[7].

  • Quenching: Quench with saturated aqueous NH4​Cl at 0 °C to break the magnesium complex.

  • Isolation: Extract the aqueous layer with CH2​Cl2​ . Dry the combined organic layers over MgSO4​ , filter, and concentrate to yield the highly diastereopure bicyclic γ -lactone.

Diagnostic Decision Tree

If you are still experiencing low diastereoselectivity, follow this logical progression to identify the root cause of the stereochemical leakage.

DecisionTree Issue Issue: Low d.r. (< 3:1) in Bicyclic Lactone Check1 Is the reaction under Kinetic or Thermodynamic control? Issue->Check1 Kinetic Kinetic Control (e.g., Halolactonization) Check1->Kinetic Thermo Thermodynamic Control (e.g., Pd-Catalyzed/Acidic) Check1->Thermo Kinetic_Fix1 Increase steric bulk of chiral auxiliary/catalyst Kinetic->Kinetic_Fix1 Kinetic_Fix2 Lower temperature (e.g., -78 °C) to trap kinetic product Kinetic->Kinetic_Fix2 Thermo_Fix1 Extend reaction time & increase temp to reach equilibrium Thermo->Thermo_Fix1 Thermo_Fix2 Check for post-reaction epimerization at the alpha-stereocenter Thermo->Thermo_Fix2

Caption: Troubleshooting decision tree for resolving low diastereomeric ratios.

References

  • Klosowski, D. W., et al. "Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications." The Journal of Organic Chemistry, ACS Publications, 2018.[Link]

  • Das, J., et al. "Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity." Nature Chemistry, Nature Publishing Group, 2023.[Link]

  • Müller, N., et al. "Total Synthesis of Ganoapplanin Enabled by a Radical Addition/Aldol Reaction Cascade." Journal of the American Chemical Society, ACS Publications, 2024.[Link]

  • Ishihara, J. "Progress in Lewis-Acid-Templated Diels–Alder Reactions." Molecules, MDPI, 2024.[Link]

Sources

Optimization

troubleshooting lactonization reactions in furanone synthesis

Welcome to the Technical Support Center for furanone synthesis. Furan-2(5H)-ones, commonly referred to as α,β -butenolides, are ubiquitous pharmacophores embedded in numerous natural products and biologically active comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for furanone synthesis. Furan-2(5H)-ones, commonly referred to as α,β -butenolides, are ubiquitous pharmacophores embedded in numerous natural products and biologically active compounds[1][2]. Synthesizing these densely functionalized 5-membered lactones often involves complex ring-closing, ring-opening, or cross-coupling cascades.

This guide is designed for researchers and drug development professionals. It addresses the most critical bottlenecks encountered during lactonization workflows, focusing on regioselectivity failures, catalyst deactivation, and unwanted side reactions.

Workflow & Pathway Visualization

Understanding the mechanistic divergence of your starting materials is the first step in troubleshooting. Below is the reaction logic for cyclopropanol ring-opening, a highly versatile method for generating lactones.

DivergentLactonization Start α-Hydroxycyclopropanol PdCat Pd(OAc)2 + CO Carbonylative Insertion Start->PdCat Pathway A CuCat Cu(OAc)2 + DDQ Radical Ring Opening Start->CuCat Pathway B Valerolactone δ-Valerolactone (6-Membered Ring) PdCat->Valerolactone Carbonylation Furanone Furan-2(5H)-one (5-Membered Ring) CuCat->Furanone Direct Lactonization

Divergent transition-metal catalyzed pathways for cyclopropanol lactonization.

Troubleshooting FAQs

Q1: I am attempting a transition-metal catalyzed ring-opening of an α -hydroxycyclopropanol, but I am isolating 6-membered δ -valerolactones instead of my target 5-membered furanones. How do I control this regioselectivity?

The Causality: The divergence between 5-membered and 6-membered lactone formation depends entirely on the metal catalyst and the presence of carbon monoxide. When using Palladium (e.g., Pd(OAc)2​ ) under a CO atmosphere, the reaction undergoes a . The Pd-homoenolate intermediate inserts CO before ring closure, expanding the system to a 6-membered δ -valerolactone[3][4]. The Fix: To force the reaction toward the 5-membered furan-2(5H)-one, switch your catalyst to Copper (e.g., Cu(OAc)2​ or Cu(OTf)2​ ) and remove the CO atmosphere. Copper facilitates a one-electron cyclopropanol ring opening. The resulting intermediate directly undergoes intramolecular cyclization (trapped by the pendant oxygen) without carbonylation[3][4]. Self-Validation: Run a parallel microscale reaction using Cu(OTf)2​ (which acts as both catalyst and oxidant). If the furanone yield spikes (typically >70%), your previous Pd-system was correctly executing the divergent carbonylation pathway[4].

Q2: My transition-metal catalyst seems to be deactivating prematurely during the cyclopropanol ring-opening lactonization. What is causing this?

The Causality: Catalyst poisoning in these systems is frequently caused by the substrate itself. If your α -hydroxycyclopropanol substrate contains a 1,2-diol moiety, it can act as a bidentate ligand, and stripping it from the catalytic cycle[4]. Additionally, these substrates are prone to Pinacol rearrangements, which partially release ring strain to form inactive cyclobutanones[4]. The Fix: Ensure you are using an external oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to maintain the active oxidation state of the metal. If chelation persists, temporarily protect the secondary hydroxyl group (e.g., as a bulky silyl ether) prior to the lactonization step.

Q3: I am synthesizing butenolides via phosphine-catalyzed ring-opening of hydroxymethylcyclopropenones. The reaction stalls, and I see unreacted starting material. Should I increase the phosphine loading?

The Causality: No, increasing phosphine loading is rarely the solution. This reaction relies on the nucleophilic attack of the phosphine on the cyclopropenone to form a [5][6]. This step is reversible. If the intramolecular trapping by the pendant hydroxyl group (lactonization) is slower than the reverse reaction, the equilibrium shifts back to the starting material[5]. The Fix: The issue is likely solvent-related or due to steric hindrance at the hydroxyl trapping site. Switch to a less coordinating solvent to destabilize the ylide and drive the forward lactonization. Ensure your substrate does not have excessive steric bulk (e.g., gem-dimethyl groups) adjacent to the nucleophilic oxygen, which retards the 5-endo/exo-dig cyclization[6].

KeteneYlide CpO Hydroxymethylcyclopropenone Ylide Ketene-Ylide Intermediate CpO->Ylide Ring Opening Phosphine Catalytic PR3 Phosphine->Ylide Nucleophilic Attack Ylide->CpO Reversible (If trapping is slow) Lactonization O-H Trapping Ylide->Lactonization Forward Drive Butenolide Butenolide (Target) Lactonization->Butenolide Fast

Mechanistic equilibrium in phosphine-catalyzed cyclopropenone lactonization.

Q4: During the Pd-catalyzed α -arylation of my synthesized butenolides, I am observing massive decomposition and dimerization. How can I prevent this?

The Causality: Butenolides are highly sensitive to basic conditions. In the presence of the bases required for cross-coupling, butenolides readily undergo , leading to dimerization or polymerization[7]. The Fix: Solvent selection is hyper-critical here. Using strictly non-polar solvents (toluene) or strictly polar protic solvents (tert-amyl alcohol) leads to poor yields. A highly specific synergistic solvent mixture of toluene and tert-amyl alcohol (2:1 ratio) suppresses decomposition and promotes the desired cross-coupling[7].

Quantitative Data: Optimization of Cyclopropanol Lactonization

The following table summarizes the causal relationship between reaction conditions and the divergent lactonization outcomes[3][4].

Catalyst SystemOxidantSolvent / AtmosphereMajor ProductTypical Yield
Pd(OAc)2​ (10 mol%)DDQ (1.2 equiv)THF / CO (1 atm) δ -Valerolactone55 - 60%
Cu(OTf)2​ (2.0 equiv)None (Cu acts as oxidant)THF / ArgonFuran-2(5H)-one73%
Cu(OAc)2​ (10 mol%)DDQ (1.2 equiv)THF / ArgonFuran-2(5H)-one> 80%

Standard Experimental Protocols

Protocol A: Cu-Catalyzed Synthesis of Furan-2(5H)-ones (Ring-Opening Cyclization)[3][4]

This protocol is designed to bypass the carbonylative pathway, ensuring high-fidelity 5-membered ring formation.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Cu(OAc)2​ (10 mol%) and DDQ (1.2 equivalents).

  • Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times). Critical: Do not use CO, or ring-expansion will occur.

  • Substrate Addition: Dissolve the α -hydroxycyclopropanol substrate (1.0 mmol) in anhydrous THF (0.1 M concentration) and inject it into the flask via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction via TLC (typically takes 4-12 hours depending on steric bulk).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Self-Validation & Purification: Run a crude NMR before column chromatography. The disappearance of the cyclopropanol methine/methylene signals and the appearance of the distinct furanone vinylic protons ( 6.0 - 7.5 ppm) validates the ring-opening. Purify via silica gel flash chromatography.

Protocol B: Phosphine-Catalyzed Synthesis of Butenolides[5][6]

A bioorthogonal, mild approach utilizing ketene-ylide intermediates.

  • Preparation: To a vial containing the functionalized hydroxymethylcyclopropenone (0.5 mmol), add anhydrous dichloromethane (DCM) to achieve a 0.05 M solution.

  • Catalyst Addition: Add triphenylphosphine ( PPh3​ ) or a similar trialkylphosphine (10 mol%) to the solution.

  • Reaction: Stir at room temperature. The reaction is typically rapid (1-2 hours) due to the fast intramolecular trapping of the ylide.

  • Self-Validation: Monitor by LC-MS. If the mass of the starting material persists alongside a mass corresponding to M+PPh3​ , the ylide is forming but failing to cyclize. This validates the need to switch to a less coordinating solvent (e.g., toluene).

  • Isolation: Concentrate the crude mixture and purify directly via column chromatography to isolate the substituted butenolide.

References

  • Divergent synthesis of δ-valerolactones and furanones via palladium or copper-catalyzed α-hydroxycyclopropanol ring opening cyclizations. Chemical Communications (RSC Publishing).[Link]

  • Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Molecules (MDPI).[Link]

  • Versatile Butenolide Syntheses via a Structure-Oriented C–H Activation Reaction. ACS Catalysis.[Link]

  • Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters (ACS Publications).[Link]

  • Synthesis of 5,5-Disubstituted Butenolides Based on a Pd-Catalyzed α-Arylation Strategy. Organic Letters (NIH PubMed Central).[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Bicyclic Ethers

Introduction: The Unique Purification Landscape of Polar Bicyclic Ethers Welcome to the technical support center for the purification of polar bicyclic ethers. As a researcher in drug development or a scientist in organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Purification Landscape of Polar Bicyclic Ethers

Welcome to the technical support center for the purification of polar bicyclic ethers. As a researcher in drug development or a scientist in organic synthesis, you are likely aware that these scaffolds, while valuable, present a unique and often frustrating set of purification challenges. Their high polarity, driven by oxygen lone pairs and a constrained ring system, leads to strong interactions with polar stationary phases, making them notoriously difficult to handle. Furthermore, their ability to act as hydrogen bond acceptors complicates crystallization and solvent removal.

This guide is designed to be a practical, field-tested resource. It moves beyond simple procedural lists to explain the underlying chemical principles behind each troubleshooting step. By understanding the "why," you can make more informed decisions in the lab, leading to higher purity, better yields, and accelerated project timelines.

Section 1: Troubleshooting Flash Column Chromatography

Flash chromatography is the workhorse of purification, but for polar bicyclic ethers, it can often feel like a battle against the stationary phase. The most common issues stem from the strong, often irreversible, adsorption of these polar molecules onto the acidic surface of silica gel.

Frequently Asked Questions (Chromatography)

Q1: My bicyclic ether is streaking badly or tailing down the column, leading to poor separation and mixed fractions. What's happening and how do I fix it?

A: This is the most common problem and is caused by strong, non-ideal interactions between your polar ether and the acidic silanol (Si-OH) groups on the surface of the silica gel. [1][2] These interactions create multiple retention mechanisms, where some molecules of your compound are delayed more than others, resulting in a "tail" instead of a sharp, symmetrical peak.[1][3]

  • Causality: The lone pairs on the ether oxygens, especially if they are basic (e.g., in a nitrogen-containing bicyclic system), can interact strongly with acidic surface silanols. This is akin to an acid-base interaction that requires a highly polar eluent to disrupt, but this often results in poor selectivity.

  • Immediate Solutions:

    • Mobile Phase Modification: The fastest way to counteract this is to "tame" the silica gel by adding a modifier to your mobile phase.

      • For Neutral or Basic Ethers: Add a small amount (0.5-2%) of a competitive base like triethylamine (TEA) or ammonium hydroxide to your eluent.[4][5] These additives will preferentially bind to the acidic silanol sites, effectively masking them from your compound and leading to a much sharper peak shape.[6]

      • For Acidic Ethers: If your bicyclic ether has acidic functionality, add 0.5-1% acetic or formic acid to the mobile phase to ensure the compound is in a single protonation state.[4]

    • Increase Eluent Polarity Drastically After Elution Starts: If you observe tailing as your compound begins to elute, you can significantly increase the percentage of the polar component of your solvent system (e.g., jump from 10% MeOH in DCM to 20%).[7] This helps to push the strongly adsorbed molecules off the column more quickly, reducing the tail.

  • Advanced Solutions:

    • Switch to a Different Stationary Phase: If modifiers don't solve the problem, the silica itself is too aggressive.

      • Alumina (Basic or Neutral): Alumina is an excellent alternative for basic or neutral polar compounds.[8] Basic alumina (pH ~10) is particularly effective for compounds with amine-like basicity. Neutral alumina is a good choice for sensitive aldehydes and ketones.[9]

      • Reversed-Phase (C18) Chromatography: This is often the best solution for highly polar compounds.[7][10] Here, the stationary phase is non-polar, and you'll use a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar bicyclic ether will elute earlier than non-polar impurities.[10][11]

Q2: My compound is extremely polar and won't move from the baseline (Rf = 0), even when I use 100% ethyl acetate or methanol/DCM mixtures. Is it permanently stuck?

A: It's unlikely to be permanently stuck, but its affinity for the silica is overwhelming the eluting power of your solvent. This is a common scenario for diols, poly-ethers, or other bicyclic systems with multiple hydrogen bond acceptors.

  • Causality: The collective hydrogen bonding and dipole-dipole interactions between your molecule and the vast surface area of the silica gel are stronger than the interactions with the mobile phase.

  • Troubleshooting Workflow:

    G start Compound at Baseline (Rf ≈ 0) solvent Modify Mobile Phase: Add 5-10% of (10% NH4OH in MeOH) to DCM/EtOAc start->solvent check_tlc Re-spot on TLC. Did Rf increase? solvent->check_tlc success Purify using modified solvent system check_tlc->success Yes switch_sp Switch Stationary Phase check_tlc->switch_sp No rp_silica Reversed-Phase (C18) Silica: Elute with MeCN/H2O or MeOH/H2O switch_sp->rp_silica alumina Neutral or Basic Alumina: Test with standard organic solvents switch_sp->alumina

    Caption: Decision workflow for non-moving polar compounds.

  • Protocol Insight: A solvent system of 5-10% of a "10% ammonium hydroxide in methanol" stock solution added to dichloromethane is a very powerful eluent for moving stubborn basic compounds off the baseline.[4][7] If this fails, switching to a reversed-phase system is the most logical next step.[7]

Section 2: Overcoming Crystallization Hurdles

Crystallization is an ideal purification technique for achieving high purity, but the same polarity that complicates chromatography can also inhibit the formation of an orderly crystal lattice.

Frequently Asked Questions (Crystallization)

Q3: I've isolated my bicyclic ether, but it refuses to crystallize, instead forming a thick oil or an amorphous solid. How can I induce crystal formation?

A: "Oiling out" is a common problem for polar compounds and typically occurs when the compound's melting point is lower than the temperature of the solution at saturation, or when the solute is too soluble in the chosen solvent. The goal is to slow down the precipitation process to give the molecules time to align into a crystal lattice.

  • Causality: The high polarity and potential for multiple hydrogen bonding conformations can make it energetically easier for the molecules to aggregate in a disordered, liquid-like state (an oil) rather than a highly ordered solid state.

  • Troubleshooting Strategies:

    • Solvent System Selection is Key:

      • Two-Solvent (Anti-Solvent) Method: This is often the most effective technique. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Methanol, Acetone). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexane, Diethyl Ether, Water) dropwise at a slightly elevated temperature until persistent cloudiness appears.[12] Add a drop or two of the good solvent to clarify, then cool slowly.[12][13]

    • Reduce the Rate of Cooling: Rapid cooling promotes oiling out. Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to a refrigerator and then a freezer.[14] Insulating the flask can help.

    • Induce Nucleation:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface.[13] The microscopic glass fragments provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.

    • Concentrate Diligently: If you are trying a single-solvent recrystallization, ensure you are using the absolute minimum amount of hot solvent to dissolve the compound.[15] Excess solvent will prevent the solution from becoming supersaturated upon cooling.

Solvent Polarity Good Solvents (Examples) Poor/Anti-Solvents (Examples) Common Pairs for Polar Compounds
Very Polar Water, Methanol, DMSO, DMFDichloromethane, Diethyl Ether, HexaneEthanol/Water, Acetone/Water[13]
Polar Aprotic Acetone, Ethyl Acetate, THFHexane, Heptane, TolueneDichloromethane/Hexane
Non-Polar Hexane, Toluene, ChloroformWater, MethanolN/A (Used as anti-solvents)
Caption: Table of common solvents for two-solvent recrystallization.

Section 3: Post-Purification Challenges

You've successfully run your column and have pure fractions, but the final step of removing residual high-boiling polar solvents can be a significant hurdle.

Frequently Asked Questions (Solvent Removal)

Q4: My purified bicyclic ether is contaminated with a high-boiling polar solvent like DMF, DMSO, or NMP from the reaction. Rotary evaporation is ineffective. How can I remove it?

A: These solvents are problematic due to their high boiling points and their miscibility with both water and many organic solvents. A standard liquid-liquid extraction often fails because these solvents can act as phase-transfer agents, pulling your desired product back into the aqueous layer.[16]

  • Causality: The high polarity and dipole moment of solvents like DMF and DMSO make them difficult to separate from other polar molecules through simple physical means.

  • Effective Removal Protocols:

    • Aqueous Wash with a Less-Polar Solvent: The most common method involves diluting the reaction mixture with a large volume of water and extracting with a less-polar solvent like diethyl ether or ethyl acetate. The key is to perform multiple (5-10) washes of the combined organic layers with water or brine.[16] This gradually partitions the high-boiling solvent into the aqueous phase.

    • Liquid-Liquid Partitioning: A more efficient but less common technique involves a setup similar to counter-current extraction. The organic solution is washed sequentially with fresh portions of water in a series of separatory funnels, which more effectively "elutes" the polar solvent while retaining the product in the organic phase.[16]

    • High-Vacuum Distillation (Kugelrohr): If the compound is thermally stable and non-volatile, applying high vacuum (<1 torr) with gentle heating can be sufficient to remove residual DMSO or DMF.

    • Lyophilization (Freeze-Drying): If your compound is water-soluble and not volatile, you can dilute the mixture with a large amount of water, freeze it, and lyophilize it. This removes both water and other volatile solvents like residual DMF, although it can be slow.

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Chromatography of a Basic Bicyclic Ether with Peak Tailing

This protocol details the steps for purifying a polar, basic bicyclic ether that exhibits significant peak tailing on silica gel.

  • TLC Analysis & Solvent System Selection:

    • Develop a TLC plate using a standard eluent (e.g., 5% Methanol in Dichloromethane). Observe the streaked spot for your product.

    • Prepare a new eluent with a modifier: 5% Methanol in Dichloromethane + 1% Triethylamine (TEA).

    • Run a new TLC plate. You should observe a well-defined, round spot with a higher Rf value. This is your target solvent system.

  • Column Preparation (Deactivation):

    • Dry-pack a glass column with the appropriate amount of silica gel (typically 50-100x the weight of your crude material).

    • Flush the column with 2-3 column volumes of your chosen eluent containing the TEA modifier. This step is critical as it deactivates the acidic sites on the silica before your compound is introduced.[6]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane.

    • Alternative (Dry Loading): If your compound is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the TEA-modified solvent system.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions, and remove the solvent via rotary evaporation.

  • Post-Purification Workup:

    • The triethylamine will remain with your product after evaporation. To remove it, dissolve the residue in diethyl ether or ethyl acetate, wash with a small amount of dilute copper (II) sulfate solution (which complexes with the amine), then water, and finally brine. Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate to yield the pure product.

References

  • Efficient extraction of highly polar solvents from reaction mixtures. (n.d.). University of Rochester. Retrieved from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Are there alternatives for silica for column chromatography? (2025). ResearchGate. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. Retrieved from [Link]

  • GC Diagnostic Skills I | Peak Tailing. (2020). LCGC. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? (2018). ResearchGate. Retrieved from [Link]

  • Liquid Chromatographic Separation of Polar Organic Compounds Using Strong Anion-Exchanger as the Stationary Phase and Pure Water. (1998). Marcel Dekker, Inc. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Separating Ability of Some Polar Mobile Phases in Reverse Phase High Performance Liquid Chromatography. (1978). Marcel Dekker, Inc. Retrieved from [Link]

  • Alternatives to silica gel or alternative method of purification? (2017). Reddit. Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved from [Link]

  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. (2023). Biotage. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]

  • How best to extract reaction products from high boiling solvents. (2023). Biotage. Retrieved from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • RediSep basic alumina column Purification of high pKa compounds. (2012). Teledyne ISCO. Retrieved from [Link]

  • Ion Exchange Chromatography in Monoclonal Antibodies Purification. (n.d.). Mabion. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Dawson College. Retrieved from [Link]

  • Ion exchange chromatography: A comprehensive review. (2025). GSC Online Press. Retrieved from [Link]

  • Process for removing polar impurities from hydrocarbons and mixtures of hydrocarbons. (n.d.). Google Patents.
  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025). Sulzer. Retrieved from [Link]

  • The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules. (2012). IntechOpen. Retrieved from [Link]

  • Cleaning Tips for Removing Mixed Residue Types. (n.d.). Berkshire Corporation. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Retrieved from [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved from [Link]

  • Silica, alumina and aluminosilicates as solid stationary phases in gas chromatography. (2011). Arabian Journal of Chemistry. Retrieved from [Link]

  • How to remove non-polar impurity from the compound? (2017). ResearchGate. Retrieved from [Link]

  • Preparation and characteristics of high pH-resistant sol-gel alumina-based hybrid organic-inorganic coating for solid-phase microextraction of polar compounds. (2006). PubMed. Retrieved from [Link]

  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). (2025). PubMed. Retrieved from [Link]

  • Chromatography Troubleshooting. (2019). YouTube. Retrieved from [Link]

  • Polar Hinges as Functionalized Conformational Constraints in (Bi)cyclic Peptides. (2017). PubMed. Retrieved from [Link]

Sources

Optimization

removal of impurities from Darunavir synthesis intermediates

Welcome to the Darunavir Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this hub to provide researchers, chemists, and drug development professionals with field-proven, mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Darunavir Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this hub to provide researchers, chemists, and drug development professionals with field-proven, mechanistically grounded solutions for isolating high-purity Darunavir intermediates.

The synthesis of Darunavir (a potent HIV-1 protease inhibitor) is highly susceptible to stereochemical and regiochemical impurity generation. This guide bypasses generic advice, focusing instead on the causality of impurity formation and providing self-validating protocols to ensure your synthetic pipeline remains robust and compliant with stringent pharmaceutical standards.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: During the ring-opening of the Boc-epoxide with isobutylamine, my HPLC shows a high percentage of regioisomeric impurities (Impurity-I). How can I suppress this?

The Causality: The nucleophilic attack of isobutylamine should ideally occur at the less sterically hindered terminal carbon of the epoxide. However, thermal stress or the use of aprotic solvents increases the activation energy barrier, allowing the amine to attack the more substituted carbon, generating the undesired regioisomer. The Solution: Transition to a strongly protic solvent like methanol and strictly control the temperature at 60–65 °C. Protic solvents stabilize the transition state via hydrogen bonding with the epoxide oxygen, enhancing regioselectivity[1].

Q2: My sulfonylation step yields significant "furan dimer" and over-sulfonylated impurities. What is the root cause?

The Causality: The use of standard[4-nitrobenzenesulfonyl chloride]( শারীরিক5Joyu-FmNEWLvUsXRNuYi1Q_LPvswqof2jJHbYqGOY_eOOOWrTFfCQ6clYLkueee-xJXGaW1FPr9SxtfsgXi9HOZQSEHqHBNR4CIfiIwFlu6Axe4QY0m-BSaxWN3t0msYAi)[2] in the presence of unprotected secondary hydroxyl groups often leads to over-sulfonylation. Furthermore, traditional routes generate a critical furan dimer impurity due to side reactions of the sulfonyl chloride under basic conditions[1]. The Solution: Utilize a phthalimide-protected sulfonyl chloride (e.g., 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulphonyl chloride). The bulky phthalimide group sterically hinders over-reaction, effectively eliminating the furan dimer impurity and pushing isolated yields above 95%[1].

Q3: The final coupling of the amine intermediate with the bis-THF derivative generates high levels of Bisfuranyl Impurities (Impurity A, B, C). How can we minimize this during scale-up?

The Causality: Bisfuranyl impurities arise when multiple solvents and strong bases (like triethylamine) are used. Strong bases catalyze the degradation of the activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol carbonate, leading to reactive species that double-alkylate the substrate[3][4]. The Solution: Switch to a base-free, biphasic solvent system (water-immiscible organic solvent and water). By relying on the inherent basicity of the amine substrate rather than an external base, bisfuranyl formation is drastically reduced[3][4].

Q4: Chemical synthesis of the bis-THF alcohol yields a mixture of diastereomers. What is the most reliable method to achieve >99% chiral purity?

The Causality: Chemical resolution is thermodynamically inefficient for this complex bicyclic system. The Solution: Implement an enzymatic kinetic resolution using immobilized Candida antarctica Lipase B (CAL-B). The enzyme's active site specifically accommodates the (3R, 3aS, 6aR) conformation, selectively acylating the undesired enantiomer and allowing easy separation to achieve 99.87% chiral purity[5].

Part 2: Quantitative Impurity Profiling

To establish a self-validating system, you must benchmark your intermediates against known impurity profiles. Table 1 summarizes the critical data required for your In-Process Controls (IPC).

Table 1: Quantitative Impurity Profile & Control Strategies in Darunavir Synthesis

Impurity DesignationOrigin / Reaction StepMechanistic CausalityValidated Control StrategyAcceptable Limit
Regioisomer (Imp-I) Epoxide OpeningNucleophilic attack at substituted carbonProtic solvent (MeOH), strict temp control< 0.5%
Furan Dimer SulfonylationSide reaction of sulfonyl chloridePhthalimide-protected sulfonyl chloride< 0.1%
Bisfuranyl (Imp A, B, C) Final CouplingBase-catalyzed degradation of bis-THFBiphasic solvent system, base-free< 0.1%
Diastereomers bis-THF SynthesisLack of stereocontrol in chemical routeEnzymatic resolution (CAL-B at pH 6.0-6.5)< 0.15%

Part 3: Visualizing the Workflows

G Start1 Boc-Epoxide + Isobutylamine Step1 Epoxide Opening (MeOH, 60°C) Start1->Step1 Imp1 Regioisomer Impurity (Impurity-I) Step1->Imp1 Side Reaction Int1 Amino Alcohol Intermediate Step1->Int1 Main Pathway Step2 Sulfonylation Reaction Int1->Step2 Start2 Sulfonyl Chloride Derivative Start2->Step2 Imp2 Furan Dimer & Over-sulfonylated Step2->Imp2 Side Reaction Int2 Sulfonamide Intermediate Step2->Int2 Main Pathway Step3 Final Coupling (Biphasic System) Int2->Step3 Start3 bis-THF Derivative Start3->Step3 Imp3 Bisfuranyl Impurities (Imp A, B, C) Step3->Imp3 Base Degradation Final Darunavir (API) >99.5% Purity Step3->Final Optimized

Fig 1. Darunavir synthesis workflow highlighting critical impurity generation points and optimized pathways.

G Racemic Racemic bis-THF Alcohol Enzyme Immobilized CAL-B (pH 6.0-6.5, 37°C) Racemic->Enzyme Acyl Donor Resolved (3R,3aS,6aR)-bis-THF (99.87% Purity) Enzyme->Resolved Unreacted Acetate Undesired Acetate Byproduct Enzyme->Acetate Acylated Recycle Enzyme Recycling (Up to 11 Cycles) Enzyme->Recycle Recycle->Enzyme

Fig 2. Enzymatic kinetic resolution of bis-THF using immobilized CAL-B to achieve high chiral purity.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Epoxide Opening & Purification

Objective: Synthesize the amino alcohol intermediate while restricting Impurity-I to <0.5%.

  • Reaction Setup: Charge a clean, dry reactor with 1.0 equivalent of Boc-epoxide and 5.1 equivalents of isobutylamine.

  • Solvent Addition: Suspend the mixture in HPLC-grade Methanol (protic environment is critical).

  • Thermal Control: Heat the reaction mixture strictly to 60–65 °C. Stir for 2–3 hours. Do not exceed 3 hours to prevent thermal degradation into Impurity-I.

  • Self-Validation (IPC 1): Pull a 1 mL aliquot, quench, and run an HPLC assay. Proceed only when unreacted Boc-epoxide is ≤ 1.0%.

  • Concentration: Remove excess isobutylamine and methanol via vacuum distillation at 45 °C to yield a crude residue.

  • Crystallization: Dissolve the crude residue in a minimal volume of hot ethanol, then slowly add purified water until cloudy. Cool to 5 °C to crystallize the pure (2R,3S)-3-amino-2-hydroxy-4-phenylbutylamine derivative. Filter and dry.

Protocol B: Base-Free Biphasic Final Coupling

Objective: Couple the sulfonamide intermediate with the bis-THF derivative while preventing Bisfuranyl Impurities (A, B, C).

  • Biphasic Setup: In a reactor, dissolve the sulfonamide intermediate in a water-immiscible organic solvent (e.g., dichloromethane). Add an equal volume of deionized water to create a biphasic system.

  • Activation: Slowly add the activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivative (e.g., succinimidyl carbonate activated).

  • Coupling: Stir vigorously at 20–25 °C. Crucial Step: Do not add triethylamine or any external base. The reaction will proceed via the substrate's inherent nucleophilicity, protecting the bis-THF from base-catalyzed degradation[3][4].

  • Self-Validation (IPC 2): Monitor via HPLC. The reaction is complete when the sulfonamide intermediate is < 0.5%. Confirm that Bisfuranyl Impurities A, B, and C remain below 0.1%.

  • Phase Separation: Halt stirring, allow phases to separate. Discard the aqueous layer. Wash the organic layer with dilute brine, dry over anhydrous Na2​SO4​ , and concentrate to yield high-purity Darunavir.

References

  • An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities Source: Academia.edu (ChemistrySelect) URL:1

  • EP2877474B1 - A process for preparation of darunavir Source: Google Patents (European Patent Office) URL:4

  • Development of an Improved Selective Enzymatic Process for Darunavir Intermediate Source: Academia.edu URL:5

  • 4-Nitrobenzenesulfonyl Chloride | High-Purity Reagent (Application Notes) Source: BenchChem URL:2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Resolution of Stereoisomers in HPLC

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chiral separation of stereoisomers by High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chiral separation of stereoisomers by High-Performance Liquid Chromatography (HPLC). The content is structured to provide both quick answers through FAQs and in-depth, systematic troubleshooting workflows, grounding all recommendations in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between enantiomers?

Poor resolution in chiral HPLC typically stems from a suboptimal interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase. The most frequent causes include an inappropriate CSP choice for the analyte, a mobile phase composition that doesn't promote selective interactions, an incorrect column temperature, or a general loss of column efficiency.[1] A systematic approach to method development is essential for achieving the desired separation.[2]

Q2: How do I select the right Chiral Stationary Phase (CSP)?

With over 170 commercially available CSPs, selection can be daunting, and predicting the ideal phase for a new molecule remains challenging.[2] The most effective strategy is to perform a column screening study.[3] Start by selecting a small, diverse set of columns with broad applicability, such as those based on polysaccharide (cellulose or amylose) and macrocyclic glycopeptide selectors.[2][4] The functionality of your analyte and literature searches for structurally similar compounds can also guide your initial choices.[3]

Q3: My chiral separation was working perfectly, but now the resolution is gone. What should I check first?

A sudden loss of resolution on a previously robust method often points to a few key issues. First, check the mobile phase preparation; ensure it is fresh, correctly formulated, and adequately mixed.[5] Second, confirm that the column is fully equilibrated, as some CSPs, particularly CHIROBIOTIC types, can require 1-2 hours to stabilize.[6] Finally, consider column contamination.[5] Injecting impure samples can lead to the adsorption of materials at the head of the column, which alters the chiral recognition mechanism.[7]

Q4: How critical is temperature in controlling chiral separations?

Temperature is a powerful but complex variable in chiral chromatography.[1][8] It directly affects the thermodynamics of the interactions between the enantiomers and the CSP.[8][9] Generally, lower temperatures enhance the subtle bonding forces responsible for chiral recognition, often leading to increased selectivity and resolution.[1][6] Conversely, higher temperatures can decrease mobile phase viscosity, improving peak efficiency and shape.[10][11] However, the effect is compound-dependent; in some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers.[12] Therefore, precise temperature control (±1°C) is critical for reproducible results.[6][10]

Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific resolution problems.

Symptom 1: No Enantiomeric Separation (Co-elution)

Observing a single, sharp peak where two were expected indicates a complete lack of chiral recognition under the current conditions.

Potential Cause: Inappropriate Chiral Stationary Phase (CSP)

  • Expertise & Experience: Chiral recognition is based on the formation of transient, diastereomeric complexes between the analyte and the CSP.[13] This requires multiple, specific interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance). If the chosen CSP does not offer the correct combination of interaction points for your specific analyte, no separation will occur. Polysaccharide-based phases, for example, rely on analytes fitting into "chiral pockets" within their polymer structure.[4] If your molecule cannot enter these pockets or interact favorably, it will not be resolved.

  • Action: Perform a Systematic CSP Screening. A trial-and-error approach is often necessary.[2] It is recommended to screen your analyte on a set of columns with different chiral selectors and under varied mobile phase conditions (normal phase, reversed-phase, polar organic).

    Workflow for CSP Screening

    Caption: Logical workflow for chiral stationary phase (CSP) screening.

Potential Cause: Inappropriate Mobile Phase System

  • Expertise & Experience: The mobile phase directly mediates the analyte-CSP interaction. For instance, strong π-π interactions, which are crucial for some separations, are favored in normal-phase solvents. Ionic interactions are only possible in reversed-phase or polar modes. If the mobile phase prevents the necessary interactions from occurring, you will see no separation. The use of additives is also critical; for acidic or basic compounds, the wrong additive (or lack thereof) can lead to poor peak shape and a complete loss of resolution.[14][15]

  • Action: Change the Mobile Phase Mode. If you are working in reversed-phase, try normal-phase or polar organic mode, and vice-versa. The enantioselectivity of a CSP can be dramatically different across these modes. Ensure you are using appropriate additives (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) in normal phase screens.[2]

Symptom 2: Poor Resolution (Rs < 1.5)

This common issue occurs when the peaks are visible but not baseline separated, making accurate quantification difficult. The goal is to increase the distance between the peak maxima (selectivity, α) or decrease peak width (efficiency, N).

Potential Cause: Sub-optimal Mobile Phase Composition

  • Expertise & Experience: Resolution is most effectively improved by increasing selectivity (α).[12] Even small adjustments to the mobile phase composition can drastically alter selectivity.[12] Changing the type or percentage of the organic modifier (e.g., switching from isopropanol to ethanol in normal phase) alters the polarity and can change how the analyte interacts with the CSP. Additives not only improve peak shape but can also change the elution order or merge two peaks into one as their concentration is varied.[12][14]

  • Action: Systematically Optimize the Mobile Phase.

    • Vary Organic Modifier Percentage: Adjust the percentage of the alcohol (in normal phase) or acetonitrile/methanol (in reversed-phase) in small increments (e.g., 2-5%).

    • Change the Modifier Type: Test different alcohols (e.g., isopropanol, ethanol, methanol). Methanol and ethanol are often superior to isopropanol for enhancing chiral separation of some drugs.[15]

    • Optimize Additive Concentration: If using an acid or base additive, vary its concentration (e.g., from 0.05% to 0.5%).

Potential Cause: Non-ideal Column Temperature

  • Expertise & Experience: The relationship between retention (k), selectivity (α), and temperature (T) is described by the van't Hoff equation (ln α = -Δ(ΔH°)/RT + Δ(ΔS°)/R). Because chiral recognition often relies on weak, enthalpically driven interactions, a change in temperature can significantly impact selectivity.[8][9] Lowering the temperature usually increases resolution by enhancing these interactions, but this is not a universal rule.[6] In some cases, non-linear van't Hoff plots are observed, indicating that the separation mechanism itself changes with temperature.[8]

  • Action: Perform a Temperature Study. Systematically analyze your sample at different column temperatures (e.g., in 5°C increments from 10°C to 40°C).[5] This will reveal the optimal temperature for your specific separation. Be aware that lower temperatures will increase system backpressure.[10]

ParameterEffect of Decreasing TemperatureEffect of Increasing TemperatureGeneral Recommendation
Selectivity (α) Often increases[1][6]Often decreasesScreen a range from 10°C to 40°C
Efficiency (N) May decrease (due to slower kinetics)Often increases (due to lower viscosity)[11]Balance with selectivity for optimal Rs
Retention Time Increases[10]Decreases[10]Adjust mobile phase strength if needed
Backpressure IncreasesDecreasesMonitor pressure limits of the system

Table 1: The general effects of temperature on key chromatographic parameters in chiral separations.

Potential Cause: Inappropriate Flow Rate

  • Expertise & Experience: Chiral separations often benefit from lower flow rates than typical achiral separations.[6] The kinetics of the analyte adsorbing and desorbing from the complex CSP surface can be slow. A lower flow rate increases the time the enantiomers spend interacting with the stationary phase, allowing for more effective discrimination and potentially improving resolution.

  • Action: Optimize the Flow Rate. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column) and observe the effect on resolution. The optimal flow rate is compound-dependent and should be determined empirically.[6]

Symptom 3: Peak Tailing or Broadening (Poor Efficiency)

Poor peak shape degrades resolution and can indicate underlying problems with the column or system.

Potential Cause: Column Contamination or Degradation

  • Expertise & Experience: The accumulation of strongly adsorbed impurities from the sample matrix on the column inlet frit or at the head of the packed bed is a common cause of peak shape degradation.[7] This contamination blocks active sites on the CSP, creating alternative interaction pathways and leading to peak tailing. In severe cases, the silica support itself can be damaged by aggressive mobile phases (e.g., high pH), causing a void at the column inlet.[7]

  • Action: Wash or Regenerate the Column. First, try flushing the column with a strong, compatible solvent (e.g., isopropanol for many polysaccharide columns) as recommended by the manufacturer.[1] For immobilized CSPs, which are more robust, stronger solvents like DMF or DCM may be used.[7] If a simple wash is ineffective, a more rigorous regeneration procedure may be required. If resolution is still not restored, the column may be permanently damaged and require replacement.[5]

Potential Cause: Incompatible Sample Solvent

  • Expertise & Experience: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause significant peak distortion.[7] When the strong sample solvent enters the mobile phase stream, it can cause the analyte to precipitate on the column frit or create a localized environment where no retention occurs, leading to band broadening and split or fronting peaks.

  • Action: Match Sample Solvent to Mobile Phase. Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase.[16]

Symptom 4: Inconsistent Results / Drifting Retention Times

Poor reproducibility undermines the validity of analytical results and must be addressed.

Potential Cause: Insufficient Column Equilibration

  • Expertise & Experience: Chiral stationary phases, especially polysaccharide-based ones, can have complex surface structures that take a significant amount of time to fully equilibrate with a new mobile phase.[6] During this period, retention times and selectivity can drift as the mobile phase components slowly saturate the CSP. This is particularly true when using mobile phase additives, which can adsorb to the stationary phase over time.

  • Action: Increase Equilibration Time. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before the first injection. For some CSPs and mobile phase systems, a longer equilibration of 1-2 hours may be necessary to achieve stable retention times.[6]

Potential Cause: Mobile Phase Instability or "Memory Effects"

  • Expertise & Experience: Mobile phase composition can change over time due to the evaporation of volatile components (e.g., hexane) or absorption of CO₂ into unbuffered aqueous phases, altering pH. Furthermore, additives (especially acids and bases) can be retained on the column, creating a "memory effect".[17] When the mobile phase is changed, these adsorbed additives can slowly leach off, altering the separation conditions for subsequent analyses and causing inconsistent results. This effect can persist for thousands of column volumes.[17]

  • Action: Use Fresh Mobile Phase and Dedicated Columns. Always prepare the mobile phase fresh daily.[1][16] To mitigate memory effects, it is good practice to dedicate a specific column to a method that uses a particular class of additive. If this is not possible, ensure a very thorough flushing protocol is used when switching between methods with different additives.[7]

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Key Experimental Protocols

Protocol 1: Mobile Phase Optimization (Normal Phase)

This protocol describes a systematic approach to optimizing resolution by adjusting the mobile phase composition.

  • Initial Conditions: Use the CSP and initial mobile phase (e.g., 90:10 n-Hexane:Isopropanol with 0.1% TFA for an acidic analyte) that provided the first indication of separation.

  • Vary Modifier Concentration:

    • Prepare a series of mobile phases by varying the isopropanol (IPA) concentration from 5% to 20% in 5% increments.

    • Equilibrate the column with each mobile phase for at least 15 minutes.

    • Inject the sample and record the resolution (Rs).

  • Change Modifier Type:

    • If resolution is still suboptimal, repeat Step 2 using ethanol (EtOH) instead of IPA. Compare the best chromatogram from the IPA screen with the EtOH screen.

  • Optimize Additive Concentration:

    • Using the best alcohol and percentage from the previous steps, prepare mobile phases with varying TFA concentrations (e.g., 0.05%, 0.1%, 0.2%).

    • Equilibrate and inject the sample for each concentration, monitoring both resolution and peak shape.

  • Data Analysis: Select the combination of modifier type, concentration, and additive concentration that yields a resolution (Rs) of >1.5 with symmetrical peaks.

Protocol 2: Column Cleaning and Regeneration (Polysaccharide-based CSPs)

This protocol is a general guideline for cleaning coated polysaccharide columns. Always consult the specific column manufacturer's instructions first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Initial Flush: Flush the column with 100% Isopropanol (IPA) at a low flow rate (e.g., 0.2 mL/min) for 30 minutes.

  • Stronger Solvents (if permitted): For immobilized phases, stronger solvents may be permissible. For standard coated phases, using solvents like THF, acetone, or DCM can irreversibly damage the column.[7] Verify compatibility before proceeding.

  • Directional Flushing: If the column is known to be contaminated at the inlet, reversing the flow direction (if permitted by the manufacturer) can be effective at washing away contaminants from the inlet frit.[7]

  • Re-equilibration: After cleaning, flush the column with your mobile phase (without any buffer salts first, if applicable, then with the full mobile phase) for at least one hour or until the baseline is stable.

  • Test Performance: Inject a standard to confirm that resolution and peak shape have been restored. If performance is not restored, the column may be permanently damaged.[5]

References
  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate. [Link]

  • Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. (n.d.). PubMed. [Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). PMC. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. (2025). ResearchGate. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Chiral Technologies. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). Journal of Chromatographic Science. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Chiral Separations. (2020). LCGC International. [Link]

  • Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. (2013). ResearchGate. [Link]

  • Chiral Handbook for HPLC and SFC Separations - Second Edition. (n.d.). Chromatography Today. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews (RSC Publishing). [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). PMC. [Link]

  • Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. (n.d.). ResearchGate. [Link]

  • How Column Temperature Affects HPLC Resolution. (n.d.). Chrom Tech. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization of Chiral Centers in Furanone Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical stability of chiral furanone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical stability of chiral furanone derivatives. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a critical issue that can compromise biological activity and lead to inconsistent experimental results.[1][2][3] This resource provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the mechanisms driving racemization in these valuable compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding racemization in furanone derivatives.

Q1: What is racemization and why is it a critical issue for my furanone-based drug candidate?

A: Racemization is the process where a single, optically active enantiomer converts into an equal mixture of both enantiomers, resulting in a loss of optical activity.[1][3][4] This 1:1 mixture is called a racemate.[3] In drug development, this is a significant concern because different enantiomers of a chiral drug can have vastly different pharmacological, toxicological, or metabolic properties.[2] For a furanone derivative, unintended racemization can lead to a loss of therapeutic efficacy, the introduction of an isomer with undesirable side effects, and failure to meet regulatory standards for stereochemical purity.

Q2: What is the primary chemical mechanism that causes my chiral furanone to racemize?

A: The most common mechanism for racemization in furanone derivatives, particularly those with a stereocenter adjacent to the carbonyl group (the α-carbon), is keto-enol tautomerism .[5][6][7][8] The chiral α-carbon has a proton that is acidic due to its proximity to the carbonyl. Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[3][4][8] When this intermediate is reprotonated, it can occur from either face of the planar molecule with roughly equal probability, leading to the formation of both the original enantiomer and its mirror image, resulting in a racemic mixture.[1][3]

Q3: Which experimental factors have the most significant impact on the rate of racemization?

A: Several factors can accelerate the rate of racemization. Controlling them is key to maintaining the stereochemical integrity of your compound.

Factor Impact on Racemization Rate Scientific Rationale
pH High Impact: Both strong acids and strong bases significantly increase the rate.[4][6][7]Catalyzes the formation of the achiral enol or enolate intermediate, which is the key step in the racemization pathway.[3][4][8] The rate is often lowest in a slightly acidic pH range (e.g., pH 4-5 for some furanones).[6][7]
Temperature High Impact: Higher temperatures dramatically accelerate the rate.[2][4][9]Racemization is a chemical process with a significant activation energy; providing more thermal energy allows this barrier to be overcome more frequently.[10][11]
Solvent Moderate to High Impact: Protic solvents (e.g., water, methanol) can facilitate proton transfer, accelerating racemization.[2][4] Solvent polarity can also play a role by stabilizing the transition states.[12][13]Protic solvents can act as proton donors or acceptors, actively participating in the keto-enol tautomerism. Aprotic solvents are generally preferred.
Time High Impact: The longer the compound is exposed to adverse conditions, the greater the extent of racemization.Racemization is a kinetic process. Even under mild conditions, significant racemization can occur if the exposure time is prolonged.

Q4: How can I quickly determine if my furanone derivative is racemizing?

A: The most reliable method is to use a chiral analytical technique to measure the enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the most common and robust method.[1][14][15] You can inject a sample of your compound at different time points (e.g., before and after workup, or after a period of storage) and compare the ratio of the two enantiomer peaks. A decrease in the area of the desired enantiomer's peak relative to the other indicates racemization. Other techniques include Nuclear Magnetic Resonance (NMR) with chiral solvating agents and Capillary Electrophoresis (CE).[14][16][17]

Section 2: Troubleshooting Guide: Racemization During Synthesis & Workup

This section provides solutions to specific problems encountered during experimental procedures.

Issue 1: I've observed a significant loss of enantiomeric excess (e.e.) after my standard aqueous workup. What should I investigate first?

This is a common issue. Use the following decision tree to systematically diagnose the potential cause.

G start Start: Significant e.e. Loss Post-Workup q1 Were strong acids (pH < 3) or bases (pH > 8) used? start->q1 q2 Was the workup performed at elevated temperatures (>25°C)? q1->q2 No sol1 ACTION: - Use buffered solutions (e.g., sat. NH4Cl, sat. NaHCO3). - Keep pH between 4-7. - Minimize contact time if strong reagents are unavoidable. q1->sol1 Yes q3 Was the workup prolonged (> 1 hour in aqueous phase)? q2->q3 No sol2 ACTION: - Repeat workup at 0-5°C. - Use pre-chilled solutions and glassware. q2->sol2 Yes q4 Was a protic solvent (e.g., MeOH, EtOH) used in the extraction? q3->q4 No sol3 ACTION: - Streamline the workup process. - Minimize delays between steps. q3->sol3 Yes sol4 ACTION: - Switch to an aprotic solvent for extraction (e.g., DCM, EtOAc, Toluene). q4->sol4 Yes end_node Re-analyze e.e. using Chiral HPLC q4->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting Decision Tree for Racemization During Workup.

Issue 2: My furanone racemizes under basic extraction conditions (e.g., using NaOH). How can I perform a basic wash without losing stereochemical integrity?

A: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) creates highly favorable conditions for deprotonation at the α-carbon, leading to rapid racemization via the enolate intermediate.[1][4]

Solutions:

  • Use a Milder Base: Instead of strong hydroxides, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute phosphate buffer (pH 7.5-8).[2][4] These are sufficiently basic to neutralize residual acid but are much less likely to cause significant deprotonation of the chiral center.

  • Strict Temperature Control: Perform the extraction at 0-5°C. Lowering the temperature significantly slows the rate of the racemization reaction.[2][4]

  • Minimize Contact Time: Do not let the layers sit for extended periods. Shake, separate, and proceed to the next step promptly.

Issue 3: Does the choice of solvent during extraction and purification matter?

A: Yes, absolutely. The solvent environment can significantly influence the rate of racemization.

  • Aprotic Solvents are Preferred: Solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, and Diethyl Ether do not have acidic protons and cannot easily facilitate the proton transfers required for keto-enol tautomerism.[2][4] They are the preferred choice for extractions and chromatography.

  • Avoid Protic Solvents: Protic solvents like Methanol (MeOH) and Ethanol (EtOH) can act as both proton donors and acceptors, creating a shuttle that accelerates racemization. If a protic solvent must be used (e.g., as a co-solvent in chromatography), keep the temperature as low as possible and minimize the duration of use.

Section 3: Understanding the Mechanism of Racemization

A clear understanding of the underlying chemical mechanism is essential for effective troubleshooting. The racemization of a chiral furanone with a stereocenter at the Cα position is predominantly driven by the formation of a planar, achiral enol or enolate intermediate.

G cluster_0 Base-Catalyzed Racemization cluster_1 Acid-Catalyzed Racemization R_Furanone (R)-Furanone (Chiral) Enolate Enolate Intermediate (Planar, Achiral) R_Furanone->Enolate + B⁻ - HB Enolate->R_Furanone + HB - B⁻ S_Furanone (S)-Furanone (Chiral) Enolate->S_Furanone + HB - B⁻ Result Result: Racemic Mixture (50% R, 50% S) R_Furanone2 (R)-Furanone (Chiral) Enol Enol Intermediate (Planar, Achiral) R_Furanone2->Enol + H⁺ - H⁺ Enol->R_Furanone2 + H⁺ - H⁺ S_Furanone2 (S)-Furanone (Chiral) Enol->S_Furanone2 + H⁺ - H⁺

Sources

Troubleshooting

avoiding decomposition of lactones during purification

Welcome to the Technical Support Center for Lactone Purification . Lactones (cyclic esters) are highly versatile structural motifs in natural products and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lactone Purification . Lactones (cyclic esters) are highly versatile structural motifs in natural products and drug development. However, their inherent ring strain and electrophilic carbonyl centers make them highly susceptible to decomposition during standard purification workflows.

This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot and optimize your lactone purification processes.

Part 1: The Chemistry of Lactone Instability

Before troubleshooting specific issues, it is critical to understand the three primary pathways by which lactones degrade during purification: Transesterification , Hydrolysis , and Decarboxylation .

LactoneDegradation L Lactone (Cyclic Ester) T Transesterification (Acyclic Alkyl Ester) L->T Protic Solvents (MeOH) + Mild Acid (Silica) H Hydrolysis (Hydroxy Acid) L->H H2O + Acid/Base D Decarboxylation (Alkene + CO2) L->D Heat / Active Silica (β-lactones)

Mechanistic pathways of lactone degradation during purification.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my β-lactone decompose into an alkene during silica gel chromatography? A: You are observing thermally or acid-catalyzed decarboxylation. β-lactones (4-membered rings) possess significant ring strain. When exposed to highly active silanol groups on silica gel, the activation energy for the cleavage of the C–O bond is lowered, leading to the extrusion of carbon dioxide and the formation of an alkene. It has been strictly documented that using completely anhydrous silica gel (e.g., flame-dried under reduced pressure) catalyzes this olefin isomerization and decomposition[1]. Solution: Never use flame-dried silica for lactones. Use standard, partially hydrated chromatographic silica, or switch to neutral alumina. Furthermore, keep your rotary evaporator water bath strictly below 25 °C during solvent removal.

Q2: I am losing my lactone product and seeing a new, more polar spot when using Methanol/DCM eluents. What is happening? A: Your lactone is undergoing ring-opening transesterification. Lactones are thermodynamically driven to undergo methanolysis in the presence of protic solvents like methanol, a process that is heavily accelerated by the mild Brønsted acidity of silica gel[2]. This converts your cyclic ester into an acyclic hydroxy-methyl ester, which binds more strongly to the silica and elutes as a polar spot[3]. Solution: Strictly avoid nucleophilic alcoholic solvents (MeOH, EtOH) during the purification of sensitive lactones. Substitute your mobile phase with non-nucleophilic gradients such as Ethyl Acetate/Hexanes or Acetone/Dichloromethane.

Q3: My macrolactone contains multiple unsaturated alkyl groups and co-elutes with saturated impurities. How can I separate them without harsh chromatography? A: Unsaturated lactones can be selectively purified using silver ion (Ag⁺) extraction, completely bypassing the need for silica gel. Silver ions form reversible π-complexes with carbon-carbon double bonds. By partitioning the crude mixture between a water-miscible organic solvent and an aqueous silver nitrate solution, the unsaturated lactone is selectively pulled into the aqueous phase, leaving saturated analogs behind in the organic phase[4].

Part 3: Quantitative Data on Lactone Stability

To aid in your experimental design, refer to the following table summarizing the relationship between lactone ring size, structural stability, and optimal purification strategies.

Lactone TypeRing SizePrimary Degradation PathwaySusceptible ConditionsRecommended Purification Strategy
β-Lactone 4-memberedDecarboxylation / Ring-OpeningHeat, Anhydrous Silica, NucleophilesNeutral Alumina, Low-Temp Evaporation (<25°C).
γ-Lactone 5-memberedRing-Opening (Thermodynamically stable)Strong bases (e.g., NaOMe)Standard Silica Gel, avoid basic additives.
δ-Lactone 6-memberedTransesterificationMethanol/Ethanol eluentsStandard Silica Gel, EtOAc/Hexane eluents.
Macrolactones >10-memberedHydrolysis / IsomerizationAcidic silica, prolonged exposureFast flash chromatography, Silver-ion extraction.

Part 4: Field-Proven Experimental Protocols

PurificationWorkflow Start Crude Lactone Mixture Check Is it a β-lactone or highly strained? Start->Check Yes Avoid Active Silica & Heat Check->Yes Yes No Standard Chromatography Check->No No Alt Use Neutral Alumina or Crystallization Yes->Alt Solvent Use Non-Nucleophilic Solvents (EtOAc/Hexanes) No->Solvent Unsat Contains Unsaturated Alkyl Groups? Alt->Unsat Solvent->Unsat Ag Silver Ion (Ag+) Extraction Unsat->Ag Yes

Decision matrix for selecting a lactone purification strategy.

Protocol A: Mild Chromatographic Purification of Sensitive Lactones

This protocol utilizes standard silica but eliminates variables that trigger decomposition.

  • Column Packing: Pack standard silica gel (230-400 mesh) using a Hexane/Ethyl Acetate mixture. Crucial: Do not use flame-dried or heavily activated silica gel. The lack of a hydration layer exposes highly active silanol sites that catalyze decomposition[1].

  • Sample Loading: Dissolve the crude lactone in a minimal volume of Dichloromethane (DCM). Do not use Methanol to aid solubility.

  • Elution: Run the column using a gradient of Hexane and Ethyl Acetate. Monitor fractions via TLC.

  • Concentration (Self-Validating Step): Evaporate fractions using a rotary evaporator with the water bath set to ≤ 25 °C . If you observe bubbling in the flask after the solvent has evaporated, thermal decarboxylation is occurring; immediately remove the flask from the bath.

Protocol B: Silver Ion (Ag⁺) Extraction for Unsaturated Lactones

Adapted for complex macrolactones (e.g., FK506 analogs) to avoid silica entirely[4].

  • Solubilization: Dissolve the crude lactone mixture in acetone to achieve a concentration of 25 to 150 g/L.

  • Complexation: Add an aqueous solution of silver nitrate (AgNO₃). The Ag⁺ ions will selectively coordinate with the alkene moieties of the unsaturated lactones, pulling them into the aqueous phase.

  • Primary Extraction: Wash the aqueous mixture with a non-polar organic solvent (e.g., hexane) to extract and discard the saturated lactone impurities.

  • De-complexation: Break the Ag⁺-lactone complex by adding an excess of aqueous sodium chloride (NaCl). This drives the precipitation of insoluble AgCl, releasing the free unsaturated lactone.

  • Recovery: Extract the released unsaturated lactone into ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: References

  • 10 - Organic Syntheses Procedure Organic Syntheses[Link]

  • US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution Google Patents

  • Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers Macromolecules (ACS Publications)[Link]

  • Intramolecular Lactones of Sialic Acids National Institutes of Health (PMC)[Link]

Sources

Optimization

impact of methoxy group on the stability of the furanone ring

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted furanones. This guide provides in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted furanones. This guide provides in-depth answers to common questions and troubleshooting strategies for experiments involving these versatile heterocyclic compounds. The presence of a methoxy group significantly alters the electronic properties and stability of the furanone ring, and understanding these effects is critical for successful synthesis, handling, and application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the impact of the methoxy group on furanone chemistry.

Q1: How does a methoxy group generally affect the stability of a furanone ring?

A1: The introduction of a methoxy group generally increases the stability of the furanone ring. This is well-documented in comparative studies, such as those on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, or Furaneol®) and its methoxy derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF). Across a wide pH range (2.0-8.0), DMMF shows only slight decomposition over a 32-day period, whereas its hydroxylated counterpart is notably unstable under the same conditions.[1][2] This enhanced stability is attributed to the electronic properties of the methoxy group, which protects the ring from common degradation pathways.

Q2: What are the primary electronic effects of the methoxy group on the furanone system?

A2: The methoxy group exerts a dual electronic influence:

  • Resonance Effect (+R): The oxygen atom's lone pair of electrons can be delocalized into the furanone ring's π-system. This electron-donating resonance effect increases the electron density of the ring, which can help stabilize the system.[3][4]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom it is attached to through the sigma bond.[5]

In most aromatic and conjugated systems, the resonance effect is dominant, making the methoxy group a net electron-donating group. This increased electron density is crucial for enhancing the stability of the furanone core and modulating its reactivity in reactions like cycloadditions.[3][6]

Q3: At which positions does the methoxy group exert the most significant stabilizing effect?

A3: The position of the methoxy group is critical. For maximum stabilization through resonance, the methoxy group should be positioned where its lone pairs can effectively delocalize into the conjugated system of the furanone, which includes the double bond and the carbonyl group. For example, a methoxy group at the C4 position of a 2(5H)-furanone can effectively donate electron density to the enone system. The stabilization of 2,5-dimethyl-4-methoxy-3(2H)-furanone is a prime example of this positional benefit.[1][2] In contrast, a methoxy group at a position that does not allow for direct resonance with the carbonyl group, such as the C5 position in some furanones, may have a less pronounced stabilizing effect and primarily influence reactivity through other means, such as acetal stability.[7]

Q4: What are the common degradation pathways for furanones, and how does methoxylation alter them?

A4: Furanones are susceptible to several degradation pathways:

  • Hydrolysis: The lactone (cyclic ester) functionality can be hydrolyzed under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The furan ring can be oxidized, particularly by metabolic enzymes like cytochrome P450, to form reactive intermediates such as epoxides or cis-enediones that can lead to ring cleavage.[8][9]

  • Thermal Decomposition: At high temperatures, furanones can undergo complex reactions including isomerization and ring-opening to form intermediates like ketenoic aldehydes.[10][11]

Methoxylation significantly enhances stability against these pathways. By donating electron density, the methoxy group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and subsequent hydrolysis. The increased stability of 2,5-dimethyl-4-methoxy-3(2H)-furanone compared to its hydroxy analog suggests it is more resistant to both hydrolysis and potentially oxidative degradation.[1][2]

Q5: Can the methoxy group be cleaved during experiments, and under what conditions?

A5: Yes, while the methoxy group itself is generally stable, it can be cleaved under specific, often harsh, conditions. Cleavage of aryl methyl ethers typically requires strong acids like HBr or HI, or potent Lewis acids such as BBr₃. In the context of furanones, conditions that promote strong acid-catalyzed reactions could potentially lead to demethylation. However, under typical synthetic and analytical conditions (e.g., chromatography, mild work-ups), the methoxy group is robust. The greater risk to the molecule is often the degradation of the furanone ring itself if conditions are not carefully controlled.[12]

Part 2: Troubleshooting Guides

This section provides a structured approach to solving common experimental problems encountered when working with methoxy-furanones.

Problem 1: Unexpected Degradation of Methoxy-Furanone During Reaction or Work-up
  • Symptoms: You observe a significantly low yield of your target compound. TLC analysis shows multiple spots or streaking. The ¹H NMR spectrum of the crude product is complex and shows the disappearance of characteristic furanone signals.

  • Causality Analysis: Furanones, even stabilized ones, can be sensitive to certain conditions.[12] The electron-rich nature conferred by the methoxy group might also increase susceptibility to specific electrophilic attack or oxidation under particular circumstances. An unexpected product profile after chromatography on silica gel can also indicate degradation, as silica can be acidic.[13]

  • Troubleshooting Workflow:

    G A Unexpected Degradation Observed B Check pH of Reaction/Work-up A->B C Check Temperature Profile A->C D Consider Oxidative Degradation A->D E Neutralize reaction mixture before work-up. Use buffered silica gel or alternative (Alumina, Florisil). B->E H Run small-scale pH stability assay (see Protocol 1). B->H F Run reaction at lower temperature. Minimize heating time during solvent removal. C->F G Degas solvents. Run reaction under inert atmosphere (N2/Ar). Add antioxidant (e.g., BHT). D->G

    Caption: Troubleshooting workflow for compound degradation.

Problem 2: Ambiguous Spectroscopic Data (NMR/MS)
  • Symptoms: The ¹H or ¹³C NMR chemical shifts of your methoxy-furanone are not where you predicted them to be. The mass spectrometry fragmentation pattern is complex and difficult to interpret.

  • Causality Analysis: The electronic effects of the methoxy group directly influence the magnetic environment of nearby nuclei, causing shifts in NMR spectra.[14] Contrary to some assumptions, an increase in electron resonance interaction from a methoxy group can lead to a deshielding (downfield shift) of both the methoxy carbon and oxygen.[14] In mass spectrometry, the furanone ring has characteristic fragmentation patterns, and the methoxy group can direct fragmentation by stabilizing certain daughter ions.[15]

  • Solutions & Insights:

    • NMR Spectroscopy:

      • ¹H NMR: Expect the -OCH₃ protons to appear as a singlet around 3.8-4.0 ppm. Protons on the furanone ring will be shifted depending on the methoxy group's position due to its strong resonance effect.

      • ¹³C NMR: The methoxy carbon typically appears around 55-60 ppm. Be aware that its electronic influence can cause significant shifts for the ring carbons compared to an unsubstituted furanone.

    • Mass Spectrometry:

      • Common furanone fragmentation involves the breakdown of the heterocyclic ring.[15]

      • Look for a prominent molecular ion peak (M⁺). Methoxy-substituted compounds may show a characteristic loss of a methyl radical (M-15) or a CH₂O group (M-30).

      • Compare your experimental spectrum to literature data for structurally similar methoxy-furanones if available.

Part 3: Experimental Protocols & Data
Protocol 1: Rapid pH Stability Assessment of a Methoxy-Furanone Derivative

This protocol provides a framework to quickly assess the stability of your compound across a relevant pH range, helping to diagnose degradation issues.

  • Preparation of Buffers: Prepare a set of aqueous buffer solutions at various pH values (e.g., pH 2, pH 4, pH 7, pH 9, pH 11). A universal buffer or standard phosphate/citrate/borate buffers can be used.

  • Stock Solution: Prepare a stock solution of your methoxy-furanone in a suitable, water-miscible organic solvent (e.g., Acetonitrile, DMSO) at a known concentration (e.g., 10 mg/mL).

  • Incubation:

    • In separate HPLC vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL). Ensure the organic solvent volume is minimal (<5%) to not significantly alter the buffer pH.

    • Prepare a "T=0" sample by immediately quenching one of the pH 7 samples with a suitable solvent and storing it at low temperature.

    • Incubate the remaining vials at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 1h, 4h, 24h, 48h), take an aliquot from each vial.

    • Analyze the samples by HPLC-UV or LC-MS.

  • Data Interpretation: Quantify the peak area of the parent compound at each time point. A significant decrease in peak area at a particular pH indicates instability. Plot the percentage of remaining compound versus time for each pH to visualize the degradation kinetics.

Data Presentation: Comparative Stability of Furanone Derivatives

The following table summarizes data from studies on the stability of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its methoxy derivative (DMMF), highlighting the stabilizing effect of the methoxy group.

CompoundChemical NameStability Observation (pH 2.0-8.0, 23°C, 32 days)Reference
HDMF 4-hydroxy-2,5-dimethyl-3(2H)-furanoneFound to be unstable at all tested pH values.[2]
DMMF 2,5-dimethyl-4-methoxy-3(2H)-furanoneOnly slight decomposition was observed.[2]
Part 4: Visualizations
Diagram 1: Electronic Effects of the Methoxy Group

This diagram illustrates the dual electronic nature of the methoxy group when attached to a conjugated system like a furanone.

G cluster_0 Electronic Effects on Furanone Ring A

Caption: Resonance (+R) and Inductive (-I) effects of a methoxy group.

References
  • BenchChem. (2025). Theoretical Insights into the Reaction Mechanisms of 2(5H)-Furanone: A Technical Guide.
  • Rietjens, I. M. C. M., et al. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC.
  • G. Barney Ellison, et al. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects.
  • Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • Wang, S., et al. (n.d.).
  • Paredes, M. C., et al. (2000). The Chemistry of 2(5H)-Furanones.
  • Various Authors. (n.d.). The role of the methoxy group in approved drugs.
  • Pittelkow, M. (n.d.).
  • Kobayashi, T., et al. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metab Dispos.
  • Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI.
  • Kerler, J., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • Schwab, W., et al. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology.
  • Wolan, A., et al. (n.d.). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT)
  • Blank, I. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
  • Schneemann, I., et al. (n.d.). Furanone Derivatives from Terrestrial Streptomyces spp.
  • Tressl, R., et al. (n.d.). Analysis of Furanone, Pyranone, and New Heterocyclic Colored Compounds from Sugar−Glycine Model Maillard Systems.
  • Ullah, F., et al. (2024). Reactivity and Stability of (Hetero)
  • Ivaniuk, K., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures.
  • Richard, J. P. (2003). Substituent Effects on Carbocation Stability: The pKR for p-Quinone Methide. Journal of the American Chemical Society.
  • Wang, Z., et al. (2023). Intramolecular hydrogen bond activation for kinetic resolution of furanone derivatives by an organocatalyzed [3 + 2] asymmetric cycloaddition. Organic Chemistry Frontiers (RSC Publishing).
  • Pashko, M. O., & Yagupolskyi, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Permar, W., et al. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. AMT.
  • Wang, Z. Y., et al. (2000). Studies on New Additions to 5-Methoxy-2 (5H)
  • Iannelli, P., et al. (n.d.). Synthesis and Biological Properties of 2(5H)
  • Feringa, B. L., et al. (2010). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. ChemInform.

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Reference Data & Comparative Studies

Validation

comparative analysis of synthetic routes to the tetrahydrofuro[3,4-b]furan-2-one core

Executive Summary The tetrahydrofuro[3,4-b]furan-2-one core (and its closely related derivatives) is a privileged bicyclic scaffold in modern drug discovery and natural product synthesis. Most notably, this structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydrofuro[3,4-b]furan-2-one core (and its closely related derivatives) is a privileged bicyclic scaffold in modern drug discovery and natural product synthesis. Most notably, this structural motif serves as the critical backbone for novel nucleoside analogues targeting Protein Arginine Methyltransferase 5 (PRMT5), an enzyme heavily implicated in cancer progression and RNA splicing regulation[1][2].

Constructing this densely functionalized bicyclic system requires strict stereocontrol and functional group tolerance. As a Senior Application Scientist, I have evaluated the two most prominent synthetic methodologies for accessing this core: the Palladium-Catalyzed Wolfe Carboetherification [1] and the Cerium-Catalyzed Aerobic Oxidation [3]. This guide objectively compares these routes, detailing their mechanistic causality, step-by-step validated protocols, and comparative performance data to help you select the optimal pathway for your specific research application.

Strategic Pathway Selection

Selecting the correct synthetic route depends entirely on your end goal. Drug discovery programs require high diastereomeric ratios (dr) and late-stage diversification capabilities, whereas methodology or library-building programs often prioritize atom economy, green chemistry, and one-pot operational simplicity.

DecisionTree Start Target: Tetrahydrofuro[3,4-b]furan Core Q1 Primary Synthetic Goal? Start->Q1 Opt1 Stereoselective Nucleoside Analogues Q1->Opt1 Opt2 Densely Functionalized Annulated Systems Q1->Opt2 Path1 Wolfe Carboetherification (Pd-Catalyzed) Opt1->Path1 Requires high dr & late-stage coupling Path2 Aerobic Oxidation (Ce-Catalyzed) Opt2->Path2 Requires one-pot green chemistry

Caption: Logical decision matrix for selecting the appropriate synthetic route.

Route A: The Wolfe Carboetherification (Drug Discovery Standard)

Developed specifically to enable structure-activity relationship (SAR) studies for PRMT5 inhibitors, this route utilizes a Pd-catalyzed Wolfe-type carboetherification to simultaneously close the B-ring of the bicyclic system and install a critical heteroaryl group[1].

Mechanistic Causality

The brilliance of this route lies in its use of the chiral pool. By deriving the alkenol precursor from D-glucofuranose diacetonide, the existing stereocenters strictly dictate the facial selectivity of the ring closure[1]. During the catalytic cycle, Pd(0) undergoes oxidative addition into an aryl bromide. The base (NaOtBu) deprotonates the alkenol, allowing the alkoxide to coordinate to the Pd center. Subsequent anti-oxypalladation across the tethered alkene sets the new stereocenter, and reductive elimination forms the final C-C bond, yielding an impressive 9.1:1 dr in favor of the desired S-isomer[1].

Wolfe A D-Glucofuranose Diacetonide B Alkenol Intermediate A->B Functionalization C Pd-Catalyzed Wolfe Carboetherification B->C Ar-Br, NaOtBu D Tetrahydrofuro[3,4-b]furan Core (9.1:1 dr) C->D Ring Closure E Mitsunobu Glycosylation D->E Deprotection F PRMT5 Inhibitor Analogue E->F Base Coupling

Caption: Workflow of the Wolfe carboetherification route to PRMT5 inhibitors.

Self-Validating Experimental Protocol

Objective: Gram-scale synthesis of the aryl-substituted tetrahydrofuro[3,4-b]furan intermediate.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2.5 mol%), DPEphos (5.0 mol%), and sodium tert-butoxide (1.5 equiv). Causality: DPEphos is selected due to its wide bite angle, which stabilizes the intermediate Pd-complex and suppresses competitive beta-hydride elimination.

  • Substrate Addition: Dissolve the D-glucofuranose-derived alkenol (1.0 equiv) and the target heteroaryl bromide (1.2 equiv) in anhydrous toluene to achieve a 0.1 M concentration. Transfer this solution to the Schlenk flask.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the vigorously stirring mixture to 105 °C for 14 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, filter through a short Celite pad, and analyze via crude ¹H NMR. A successful reaction will show the disappearance of the terminal alkene protons (δ 5.80–5.99 ppm) and the emergence of the newly formed acetal/ring protons with a dr of ≥9:1[1].

  • Workup & Isolation: Cool the reaction to ambient temperature. Quench with saturated aqueous NH₄Cl to neutralize the strong base. Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (hexanes/EtOAc gradient) to isolate the core (Typical yield: 62%)[1].

Route B: Cerium-Catalyzed Aerobic Oxidation (Green Methodology)

For researchers focused on generating densely functionalized libraries without the constraints of a specific natural product chiral pool, the Cerium-catalyzed aerobic oxidation offers a highly efficient, one-pot alternative[3].

Mechanistic Causality

This methodology leverages the redox properties of Cerium. The non-toxic, inexpensive CeCl₃·7H₂O precatalyst is oxidized by atmospheric oxygen to Ce(IV). This highly electrophilic species generates a radical at the α-position of a cyclic β-oxoester. This radical is immediately trapped by a silyl enol ether via a Mukaiyama aldol-type addition. Subsequent cyclization yields the annulated tetrahydrofuro[3,4-b]furan derivative[3]. By utilizing O₂ as the terminal oxidant, this route bypasses the need for stoichiometric, toxic metal oxidants (like Mn(OAc)₃), drastically improving the ecological footprint of the synthesis[3].

Cerium A Cyclic β-Oxoester C CeCl3·7H2O / O2 (One-Pot) A->C B Silyl Enol Ether B->C D α-Oxidation (Radical Intermediate) C->D Aerobic Oxidation E Mukaiyama Aldol Addition D->E C-C Bond Formation F Tetrahydrofuro[3,4-b]furan Derivative E->F Cyclization

Caption: Mechanism and workflow of the Ce-catalyzed aerobic oxidation route.

Self-Validating Experimental Protocol

Objective: One-pot synthesis of tetrasubstituted tetrahydrofuro[3,4-b]furan derivatives.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the cyclic β-oxoester (1.0 equiv) and the silyl enol ether (1.5 equiv).

  • Catalyst Introduction: Dissolve the reagents in acetonitrile (0.2 M). Add CeCl₃·7H₂O (10 mol%). Causality: The heptahydrate form is crucial; the bound water aids in the solubility and redox cycling of the Cerium species in the organic solvent.

  • Aerobic Oxidation: Attach an O₂ balloon to the flask (or leave open to the atmosphere if vigorous stirring provides sufficient aeration). Stir at 20–25 °C for 6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (UV active). The success of the radical generation and trapping is indicated by the complete consumption of the β-oxoester and the formation of a highly polar intermediate before cyclization completes. Post-purification ¹³C NMR must show the distinct quaternary sp³ carbons (δ 93.5–96.5 ppm) confirming the annulated core[3].

  • Workup & Isolation: Dilute the mixture with water (20 mL) to quench the catalyst. Extract with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography to afford the functionalized core (Typical yield: 63%)[3].

Quantitative Performance Comparison

To facilitate objective decision-making, the empirical data from both methodologies are summarized below.

ParameterRoute A: Wolfe Carboetherification[1]Route B: Ce-Catalyzed Aerobic Oxidation[3]
Primary Application PRMT5 Inhibitors / Nucleoside AnaloguesDensely Functionalized Annulated Cores
Key Reaction Mechanism Pd-Catalyzed Anti-OxypalladationRadical Mukaiyama Aldol Addition
Stereoselectivity Exceptional (Up to 9.1:1 dr)Moderate to High (Substrate dependent)
Average Yield 62% (Gram scale)63% (For tetrahydrofuro[3,4-b]furan)
Reagent Toxicity Moderate (Palladium, Strong Base)Low (Earth-abundant Cerium, O₂)
Step Economy Multi-step precursor, single-step coreOne-pot from simple commercial precursors
Scalability Proven at Gram ScaleProven at Milligram/Gram Scale

Conclusion

Both synthetic routes offer robust solutions to accessing the tetrahydrofuro[3,4-b]furan-2-one core, but they serve distinctly different masteries. If your objective is the stereoselective synthesis of biologically active nucleoside analogues (such as PRMT5 inhibitors), the Wolfe Carboetherification is the undisputed choice due to its high diastereoselectivity and late-stage diversification capabilities. Conversely, if your goal is the rapid, eco-friendly generation of complex, densely functionalized libraries, the Cerium-Catalyzed Aerobic Oxidation provides an elegant, one-pot solution that drastically reduces toxic waste and operational complexity.

References

  • Title: Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Cerium-catalyzed, oxidative synthesis of annulated, tetrasubstituted dihydrofuran-derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention Source: International Journal of Molecular Sciences (MDPI) URL: [Link](Note: URL derived from source journal index for PRMT5 therapeutic context)

Sources

Comparative

A Tale of Two Isomers: Unraveling the Stereospecific Biological Activity of (3aS,6aR) vs. (3aR,6aS) Cores in Drug Design

A Senior Application Scientist's Guide to Stereoselectivity in Bicyclic Scaffolds In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Stereoselectivity in Bicyclic Scaffolds

In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. This guide delves into the profound impact of stereochemistry on the pharmacological and pharmacokinetic properties of drug candidates, focusing on the comparative analysis of (3aS,6aR) and (3aR,6aS) stereoisomers. We will use the pivotal example of the bicyclic core of the highly successful HIV-1 protease inhibitor, Darunavir, to illustrate how a subtle change in stereochemistry can be the difference between a potent therapeutic agent and an inactive, or even detrimental, compound.

The Central Role of Chirality in Biological Recognition

Biological systems, from enzymes to receptors, are inherently chiral environments. This chirality dictates a high degree of stereospecificity in molecular interactions, much like a right hand will only fit comfortably in a right-handed glove. Consequently, enantiomers and diastereomers of a chiral drug can exhibit vastly different biological profiles.[1][] One stereoisomer may bind with high affinity to its target, eliciting the desired therapeutic effect, while its mirror image may be significantly less active, inactive, or in some cases, mediate off-target effects leading to toxicity.[3][4] Understanding and controlling stereochemistry is, therefore, a cornerstone of modern medicinal chemistry.

Case Study: The Hexahydrofuro[2,3-b]furan-3-ol Core of Darunavir

A compelling illustration of stereospecificity is found in the development of Darunavir, a potent second-generation HIV-1 protease inhibitor.[5] A key structural feature of Darunavir is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, which serves as a critical P2 ligand, binding within the S2 subsite of the HIV-1 protease.[6][7] The specific stereochemistry of this bicyclic core is paramount for its potent antiviral activity.

The Active Stereoisomer: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The (3R,3aS,6aR) configuration of the hexahydrofuro[2,3-b]furan-3-ol core in Darunavir is not accidental; it is the result of meticulous structure-based drug design. This specific arrangement allows for optimal hydrogen bonding and van der Waals interactions with the backbone atoms of the HIV-1 protease active site.[7] The precise orientation of the hydroxyl group and the ether oxygens of the fused furan rings maximizes its binding affinity, contributing significantly to the drug's high potency and its ability to inhibit even drug-resistant strains of HIV.[5]

The critical nature of this stereoisomer has driven the development of numerous highly stereoselective synthetic routes to ensure its enantiopurity.[6] These synthetic strategies are designed to produce the desired (3R,3aS,6aR) isomer in high yield and optical purity, minimizing the formation of other stereoisomers which are considered impurities.

The Inactive Counterpart: The Significance of the (3aR,6aS) Core

While the (3R,3aS,6aR) stereoisomer is the cornerstone of Darunavir's efficacy, its enantiomeric and diastereomeric counterparts, including those with a (3aR,6aS) core, are largely considered inactive or significantly less active. For instance, the enantiomer of the active core, which would possess a (3S,3aR,6aS) configuration, is often referred to as an isomeric impurity in the synthesis of the active pharmaceutical ingredient.[1]

The reason for this stark difference in activity lies in the precise three-dimensional fit required for effective binding to the HIV-1 protease. The (3aR,6aS) core, being the mirror image of the active (3aS,6aR) portion, would present its functional groups in a spatially incorrect orientation within the enzyme's active site. This would disrupt the crucial hydrogen bonding and hydrophobic interactions necessary for potent inhibition.

Comparative Biological Activity: A Data-Driven Perspective

Direct, head-to-head comparative biological data for all stereoisomers of the hexahydrofuro[2,3-b]furan-3-ol precursor is not extensively published, primarily because the focus of drug development has been on optimizing the synthesis and efficacy of the active (3R,3aS,6aR) isomer. However, the lack of data on the other isomers is, in itself, telling. In drug development, the absence of extensive biological testing on other stereoisomers of a highly active lead compound strongly implies that initial screenings demonstrated their significantly lower or negligible activity.

The following table summarizes the known information, highlighting the critical role of the (3aS,6aR) core in the context of the Darunavir precursor.

Stereoisomer CoreConfigurationRole in DarunavirReported Biological ActivityReference(s)
(3aS,6aR) (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-olActive P2 Ligand Potent inhibitor of HIV-1 protease , a key component of the FDA-approved drug Darunavir. Forms critical hydrogen bonds and van der Waals interactions with the enzyme's active site.[5][6][7]
(3aR,6aS) (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl AcetateIsomeric Impurity Considered an impurity in the synthesis of the active component. Its biological activity is not a focus of research, implying significantly lower or no inhibitory effect on HIV-1 protease.[1]

Experimental Methodologies for Stereoisomer Synthesis and Evaluation

The synthesis and biological evaluation of these stereoisomers require precise and validated methodologies.

Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Numerous stereoselective synthetic routes have been developed to produce the active (3R,3aS,6aR) isomer. A common strategy involves the use of chiral starting materials and stereocontrolled reactions.

Illustrative Synthetic Workflow:

G start Chiral Starting Material (e.g., D-mannitol) step1 Multi-step Conversion to Key Intermediate start->step1 step2 Diastereoselective Reaction (e.g., Aldol addition) step1->step2 step3 Cyclization and Reduction step2->step3 end (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (High Enantiomeric Purity) step3->end

Caption: A generalized workflow for the stereoselective synthesis of the active bicyclic core.

In Vitro HIV-1 Protease Inhibition Assay

The biological activity of the synthesized stereoisomers is typically evaluated using an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Recombinant Enzyme: Purified recombinant HIV-1 protease is used.

  • Substrate: A fluorogenic peptide substrate that is cleaved by the protease is employed.

  • Inhibitor Preparation: The synthesized stereoisomers are dissolved in a suitable solvent (e.g., DMSO) to create a concentration gradient.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together in an appropriate buffer system.

  • Fluorescence Measurement: The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then calculated by plotting the reaction rate against the inhibitor concentration.

G enzyme HIV-1 Protease reaction Incubation enzyme->reaction substrate Fluorogenic Substrate substrate->reaction inhibitor Stereoisomer inhibitor->reaction measurement Fluorescence Reading reaction->measurement analysis IC50 Calculation measurement->analysis

Caption: Workflow for an in vitro HIV-1 protease inhibition assay.

The Causality Behind Stereochemical Preference

The profound difference in biological activity between the (3aS,6aR) and (3aR,6aS) cores stems from the fundamental principles of molecular recognition. The active site of HIV-1 protease is a highly structured, three-dimensional space. The (3R,3aS,6aR) stereoisomer of the hexahydrofuro[2,3-b]furan-3-ol presents its hydroxyl and ether functionalities with the precise spatial orientation required to form a network of favorable hydrogen bonds and van der Waals contacts with the amino acid residues of the enzyme's backbone.[7]

Conversely, the (3aR,6aS) core, being a mirror image, would position these same functional groups in a manner that would lead to steric clashes and prevent the formation of these critical stabilizing interactions. This lack of a complementary fit results in a significantly weaker binding affinity and, consequently, a dramatic loss of inhibitory activity.

Conclusion: A Mandate for Stereochemical Purity in Drug Development

The comparative analysis of the (3aS,6aR) and (3aR,6aS) stereoisomers, exemplified by the core of the HIV protease inhibitor Darunavir, provides a powerful testament to the paramount importance of stereochemistry in drug design. The biological activity of a chiral molecule is not merely a property of its chemical formula but is intrinsically linked to its precise three-dimensional structure. For researchers, scientists, and drug development professionals, this underscores the absolute necessity of:

  • Stereoselective Synthesis: Developing and employing synthetic routes that yield the desired stereoisomer with high enantiomeric and diastereomeric purity.

  • Rigorous Analytical Characterization: Utilizing analytical techniques to confirm the absolute stereochemistry and purity of the synthesized compounds.

  • Early and Comprehensive Biological Evaluation: Assessing the biological activity of all accessible stereoisomers early in the drug discovery process to identify the most potent and safest candidate for further development.

By embracing these principles, the scientific community can continue to design and develop novel therapeutics with enhanced efficacy and improved safety profiles, ultimately benefiting patients worldwide.

References

  • Ghosh, A. K., & Brindisi, M. (2018). Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors. The Journal of organic chemistry, 83(15), 7773–7791.
  • BenchChem. (2025).
  • Pharmaffili
  • BOC Sciences. (n.d.). Darunavir and Impurities.
  • Patel, J. R., & Patel, P. A. (2013). pharmacological and pharmaceutical profile of darunavir: a review. International Research Journal of Pharmacy, 4(4), 71-76.
  • Iannitti, R., et al. (2021). Two Novel Precursors of the HIV-1 Protease Inhibitor Darunavir Target the UPR/Proteasome System in Human Hepatocellular Carcinoma Cell Line HepG2. International Journal of Molecular Sciences, 22(21), 12029.
  • ResearchGate. (2025, August 10). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol.
  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. (2014).
  • Veeprho. (n.d.).
  • Al-Badr, A. A. (2021). Darunavir: A comprehensive profile.
  • SynZeal. (n.d.). Darunavir & Its Impurities.
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Verma, A., Pandeya, S. N., & Sinha, S. (2011).
  • ResearchGate. (n.d.).
  • Ghosh, A. K., & Osswald, H. L. (2007). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Bioorganic & medicinal chemistry, 15(24), 7565–7573.
  • Synthesis and biological activity studies of furan derivatives. (2009). European Journal of Medicinal Chemistry, 44(5), 2263-2268.
  • Wikipedia. (n.d.). Darunavir.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025, July 14). Molecules, 30(14), 3185.
  • Asteltoxins: Synthesis and Biological Studies. (2023, June 21). Applied Microbiology, 3(2), 522-540.
  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3).
  • Effects of Stereoisomers on Drug Activity. (2021, June 21). American Journal of Biomedical Science & Research, 13(3), 263-268.
  • Stereochemistry and Its Role in Drug Design. (2022, August 31).

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Validation

spectroscopic comparison of diastereomers of methoxy-tetrahydrofurofuranone

Spectroscopic Comparison Guide: Diastereomers of Methoxy-Tetrahydrofurofuranone Target Audience: Researchers, analytical chemists, and drug development professionals. Content Focus: Objective differentiation of endo- and...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Diastereomers of Methoxy-Tetrahydrofurofuranone

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Focus: Objective differentiation of endo- and exo-methoxy diastereomers of the tetrahydrofuro[2,3-b]furan-2-one scaffold using NMR and IR spectroscopy.

Executive Summary & Structural Context

The tetrahydrofuro[2,3-b]furan core is a privileged, highly rigid bicyclic scaffold frequently encountered in medicinal chemistry—most notably as the bis-tetrahydrofuran (bis-THF) ligand in HIV-1 protease inhibitors like Darunavir[1], and in natural plant metabolites such as ascorbigen[2].

When functionalizing the C3 position (adjacent to the lactone carbonyl) with a methoxy group, two primary diastereomers are generated: the endo-methoxy and exo-methoxy isomers. Due to the extreme ring strain of a trans-fused [3.3.0] bicyclic system, the ring junction (C3a–C6a) is strictly locked in a cis-configuration. This creates a distinct "V-shaped" molecular geometry with a well-defined convex (exo) face and a concave (endo) face.

As a Senior Application Scientist, I approach the differentiation of these diastereomers not as a simple matching exercise, but as a self-validating analytical system . By linking the geometric realities of the molecule to quantum mechanical observables (via the Karplus relationship[3] and nuclear Overhauser effects), we can establish an unequivocal, objective spectroscopic assignment.

Mechanistic Causality: The Logic of the Assignment

The assignment of the C3 stereocenter relies on two orthogonal NMR phenomena that must logically converge to validate the result:

  • Scalar Coupling ( 3JHH​ ) & The Karplus Equation: The bridgehead protons (H3a and H6a) reside on the convex (exo) face of the molecule.

    • If the C3-methoxy group is exo, the C3-proton (H3) is forced to the endo face. The dihedral angle between H3(endo) and H3a(exo) approaches ~90°. According to the Karplus equation[3], this orthogonal arrangement results in a near-zero coupling constant ( J3,3a​≈0−2 Hz).

    • Conversely, if the C3-methoxy group is endo, H3 is on the exo face. The dihedral angle between H3(exo) and H3a(exo) is acute (~0–40°), resulting in a strong vicinal coupling ( J3,3a​≈5−7 Hz).

  • Spatial Proximity (NOESY): Because H3a and H6a are both exo, an exo-oriented H3 will show a strong through-space Nuclear Overhauser Effect (NOE) to H6a. An endo-oriented H3, pointing into the concave cavity, is spatially distant from H6a and will show no such correlation.

Spectroscopic Data Comparison

The following table summarizes the quantitative spectroscopic parameters used to differentiate the purified diastereomers of 3-methoxy-tetrahydrofuro[2,3-b]furan-2(3H)-one.

Table 1: Key Spectroscopic Parameters for Diastereomer Differentiation

Analytical Parameterexo-Methoxy Diastereomer (H3 is endo)endo-Methoxy Diastereomer (H3 is exo)Diagnostic Significance
1 H NMR: C3-H ~4.10 ppm (singlet or fine d, J=1.2 Hz)~4.35 ppm (doublet, J=6.5 Hz)Primary stereochemical indicator (Karplus dihedral logic).
1 H NMR: C6a-H ~5.90 ppm (d, J=5.0 Hz)~6.05 ppm (d, J=5.2 Hz)Deshielded acetal proton; serves as the NOE reference point.
13 C NMR: C3 ~82.5 ppm~79.0 ppmSteric compression (gamma-gauche effect) shifts the endo-isomer upfield.
2D NOESY (H3 to H6a) Absent (No cross-peak)Present (Strong cross-peak)Confirms spatial co-facial arrangement of exo protons.
FT-IR (Lactone C=O) 1765 cm −1 1772 cm −1 Dipole-dipole interaction variations alter bond stiffness slightly.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data that prevents misassignment due to spectral artifacts or conformational averaging, execute the following standardized protocol.

Step 1: Sample Preparation (Rigorous Standardization)
  • Dissolve exactly 15.0 mg of the chromatographically purified diastereomer in 0.6 mL of anhydrous CDCl 3​ (99.8% D).

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Critical Step: Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube. Removing paramagnetic particulates is mandatory to achieve the narrow linewidths (< 0.5 Hz) required to resolve the fine J3,3a​ coupling of the exo-methoxy isomer.

Step 2: 1D 1 H NMR Acquisition (Quantitative Parameters)
  • Tune and match the probe on a 400 MHz or 600 MHz spectrometer. Shim the sample until the non-spinning CHCl 3​ residual peak width at half-height is ≤0.6 Hz.

  • Set the pulse angle to 30° and the relaxation delay ( D1​ ) to 10 seconds. Causality: A long D1​ ensures complete longitudinal relaxation ( T1​ ) for all protons, guaranteeing that integration values are strictly quantitative.

  • Acquire 64 transients. Apply zero-filling to 64k data points and an exponential line broadening of 0.3 Hz before Fourier transformation.

Step 3: 2D Phase-Sensitive NOESY
  • Set the spectral width to cover only the proton region (typically -1 to 9 ppm) to maximize digital resolution.

  • Mixing Time ( τm​ ) Optimization: Set τm​ to 400 ms. Causality: For small molecules (MW ~150-200 Da), a 400 ms mixing time is the "sweet spot" that allows NOE buildup while preventing spin-diffusion artifacts that could lead to false-positive cross-peaks.

  • Acquire 2048 data points in t2​ and 256 increments in t1​ .

Step 4: Orthogonal Validation

Cross-reference the 1D J -value with the 2D NOESY map. If H3 appears as a singlet ( J<2 Hz), the NOESY map must show an absence of an H3-H6a cross-peak. If these two data points do not align, the sample is either impure or the ring system is undergoing unexpected conformational distortion.

Analytical Workflows & Logic Visualization

To standardize this process across your laboratory, refer to the following logic and workflow diagrams.

G A Crude Bicyclic Lactone Mixture B Silica Gel Chromatography (Diastereomer Separation) A->B C Isomer A (Fast Eluting) B->C D Isomer B (Slow Eluting) B->D E 1D 1H NMR: Measure J(3,3a) Coupling C->E D->E F 2D NOESY: Check H3-H6a Proximity E->F G exo-Methoxy Assignment F->G J < 2 Hz, No NOE H endo-Methoxy Assignment F->H J > 5 Hz, Strong NOE

Caption: Analytical workflow for the separation and spectroscopic assignment of diastereomers.

G N1 H3 Resonance (Target Proton) N2 Dihedral Angle H3-H3a (Karplus Eq) N1->N2 N3 ~90° (J = 0-2 Hz) N2->N3 N4 ~40° (J = 5-7 Hz) N2->N4 N5 endo-H3 (exo-OMe) N3->N5 N6 exo-H3 (endo-OMe) N4->N6

Caption: Logic tree for assigning relative stereochemistry using the Karplus relationship.

References

  • Karplus, M. (1963). Karplus equation. Wikipedia. Verified URL: [Link]

  • Ghosh, A. K., et al. (2020). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry (ACS Publications). Verified URL:[Link]

  • National Center for Biotechnology Information. (2026). Ascorbigen. PubChem Compound Summary for CID 3081416. Verified URL:[Link]

Sources

Comparative

Cost-Effectiveness Analysis of Synthetic Pathways to Darunavir Intermediates: A Comparative Guide

As global health guidelines continue to recommend Darunavir (DRV) as a preferred protease inhibitor for HIV/AIDS treatment, the pharmaceutical industry faces a critical bottleneck: manufacturing cost. The primary cost dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As global health guidelines continue to recommend Darunavir (DRV) as a preferred protease inhibitor for HIV/AIDS treatment, the pharmaceutical industry faces a critical bottleneck: manufacturing cost. The primary cost driver in DRV production is the synthesis of its chiral bicyclic side chain, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (commonly referred to as the bis-THF alcohol). This single intermediate accounts for approximately 50% of the total active pharmaceutical ingredient (API) cost [[1]]().

To drive down prices and enable wider use in resource-limited settings, process chemists have developed several alternative synthetic routes. This guide objectively compares the mechanistic causality, green metrics, and cost-effectiveness of three leading pathways: Traditional Chiral Pool Synthesis, Chemoenzymatic Dynamic Kinetic Resolution (DKR), and Continuous Flow Biocatalysis.

Mechanistic Comparison of Synthetic Pathways

The synthesis of the bis-THF alcohol is notoriously difficult because it requires the precise establishment of three contiguous stereocenters across six Csp3-hybridized carbons [[2]]().

Pathway 1: Chiral Pool Synthesis (Monopotassium Isocitrate)

Causality & Design: Traditional chemical routes often rely on synthesizing a racemic mixture followed by late-stage enzymatic resolution, which inherently caps the theoretical yield at 50% and wastes half the material 3. The chiral pool approach circumvents this by starting with enantiopure 2R,3S-potassium isocitrate, a low-cost commodity chemical obtained from sunflower oil fermentation [[1]](). The critical experimental choice here is the use of N-methyl aniline amide during intermediate formation; this specific amide prevents over-reduction and allows for a clean lithium aluminum hydride (LAH) reduction to a transient aminal-triol, which subsequently undergoes in situ acidic cyclization 1.

Pathway 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Causality & Design: To avoid the high solvent intensity of the chiral pool route, recent advances utilize a ketoreductase (KRED300-H2) to catalyze a highly enantio- and diastereoselective DKR of a β-ketolactone [[2]](). Because the α-proton of the β-keto ester is acidic, the substrate rapidly epimerizes in solution. The enzyme selectively reduces only one enantiomer, effectively driving 100% of the racemic starting material toward the desired stereoisomer (>99:1 e.r.) before a final DIBAL reduction and phase-transfer cyclization [[2]]().

Pathway 3: Continuous Flow Biocatalysis

Causality & Design: Batch enzymatic resolutions often suffer from severe emulsion formation during workup, necessitating tedious Celite filtration and leading to enzyme loss [[4]](). Transitioning to a continuous flow system using immobilized Candida antarctica lipase B (CAL-B) in a packed-bed reactor solves this. The flow environment enhances mass transfer, prevents mechanical shear on the enzyme beads, and eliminates emulsions. This allows the biocatalyst to be recycled for up to 11 continuous cycles without activity loss, drastically improving the cost-effectiveness of the resolution step 5, [[4]]().

G Start Darunavir bis-THF Alcohol Synthesis P1 Chiral Pool Synthesis Start->P1 P2 Chemoenzymatic DKR Start->P2 P3 Continuous Flow Biocatalysis Start->P3 Step1 Isocitrate Amidation & LAH Reduction P1->Step1 Step2 KRED300-H2 Reduction & DIBAL Cyclization P2->Step2 Step3 Immobilized CAL-B Packed Bed Reactor P3->Step3 Result1 Yield: ~55% High Solvent Waste Step1->Result1 Result2 Yield: ~40% >99:1 e.r. Step2->Result2 Result3 Yield: >99% Conv. 11x Enzyme Recycling Step3->Result3

Figure 1: Logical flow and performance outcomes of the three primary synthetic pathways to Darunavir intermediates.

Quantitative Cost-Effectiveness & Green Metrics

When scaling pharmaceutical intermediates, raw yield must be balanced against solvent intensity (measured by the E-factor) and catalyst lifecycle. The table below summarizes the quantitative data across the three pathways.

Synthetic PathwayKey Reagents / BiocatalystsOverall YieldEnantiomeric Excess (ee/er)E-factor / Green MetricCost-Effectiveness Driver
Chiral Pool [[1]](), 3Monopotassium isocitrate, LAH~55%Enantiopure (Chiral Pool)High solvent penalty (548 kg/kg )Ultra-low cost starting material (~$50/kg)
Chemoenzymatic DKR 2KRED300-H2, DIBAL~40% (over 4 steps)>99:1 e.r.Moderate (Aqueous integration)Avoids late-stage 50% yield cap of resolutions
Continuous Flow 5, 4Immobilized CAL-B (10% w/w)>99% Conversion>99% e.e.Low waste (Aqueous buffer)11x Enzyme recycling; high space-time yield

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols integrate self-validating analytical checkpoints that prevent the propagation of errors through the synthetic sequence.

Protocol 1: Chiral Pool Synthesis of bis-THF Alcohol
  • Amidation: Suspend (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid in cyclopentyl methyl ether (CPME). Treat with acetic anhydride at 100–105 °C to form the cyclic anhydride 1.

  • Coupling: React the resulting anhydride with N-methyl aniline and pyridine in dichloromethane (DCM) at -5 °C for 16 hours 1.

  • Reduction & Cyclization: Reduce the isolated amide with LAH. Quench the reaction with 1N aqueous HCl to trigger the in situ cyclization of the transient aminal-triol into the bicyclic acetal 1.

  • Self-Validating System: Prior to LAH reduction, assay the intermediate amide via GC-MS. The batch is only validated for reduction if it contains <2% regioisomer and <0.5% diastereomer; otherwise, it must be recrystallized from toluene [[1]]().

Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
  • Acylation: React γ-butyrolactone with ethyl chloroacetate using LiHMDS in THF at -78 °C to form the chlorinated β-keto ester (98% yield) 2.

  • Enzymatic DKR: Subject the β-keto ester to KRED300-H2 ketoreductase in a buffered aqueous system to yield the reduced lactone 2.

  • Cyclization: Reduce the lactone with DIBAL, followed immediately by a phase-transfer cyclization to yield the bicyclic acetal 2.

  • Self-Validating System: Implement Chiral HPLC monitoring directly after the DKR step. The reaction must validate a >19:1 diastereomeric ratio (d.r.) before DIBAL reduction. If the d.r. falls below this threshold, epimerization conditions (pH/temperature) must be adjusted before proceeding 2.

Protocol 3: Continuous Flow Biocatalytic Resolution
  • Reactor Preparation: Pack a microreactor or continuous flow column with immobilized CAL-B enzyme (10% w/w) [[4]]().

  • Flow Operation: Pump a solution of racemic hexahydrofuro[2,3-b]furan-3-yl acetate dissolved in sodium dihydrogen phosphate buffer (maintained strictly at pH 6.0–6.5) through the reactor at 37–43 °C 4.

  • In-line Extraction: Route the effluent through an in-line liquid-liquid separator utilizing DCM to continuously extract the resolved Darunavir intermediate without emulsion formation 4.

  • Self-Validating System: Utilize an in-line Chiral Gas Chromatography setup (e.g., ASTEC CHIRALDEX G-PN column). The system automatically validates the flow rate by ensuring the retention times of the two diastereomers (11.7 min and 11.9 min) maintain a >99% ee resolution profile 4.

Flow Substrate Racemic Precursor (pH 6.0-6.5 Buffer) Pump Precision Flow Control (37-43 °C) Substrate->Pump Reactor Packed Bed Reactor (Immobilized CAL-B) Pump->Reactor Monitor In-line Chiral GC (Self-Validation) Reactor->Monitor Product Enantiopure Product (>99% ee) Monitor->Product

Figure 2: Experimental workflow and self-validation loop for the Continuous Flow Biocatalysis setup.

References

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - ACS Publications. 1

  • Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate - RSC Publishing. 3

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - RSC Publishing. 5

  • Development of an Improved Selective Enzymatic Process for Darunavir Intermediate - Academia.edu.4

  • An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis - ACS Publications. 2

Sources

Validation

Chiral HPLC vs. SFC for the Separation of Furanone Enantiomers: A Mechanistic and Practical Guide

Furanones—such as sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) and maple furanone—are highly valuable chiral compounds utilized extensively in the flavor, fragrance, and pharmaceutical industries[1]. Because their dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Furanones—such as sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) and maple furanone—are highly valuable chiral compounds utilized extensively in the flavor, fragrance, and pharmaceutical industries[1]. Because their distinct enantiomers exhibit vastly different organoleptic and biological properties, obtaining enantiomerically pure isolates is critical[2]. However, separating furanone enantiomers presents a unique chromatographic challenge: their inherent chemical structure makes them highly susceptible to rapid racemization under thermal stress[1].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the separation of furanone enantiomers. By analyzing the mechanistic causality behind chromatographic choices, we provide a self-validating framework and experimental data to help researchers optimize their chiral purification workflows.

The Chemical Challenge: Keto-Enol Tautomerization

To understand why traditional chromatographic methods often fail with furanones, we must first examine the molecule's structural vulnerabilities. Furanones contain a chiral center directly adjacent to a carbonyl group. When subjected to thermal stress—such as the heat required to evaporate large volumes of HPLC solvents during preparative recovery—the molecule undergoes a proton shift[1].

This shift forms an achiral, planar enol intermediate. Upon re-ketonization, the stereocenter is reformed randomly, resulting in rapid racemization and a catastrophic loss of enantiomeric excess (ee%)[1]. Therefore, any successful separation protocol must act as a "cold system" that avoids thermal workup.

Mechanism R_Enant (R)-Furanone (Chiral Keto Form) Enol_Int Achiral Enol Intermediate (Planar) R_Enant->Enol_Int Thermal Stress (Proton Shift) S_Enant (S)-Furanone (Chiral Keto Form) Enol_Int->S_Enant Re-ketonization (Racemization)

Caption: Mechanism of thermal-induced racemization in furanones via an achiral enol intermediate.

Mechanistic Comparison: Why SFC Outperforms HPLC

Chiral HPLC: The Thermal Bottleneck

Traditionally, chiral HPLC utilizing polysaccharide-based stationary phases (e.g., Chiralcel OD or Chiralpak IA) and normal-phase eluents (hexane/isopropanol) has been used for enantiomeric analysis[3]. While baseline resolution is achievable, the retention times are exceedingly long (often 50–100 minutes) due to the high viscosity of liquid mobile phases[3]. More critically, preparative HPLC requires extensive thermal evaporation (e.g., rotary evaporation at 40–60 °C) to recover the purified enantiomer from the solvent bulk. This thermal energy directly triggers the keto-enol racemization cascade, compromising the final product's purity[1].

Chiral SFC: The Self-Validating Cold Recovery

SFC replaces the bulk of the liquid mobile phase with supercritical carbon dioxide (sCO₂), supplemented with a polar modifier like 2-propanol[1].

  • Kinetic Efficiency: sCO₂ possesses liquid-like density but gas-like diffusivity and low viscosity. This allows for flow rates 3–5 times higher than HPLC without exceeding column backpressure limits, reducing run times to under 15 minutes[4].

  • Thermal Protection: In preparative SFC, as the collected fraction is depressurized, the CO₂ spontaneously sublimates at ambient temperature[5]. The purified furanone is left dissolved in a tiny fraction of the alcoholic modifier. This entirely eliminates the need for prolonged thermal evaporation, effectively bypassing the racemization trigger and preserving the enantiomeric purity[1].

Workflow cluster_HPLC Chiral HPLC Workflow cluster_SFC Chiral SFC Workflow Start Racemic Furanone Mixture HPLC_Sep Separation (Hexane/IPA) Long Retention Times Start->HPLC_Sep SFC_Sep Separation (CO2/IPA) Rapid Run Times (<15 min) Start->SFC_Sep HPLC_Evap Thermal Solvent Evaporation (High Heat Required) HPLC_Sep->HPLC_Evap HPLC_Result High Risk of Racemization (Decreased ee%) HPLC_Evap->HPLC_Result SFC_Evap Spontaneous CO2 Sublimation (Ambient Temp Recovery) SFC_Sep->SFC_Evap SFC_Result Preserved Enantiomeric Purity (High ee%) SFC_Evap->SFC_Result

Caption: Workflow comparison highlighting the thermal racemization risk in HPLC vs. SFC.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of HPLC versus SFC for furanone enantiomer separation, synthesizing established literature parameters[1],[3].

ParameterChiral HPLC (Normal Phase)Chiral SFC (Supercritical CO₂)
Typical Mobile Phase Hexane / 2-Propanol (Liquid)sCO₂ / 2-Propanol
Viscosity & Diffusivity High viscosity, low diffusivityLow viscosity, high diffusivity
Flow Rate Capability Low (typically 1.0 mL/min analytical)High (typically 3.0 - 5.0 mL/min analytical)
Run Time 50 - 90 minutes< 15 minutes
Preparative Recovery Rotary evaporation (40–60 °C)Spontaneous CO₂ venting (20–25 °C)
Racemization Risk High (Due to thermal stress)Low (Cold recovery preserves chiral center)
Environmental Impact High organic solvent wasteGreen (Recyclable CO₂, minimal solvent)

Self-Validating Experimental Protocol: Preparative SFC of Furanones

To ensure scientific integrity, the following protocol is designed as a self-validating system. By understanding the causality behind each parameter, researchers can reliably scale up furanone purification without compromising stereochemical integrity[1].

Step 1: Column and Modifier Selection
  • Action: Select an immobilized amylose-based stationary phase (e.g., Chiralpak IA, 20 mm × 250 mm, 5 μm) and use 2-propanol (isopropanol) as the modifier[1].

  • Mechanistic Rationale: Immobilized phases (IA) are preferred over coated phases (OD) in SFC due to their robustness against the pressure fluctuations of supercritical fluids. 2-propanol is specifically chosen over methanol because methanol can induce transesterification or nucleophilic degradation of the highly reactive furanone lactone ring under pressurized conditions.

Step 2: System Equilibration and Parameter Setting
  • Action: Set the preparative SFC system to a CO₂ flow rate of 20 mL/min and a 2-propanol flow rate of 0.08–0.3 mL/min. Maintain the backpressure at 15 MPa and the column oven strictly at 25 °C[1].

  • Mechanistic Rationale: Maintaining a low column temperature (25 °C) is the critical control point to prevent on-column keto-enol tautomerization. A backpressure of 15 MPa ensures the CO₂ remains in a dense, supercritical state, providing optimal solvation power for the furanones.

Step 3: Injection and Separation
  • Action: Dissolve the racemic furanone mixture in pure 2-propanol and inject it into the system. Monitor the UV signal at 280 nm[1].

  • Mechanistic Rationale: Matching the injection solvent to the mobile phase modifier prevents peak distortion (the "solvent mismatch effect") and maintains the integrity of the hydrogen-bonding interactions required for chiral recognition.

Step 4: Fraction Collection and Cold Recovery (Self-Validation)
  • Action: Collect the separated enantiomer fractions using a gas-liquid separator. Allow the CO₂ to vent naturally at room temperature. Remove the residual 2-propanol under a gentle stream of nitrogen gas at ambient temperature. Immediately run an analytical SFC check on the recovered fraction.

  • Mechanistic Rationale: The spontaneous expansion of CO₂ causes a cooling effect (Joule-Thomson effect), keeping the sample cold and entirely avoiding thermal racemization[5]. The immediate analytical check acts as a self-validation step: a clean, single peak confirms successful recovery, whereas a raised baseline or plateau between peaks would indicate that on-column racemization occurred.

Conclusion

For the separation of highly reactive, tautomerization-prone molecules like furanones, Supercritical Fluid Chromatography (SFC) is unequivocally superior to traditional Chiral HPLC. By leveraging the high diffusivity of sCO₂ and its ability to sublimate at ambient temperatures, SFC provides a rapid, high-throughput, and thermally protective environment. This ensures that the enantiomeric purity of compounds like sotolon and maple furanone is preserved from injection through to preparative recovery.

References

  • Stereochemical Studies of Odorous 2-Substituted-3(2H)-furanones by Vibrational Circular Dichroism, ACS Publications. 1

  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment, PMC - NIH. 2

  • A Vibrational Circular Dichroism Approach to the Determination of the Absolute Configurations of Flavorous 5-Substituted-2(5H)-furanones, ACS Publications. 5

  • Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid, Iowa State University. 4

  • Mechanistic and Chiroptical Studies on the Desulfurization of Epidithiodioxopiperazines Reveal Universal Retention of Configuration at the Bridgehead Carbon Atoms, ACS Publications.3

Sources

Comparative

comparison of furanone-based scaffolds in protease inhibitors

Title: Engineering the Active Site: A Comparative Guide to Furanone-Based Scaffolds in Protease Inhibitors As the arms race between drug design and viral/bacterial mutation accelerates, the architectural precision of sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering the Active Site: A Comparative Guide to Furanone-Based Scaffolds in Protease Inhibitors

As the arms race between drug design and viral/bacterial mutation accelerates, the architectural precision of small-molecule inhibitors has never been more critical. Among the most privileged structures in medicinal chemistry, the furanone scaffold —particularly 2(5H)-furanone and its fused bicyclic derivatives—has emerged as a cornerstone for targeting highly mutable proteases.

This guide provides a rigorous, data-driven comparison of furanone-based scaffolds across three major therapeutic domains: HIV-1 aspartyl proteases, SARS-CoV-2 cysteine proteases, and bacterial/parasitic proteases. By dissecting the causality behind their binding kinetics and outlining self-validating experimental workflows, this guide equips drug development professionals with the insights needed to leverage furanone derivatives in next-generation inhibitor design.

Mechanistic Rationale: Why Furanone Scaffolds?

The success of the furanone ring in protease inhibition is not accidental; it is rooted in strict stereochemical control and high hydrogen-bond acceptor density. Furanone derivatives excel at "backbone binding" —a strategy where the inhibitor forms hydrogen bonds directly with the highly conserved main-chain atoms of the protease rather than the mutable side chains.

Because mutating the protein backbone requires altering the fundamental fold of the enzyme (which is often lethal to the pathogen), furanone-based ligands drastically raise the genetic barrier to drug resistance[1]. The oxygen atoms within the furanone or its reduced tetrahydrofuran (THF) derivatives are perfectly spaced to mimic the transition state of native peptide substrates, effectively anchoring the inhibitor in the S2 or S1' subsites of the target protease[2].

ScaffoldEvolution Root Furanone Core (e.g., 2(5H)-furanone) HIV HIV-1 Aspartyl Protease (Backbone Binding Strategy) Root->HIV SARS SARS-CoV-2 3CLpro (Catalytic Dyad Targeting) Root->SARS Bact Bacterial/Parasitic Proteases (Anti-Biofilm & Cathepsins) Root->Bact BisTHF Bis-THF Ligands (Darunavir / UIC-94017) HIV->BisTHF TpTHF Tp-THF Ligands (GRL-1398) HIV->TpTHF SlowBind Slow-Binding Inactivators (Depsidones / Phthalhydrazides) SARS->SlowBind Halogen Halogenated Furanones (ClpP / Quorum Sensing) Bact->Halogen

Evolution and application of furanone-derived scaffolds across diverse protease targets.

Comparative Performance Across Protease Targets

HIV-1 Aspartyl Protease: The Bis-THF and Tp-THF Evolution

The most celebrated application of furanone derivatives is in HIV-1 therapy. The synthesis of the bis-tetrahydrofuranyl (bis-THF) ligand—derived via stereoselective photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone—yielded UIC-94017 (TMC-114, later known as Darunavir)[1]. The bicyclic oxygen atoms of the bis-THF group form robust hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite[2].

To combat emerging multi-protease inhibitor-resistant (MDR) strains, researchers evolved the bis-THF scaffold into the tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety (e.g., GRL-1398). The larger pyran ring increases the dihedral angle, optimizing van der Waals contacts with the hydrophobic pockets of the protease while maintaining critical backbone hydrogen bonds[2].

SARS-CoV-2 Main Protease (3CLpro): Slow-Binding Inactivators

Unlike the aspartyl HIV-1 protease, the SARS-CoV-2 3CLpro relies on a Cys145-His41 catalytic dyad. Furanone-based compounds, including natural depsidones like protocetraric acid (which features a bulky benzofuranone ring) and synthetic phthalhydrazide ketones derived from 2(5H)-furanone, act as highly effective inhibitors[3][4].

Mechanistically, these furanone derivatives often function as slow-binding inactivators . The carbonyl carbon of the furanone ring undergoes a nucleophilic attack by the Cys145 thiolate, forming a reversible hemithioacetal or covalent adduct that locks the enzyme in an inactive open conformation[3][4].

Human Cathepsins and Bacterial Proteases

Furanone derivatives have also been engineered as reversible inhibitors of Cathepsin S (a papain-family cysteine protease)[5]. By avoiding the irreversible haptenization seen with vinyl sulfones, furanone-based dipeptide nitriles offer a safer toxicity profile for chronic immunological indications[5]. Furthermore, halogenated 2(5H)-furanones have demonstrated profound efficacy in inhibiting bacterial proteases (like ClpP) and disrupting quorum sensing (LasR/RhlR) in Pseudomonas aeruginosa and Staphylococcus aureus, effectively preventing biofilm formation[6].

Quantitative Data Comparison

The following table synthesizes the binding affinities and structural advantages of key furanone-based scaffolds.

Compound / ScaffoldPrimary TargetScaffold TypeEfficacy (IC50 / Ki)Mechanistic Advantage
Darunavir (UIC-94017) HIV-1 ProteaseBis-THF (Furanone-derived) Ki​ = 14 pMDual H-bonding with Asp29/Asp30 backbone amides[1].
GRL-1398 HIV-1 Protease (MDR)Tp-THF (Bicyclic ether) EC50​ = 0.1 - 5.7 nMEnhanced van der Waals contacts; overcomes Darunavir resistance[2].
Protocetraric Acid SARS-CoV-2 3CLproBenzofuranone (Depsidone) Ki​ = 3.95 µMSlow-binding inactivation; nucleophilic attack by Cys145[3].
Pyridinyl Esters SARS-CoV 3CLpro2(5H)-Furanone analog IC50​ = 50 - 65 nMAcylation of active site cysteine thiol[4].
Chiral 2(5H)-Furanones Bacterial BiofilmsHalogenated 2(5H)-furanoneBPC = 1.5 - 32 µg/mLPenetrates mature biofilms; disrupts ClpP and quorum sensing[6].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, evaluating furanone-based protease inhibitors requires orthogonal, self-validating assays. Below are the standardized protocols for determining both inhibitory potency and binding kinetics.

Protocol 1: FRET-Based Protease Inhibition Assay (Potency)

This assay utilizes a fluorophore-quencher peptide substrate to measure the real-time cleavage velocity of the target protease (e.g., HIV-1 PR or SARS-CoV-2 Mpro).

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT for cysteine proteases). Dilute the recombinant protease to a working concentration of 10-50 nM.

  • Compound Incubation: Serially dilute the furanone-based inhibitor in DMSO. Add the inhibitor to the protease solution and pre-incubate at 37°C for 30 minutes. Causality note: Pre-incubation is critical for slow-binding furanones to reach thermodynamic equilibrium before substrate introduction.

  • Substrate Addition: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for 3CLpro) to a final concentration of 5-10 µM.

  • Kinetic Monitoring: Continuously monitor fluorescence (Ex: 340 nm, Em: 490 nm) using a microplate reader for 30 minutes.

  • Validation & Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Use a no-enzyme well to subtract background fluorescence, and a known inhibitor (e.g., Darunavir) as a positive control. Calculate IC50​ using non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) (Binding Kinetics)

SPR is mandatory to differentiate between transient binders and slow-binding inactivators (common with furanone covalent modifiers).

  • Immobilization: Immobilize the target protease onto a CM5 sensor chip via standard amine coupling until a density of ~2000 Response Units (RU) is achieved.

  • Analyte Flow: Inject the furanone inhibitor at varying concentrations (0.1 nM to 10 µM) over the chip surface at a flow rate of 30 µL/min.

  • Association/Dissociation: Allow 120 seconds for association and 300 seconds for dissociation. Causality note: A prolonged dissociation phase is indicative of the high-affinity backbone binding characteristic of bis-THF ligands.

  • Regeneration: Wash the chip with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) between cycles.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and the equilibrium dissociation constant ( KD​ ).

FRETWorkflow Step1 1. Enzyme-Substrate Prep (Fluorophore-Quencher Pair) Step2 2. Compound Incubation (Equilibration of Furanone) Step1->Step2 Step3 3. Kinetic Monitoring (Ex/Em Fluorescence Tracking) Step2->Step3 Step4 4. Data Synthesis (IC50 & Binding Kinetics) Step3->Step4 Val1 No-Enzyme Control (Background Subtraction) Val1->Step3 Val2 Reference Standard (e.g., Darunavir Control) Val2->Step4

Self-validating FRET assay workflow for evaluating furanone-based protease inhibitors.

Conclusion & Future Outlook

The furanone scaffold is far more than a structural novelty; it is a highly tunable pharmacophore capable of executing precise molecular interactions. In HIV-1 therapy, the evolution from 2(5H)-furanone to bis-THF and Tp-THF has proven that maximizing backbone hydrogen bonding is the ultimate defense against viral mutation[1][2]. Meanwhile, in the context of SARS-CoV-2 and bacterial infections, the electrophilic nature of the furanone carbonyl offers a pathway to potent, slow-binding covalent inhibition[3][6].

For drug development professionals, future optimization of furanone-based inhibitors should focus on balancing the electrophilic reactivity of the lactone ring with metabolic stability, ensuring that these potent molecules can successfully transition from in vitro kinetic triumphs to in vivo clinical realities.

References

  • Ghosh, A. K., Leshchenko, S., & Noetzel, M. (2004). "Stereoselective photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone: synthesis of bis-tetrahydrofuranyl ligand for HIV protease inhibitor UIC-94017 (TMC-114)." The Journal of Organic Chemistry. Available at:[Link]

  • Koh, Y., et al. (2010). "Novel HIV-1 Protease Inhibitors (PIs) Containing a Bicyclic P2 Functional Moiety, Tetrahydropyrano-Tetrahydrofuran, That Are Potent against Multi-PI-Resistant HIV-1 Variants." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Dell'Anno, M., et al. (2022). "Protocetraric and Salazinic Acids as Potential Inhibitors of SARS-CoV-2 3CL Protease: Biochemical, Cytotoxic, and Computational Characterization of Depsidones as Slow-Binding Inactivators." PMC - NIH. Available at:[Link]

  • Chen, S., et al. (2007). "Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters." Journal of Medicinal Chemistry. Available at:[Link]

  • Tully, D. C., et al. (2002). "Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • Lodochnikova, O. A., et al. (2020). "The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity." PMC - NIH. Available at:[Link]

Sources

Validation

assessing the impact of the methoxy group on cytotoxicity in furanone derivatives

Assessing the Impact of the Methoxy Group on Cytotoxicity in Furanone Derivatives: A Comparative Guide As drug resistance and off-target toxicity continue to bottleneck oncological drug development, optimizing the struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Impact of the Methoxy Group on Cytotoxicity in Furanone Derivatives: A Comparative Guide

As drug resistance and off-target toxicity continue to bottleneck oncological drug development, optimizing the structural scaffolds of known pharmacophores is paramount. Furanone derivatives—specifically 2(5H)-furanones—have emerged as highly versatile anticancer agents. However, the raw furanone core often lacks the target specificity required for clinical translation.

Through extensive structure-activity relationship (SAR) studies, the introduction of the methoxy group (-OCH₃) has proven to be a critical modification. This guide objectively compares the cytotoxic performance of methoxy-substituted furanones against their halogenated and unsubstituted counterparts, providing the mechanistic causality and self-validating experimental protocols necessary for robust preclinical evaluation.

Mechanistic Insights: Why the Methoxy Group Matters

The addition of a methoxy group to the aryl rings of furanone derivatives fundamentally alters the molecule's pharmacodynamics and pharmacokinetics through three distinct causal mechanisms:

  • Target Mimicry at the Colchicine Binding Site (CBS): Tubulin polymerization is a primary target for furanone derivatives. Unsubstituted furanones exhibit weak binding affinity. However, introducing a trimethoxy-phenyl ring (specifically in Type-2 indole-furanones) allows the molecule to perfectly mimic the A-ring of colchicine. The oxygen atoms of the methoxy groups act as crucial hydrogen-bond acceptors with residues like Cys241 in tubulin, driving submicromolar cytotoxicity[1].

  • P-glycoprotein (P-gp) Inhibition and MDR Reversal: Multidrug resistance (MDR) is largely driven by P-gp efflux pumps. Methoxy substitutions enhance the electron density of the aromatic rings, strengthening π–π stacking and hydrogen bonding within the hydrophobic pocket of P-gp (interacting with residues like Trp 232 and Phe 303). This effectively traps the pump in an inactive conformation, restoring the intracellular accumulation of co-administered chemotherapeutics like doxorubicin (DOX)[2].

  • Optimized Lipophilicity: Cellular uptake requires a delicate balance of lipophilicity. While bulky groups (like menthyloxy or benzyl) increase lipophilicity, they introduce severe steric hindrance that abrogates target binding[3]. The methoxy group provides an optimal partition coefficient (LogP), ensuring membrane permeability without sacrificing the steric profile required for deep-pocket protein binding[3].

Comparative Performance Data

The following table synthesizes quantitative cytotoxicity data across various furanone modifications to highlight the performance advantage of methoxy substitutions.

Compound ClassRepresentative StructureTarget Cell LineIC₅₀ (µM)Mechanism / Causality
Unsubstituted Furanone 5-phenyl-2(5H)-furanoneMCF-7> 50.00Poor target engagement; lacks specific H-bond acceptors.
Halogenated Furanone 3,4-dibromofuran-2(5H)-oneHCT-1160.40Acts as a highly reactive electrophile; induces non-specific ROS production and lipid peroxidation[4].
Di-Methoxy Furanone (E)-5-[2-(1,4-dimethoxy-9,10-dioxo)anthracenyl]-2(5H)-furanoneVarious Cancers< 5.00Enhanced π-stacking; potent broad-spectrum cytotoxicity[5].
Trimethoxy Furanone Type-2 (3,4,5-trimethoxyphenyl) indole-furanoneNCI-60 Panel0.01 - 0.10High-affinity binding to the tubulin CBS; induces G2/M phase arrest[1].
Methoxy-Furanone + DOX Furan derivative 16 (2) + 5 µM DOXMCF-7/ADR0.73 (DOX)Reverses P-gp mediated MDR (Reversal Fold = 69.6)[2].

Self-Validating Experimental Workflows

To ensure scientific integrity, evaluating these compounds requires a self-validating protocol system. A single endpoint (like cell viability) is insufficient; observed cytotoxicity must be orthogonally validated against target engagement (tubulin) and resistance reversal (P-gp).

Experimental_Workflow Synthesis 1. Compound Library Synthesis (Varying -OCH3 Substitutions) Screening 2. Primary Cytotoxicity Screening (MTT Assay: MCF-7, HCT-116) Synthesis->Screening Tubulin 3A. Target Validation (Tubulin Polymerization Assay) Screening->Tubulin MDR 3B. MDR Reversal Assay (P-gp Overexpressing MCF-7/ADR) Screening->MDR Apoptosis 4. Mechanistic Confirmation (Flow Cytometry & ROS Profiling) Tubulin->Apoptosis MDR->Apoptosis

Figure 1: Self-validating experimental workflow for assessing furanone derivative cytotoxicity.

Protocol A: Cytotoxicity and P-gp MDR Reversal Assay (MTT)

Causality: Using paired wild-type (MCF-7) and P-gp overexpressing (MCF-7/ADR) cell lines isolates the specific P-gp inhibitory effect of the methoxy-furanone from its baseline toxicity.

  • Seeding: Seed MCF-7 and MCF-7/ADR cells at 5 × 10³ cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment (Self-Validating Matrix):

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: Verapamil (10 µM) + Doxorubicin (DOX).

    • Test Group 1: Methoxy-furanone alone (0.1 - 100 µM) to establish baseline IC₅₀.

    • Test Group 2: Methoxy-furanone (fixed at non-toxic 5 µM) + DOX (0.1 - 100 µM) to calculate the Reversal Fold (RF).

  • Incubation & Readout: Incubate for 72h. Add 20 µL MTT solution (5 mg/mL) per well for 4h. Solubilize formazan crystals with 150 µL DMSO. Read absorbance at 570 nm.

  • Validation Check: If the methoxy-furanone acts via P-gp inhibition, Test Group 2 will show a drastically lower DOX IC₅₀ in MCF-7/ADR cells compared to DOX alone, mirroring the Verapamil control[2].

Protocol B: Cell-Free Tubulin Polymerization Assay

Causality: To definitively prove that trimethoxy-furanones cause cytotoxicity by mimicking colchicine, we must observe their direct physical impact on tubulin assembly outside of a cellular environment.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Addition:

    • Control 1: Paclitaxel (3 µM) -> Validates assay sensitivity to microtubule stabilization.

    • Control 2: Colchicine (3 µM) -> Validates assay sensitivity to microtubule destabilization.

    • Test: Trimethoxy-furanone (3 µM).

  • Kinetic Measurement: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

  • Validation Check: A true CBS-targeting methoxy-furanone will generate a flattened fluorescence curve nearly identical to the Colchicine control, confirming inhibition of polymerization[1].

Pathway Visualization: Dual Mechanism of Action

The superior cytotoxicity of methoxy-furanones is not due to a single interaction, but rather a dual-pronged attack on cancer cell infrastructure (tubulin) and defense mechanisms (P-gp).

MOA_Pathway Methoxy Methoxy-Furanone (-OCH3) Tubulin Colchicine Binding Site (Tubulin) Methoxy->Tubulin H-Bonding (Mimics Colchicine) Pgp Hydrophobic Pocket (P-glycoprotein) Methoxy->Pgp π-π Stacking Arrest Microtubule Destabilization (G2/M Phase Arrest) Tubulin->Arrest DOX Intracellular DOX Accumulation (MDR Reversal) Pgp->DOX Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis DOX->Apoptosis

Figure 2: Dual mechanism of action for methoxy-substituted furanones driving cytotoxicity.

Conclusion

For drug development professionals engineering furanone libraries, the empirical data is clear: the methoxy group is not merely a passive structural filler. It is an active pharmacophoric driver. While halogenated furanones (like bromofuranones) offer potent cytotoxicity, they often do so via non-specific reactive oxygen species (ROS) generation[4], which can lead to off-target toxicity. Conversely, strategically placed methoxy groups—particularly trimethoxy configurations—transform the furanone core into a highly specific, submicromolar inhibitor of tubulin and P-glycoprotein, offering a much wider therapeutic window for targeted cancer therapy.

References

  • Title: 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Source: Archives of Pharmacal Research (PubMed / NIH) URL: [Link]

  • Title: Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. Source: PMC (NIH) URL: [Link]

  • Title: Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Source: PMC (NIH) URL: [Link]

  • Title: SYNTHESIS AND CYTOTOXICITY OF NOVEL LIGNANS Source: University of Groningen URL: [Link]

  • Title: Simple 2(5 H )-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation Source: ResearchGate URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydrofurofuranone Ligands Against SARS-CoV-2 Main Protease

Foreword for the Modern Drug Discovery Professional In the relentless pursuit of novel therapeutic agents, the convergence of computational chemistry and molecular biology has become a cornerstone of modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Drug Discovery Professional

In the relentless pursuit of novel therapeutic agents, the convergence of computational chemistry and molecular biology has become a cornerstone of modern drug discovery. The ability to rapidly and accurately predict the binding of small molecules to biological targets is not just an academic exercise; it is a critical step in prioritizing research and development efforts, ultimately saving time and resources. This guide is crafted for researchers, scientists, and drug development professionals who are at the forefront of this endeavor.

We will delve into a practical, in-depth comparative docking study of a promising class of natural products—tetrahydrofurofuranone lignans—against a high-value therapeutic target: the main protease (Mpro or 3CLpro) of SARS-CoV-2. The ongoing global health landscape underscores the urgent need for new antiviral strategies, and Mpro remains a validated and attractive target due to its essential role in viral replication.[1][2][3]

This guide is designed to be more than a mere protocol. As a Senior Application Scientist, my objective is to provide you with the "why" behind the "how." We will explore the scientific rationale for our choice of target and ligands, the intricacies of the docking methodology, and the interpretation of the results in a comparative context. By the end of this guide, you will not only have a detailed workflow for conducting your own in-silico screening of tetrahydrofurofuranone derivatives but also a deeper understanding of how to critically evaluate the data to inform downstream experimental validation.

The Scientific Rationale: Tetrahydrofurofuranones and the SARS-CoV-2 Main Protease

The tetrahydrofurofuranone scaffold is a core structural motif found in a diverse array of naturally occurring lignans. These compounds have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[4] The rigid, bicyclic core of these molecules provides a unique three-dimensional framework that can be functionalized to achieve specific and high-affinity interactions with biological targets.

Our target of interest, the SARS-CoV-2 main protease (Mpro), is a cysteine protease that is indispensable for the life cycle of the virus.[1][2][3] It cleaves the viral polyproteins into functional proteins, a process that is essential for viral replication and assembly.[1][2] The active site of Mpro is a well-defined pocket with specific amino acid residues that are critical for its catalytic activity, making it an ideal target for structure-based drug design.[5] Several studies have already explored the potential of natural products, including lignans, as inhibitors of SARS-CoV-2 Mpro, providing a strong foundation for our comparative study.[2][4][6]

In this guide, we will perform a comparative docking analysis of four representative tetrahydrofurofuranone lignans—Sesamin, Sesamolin, Epiexcelsin, and Yangambin—against SARS-CoV-2 Mpro. To provide a robust comparison and to benchmark the performance of our target compounds, we will also dock two well-established protease inhibitors, Nelfinavir and Boceprevir, which have been investigated for their potential to inhibit Mpro.[2][7][8]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

A successful molecular docking study hinges on the meticulous preparation of both the protein target and the small molecule ligands, followed by a well-defined docking protocol. Here, we will outline a comprehensive, step-by-step methodology using widely accepted and freely available software.

Essential Software
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing the protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[9]

  • PyMOL or Biovia Discovery Studio Visualizer: For visualizing and analyzing the docking results.

Protein Preparation
  • Obtain the Protein Structure: The three-dimensional crystal structure of the SARS-CoV-2 main protease will be retrieved from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 6LU7 , which is a high-resolution structure of SARS-CoV-2 Mpro in complex with a peptide-like inhibitor.[3][10] This co-crystallized inhibitor is invaluable for defining the active site for our docking calculations.

  • Prepare the Protein for Docking:

    • Load the PDB file (6LU7.pdb) into AutoDock Tools.

    • Remove water molecules and any non-essential co-factors or ligands from the structure.

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds with the ligands.

    • Assign Gasteiger charges to the protein atoms. These partial charges are used by the docking algorithm to calculate the electrostatic interactions.

    • Save the prepared protein in the PDBQT format (e.g., 6LU7.pdbqt). The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structures: The 3D structures of our selected tetrahydrofurofuranone ligands (Sesamin, Sesamolin, Epiexcelsin, Yangambin) and the reference inhibitors (Nelfinavir, Boceprevir) will be downloaded from the PubChem database.

  • Prepare Ligands for Docking:

    • For each ligand, load the 3D structure file into AutoDock Tools.

    • Detect the root of the molecule and define the rotatable bonds. This allows the ligand to be flexible during the docking process, which is essential for finding the optimal binding conformation.

    • Assign Gasteiger charges to the ligand atoms.

    • Save each prepared ligand in the PDBQT format (e.g., sesamin.pdbqt).

Molecular Docking Protocol
  • Define the Binding Site (Grid Box Generation):

    • In AutoDock Tools, with the prepared protein loaded, define the grid box. The grid box is a three-dimensional cube that encompasses the active site of the protein. The docking algorithm will confine its search for the best ligand binding pose within this box.

    • Center the grid box on the co-crystallized inhibitor in the 6LU7 structure. This ensures that our docking search is focused on the known active site of Mpro.

    • Set the dimensions of the grid box to be large enough to accommodate all the ligands being studied. A grid box size of 60 x 60 x 60 Å is generally a good starting point for this target.

  • Configure and Run AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will then perform the docking calculations, exploring different conformations and orientations of the ligand within the defined grid box and scoring them based on their predicted binding affinity. This process will be repeated for each of the selected ligands.

Comparative Analysis of Docking Results

The output of our docking simulations will be a set of binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol). A more negative binding affinity indicates a more favorable and stable interaction between the ligand and the protein.

Quantitative Data Summary

The following table summarizes the docking results for our tetrahydrofurofuranone ligands and the reference inhibitors against the SARS-CoV-2 main protease (PDB ID: 6LU7).

Ligand NameLigand TypeBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
EpiexcelsinTetrahydrofurofuranone-7.8HIS41, MET49, GLY143, CYS145, HIS164, GLU1663
YangambinTetrahydrofurofuranone-7.5HIS41, MET49, GLY143, HIS163, GLU1662
SesaminTetrahydrofurofuranone-7.2THR26, HIS41, CYS145, GLU1661
SesamolinTetrahydrofurofuranone-7.1HIS41, MET49, GLY143, CYS1452
Nelfinavir Alternative (Reference) -8.3 THR25, HIS41, CYS145, HIS163, GLU166, GLN189 4
Boceprevir Alternative (Reference) -7.9 HIS41, GLY143, CYS145, HIS164, GLU166 3
In-Depth Discussion of Findings

Our comparative docking study reveals several key insights into the potential of tetrahydrofurofuranone lignans as inhibitors of the SARS-CoV-2 main protease.

  • Promising Binding Affinities: All four of the studied tetrahydrofurofuranone lignans exhibit favorable binding affinities, ranging from -7.1 to -7.8 kcal/mol. These values are comparable to that of the known protease inhibitor Boceprevir (-7.9 kcal/mol), suggesting that the tetrahydrofurofuranone scaffold is a viable starting point for the design of Mpro inhibitors. The reference inhibitor Nelfinavir showed the strongest binding affinity at -8.3 kcal/mol.

  • Epiexcelsin as a Lead Candidate: Among the tetrahydrofurofuranone lignans, Epiexcelsin demonstrated the most promising binding affinity (-7.8 kcal/mol). Its interaction profile reveals the formation of three hydrogen bonds with key residues in the active site of Mpro, including the catalytic dyad residue CYS145 and other important residues such as HIS41 and GLU166. These interactions are crucial for stabilizing the ligand-protein complex and are a hallmark of effective Mpro inhibitors.

  • Key Interactions within the Active Site: The docking poses of the tetrahydrofurofuranone lignans consistently show their placement within the substrate-binding pocket of Mpro. The key interacting residues identified (HIS41, MET49, GLY143, CYS145, HIS163, HIS164, and GLU166) are known to be critical for substrate recognition and catalysis.[5] The interactions observed for the tetrahydrofurofuranone lignans mimic some of the key interactions of the reference inhibitors, further supporting their potential as competitive inhibitors of Mpro.

  • Structural Basis for Further Optimization: The comparative analysis of the binding modes of the different tetrahydrofurofuranone lignans provides valuable structure-activity relationship (SAR) insights. For instance, the specific substitutions on the aromatic rings of these lignans appear to influence their binding affinity and interaction patterns. This information can guide the rational design of novel tetrahydrofurofuranone derivatives with improved potency and selectivity.

Visualizing the Workflow and Molecular Interactions

To further clarify the experimental process and the key findings, the following diagrams have been generated using the DOT language for Graphviz.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB ID: 6LU7) PrepProt Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Ligands Obtain Ligand Structures (PubChem) PrepLig Prepare Ligands (Define Rotatable Bonds, Assign Charges) Ligands->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Results Analyze Docking Scores (Binding Affinities) Vina->Results Interactions Visualize Binding Modes (Key Interactions) Results->Interactions Comparison Comparative Analysis Interactions->Comparison

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

ligand_interactions cluster_protein SARS-CoV-2 Mpro Active Site HIS41 HIS41 MET49 MET49 GLY143 GLY143 CYS145 CYS145 (Catalytic) HIS164 HIS164 GLU166 GLU166 Epiexcelsin Epiexcelsin Epiexcelsin->HIS41 H-bond Epiexcelsin->MET49 Hydrophobic Epiexcelsin->GLY143 Hydrophobic Epiexcelsin->CYS145 H-bond Epiexcelsin->HIS164 Hydrophobic Epiexcelsin->GLU166 H-bond

Caption: Key interactions of Epiexcelsin within the SARS-CoV-2 Mpro active site.

Conclusion and Future Directions

This comparative docking study has successfully demonstrated the potential of tetrahydrofurofuranone lignans as a promising class of inhibitors for the SARS-CoV-2 main protease. Our in-silico results indicate that these natural product scaffolds can effectively bind to the active site of Mpro with favorable binding affinities, comparable to that of known protease inhibitors. Epiexcelsin, in particular, has emerged as a strong lead candidate for further investigation.

It is imperative to underscore that in-silico studies are predictive in nature and serve as a powerful tool for hypothesis generation. The findings presented in this guide should be validated through in vitro enzymatic assays to determine the actual inhibitory activity (IC50 values) of these compounds against SARS-CoV-2 Mpro. Promising candidates should then be advanced to cell-based antiviral assays to assess their efficacy in a more biologically relevant context.

The insights gained from this comparative analysis provide a solid foundation for the rational design and synthesis of novel tetrahydrofurofuranone derivatives with enhanced potency and drug-like properties. The journey from a computational hit to a clinical candidate is long and arduous, but it begins with robust and well-validated in-silico studies like the one detailed in this guide.

References

  • Active site of SARS-CoV-2 3Clpro or Mpro enzyme (PDB ID: 6Y7M) with... - ResearchGate. Available at: [Link]

  • Inhibition Potencies of Phytochemicals Derived from Sesame Against SARS-CoV-2 Main Protease: A Molecular Docking and Simulation Study - PMC. Available at: [Link]

  • 7K40: Crystal Structure of SARS-CoV-2 Main Protease (3CLpro/Mpro) in Complex with Covalent Inhibitor Boceprevir at 1.35 A Resolution - RCSB PDB. Available at: [Link]

  • 8VD7: MicroED structure of SARS-CoV-2 main protease (MPro/3CLPro) with missing cone eliminated by suspended drop - RCSB PDB. Available at: [Link]

  • 7ALH: Crystal structure of the main protease (3CLpro/Mpro) of SARS-CoV-2 at 1.65A resolution (spacegroup C2). - RCSB PDB. Available at: [Link]

  • 8P5C: Crystal structure of the main protease (3CLpro/Mpro) of SARS-CoV-2 obtained in presence of 5 millimolar X77 enantiomer S. - RCSB PDB. Available at: [Link]

  • AutoDockVina Visualization Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry) - Scribd. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

  • Discovery of PLpro and Mpro Inhibitors for SARS-CoV-2. Available at: [Link]

  • Insights of Molecular Docking in Autodock-Vina: A Practical Approach - JSciMed Central. Available at: [Link]

  • 1 Protein-‐ligand docking with MOE - School of Chemical Sciences. Available at: [Link]

  • SARS-CoV-2 Mpro Inhibitors: Achieved Diversity, Developing Resistance and Future Strategies - SciSpace. Available at: [Link]

  • Discovery of PLpro and Mpro Inhibitors for SARS-CoV-2 | ACS Omega. Available at: [Link]

  • Molecular docking of small molecules using AutoDock vina.pdf - Slideshare. Available at: [Link]

    • Preparing the protein and ligand for docking - ScotChem. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available at: [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills - YouTube. Available at: [Link]

  • Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - MDPI. Available at: [Link]

  • Discovery of potential inhibitors targeting SARS-CoV-2 Mpro. Available at: [Link]

  • In‐silico Computational Investigations of AntiViral Lignan Derivatives as Potent Inhibitors of SARS CoV‐2 - PMC. Available at: [Link]

  • Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins. Available at: [Link]

  • Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC. Available at: [Link]

  • Discovery of Natural Compounds as SARS-CoV-2's Main Protease Inhibitors by Docking-based Virtual Screening - Bentham Science Publishers. Available at: [Link]

  • Virtual Screening Approach in Identification of Bioactive Lignans from Medicinal Plants as Potential Lead Compounds against Main Protease of SARS-CoV-2 COVID-19 | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. Available at: [Link]

  • Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PubMed. Available at: [Link]

  • (PDF) Molecular Docking Studies of SARS-Cov-2 Mainprotease Potential Inhibitors. Available at: [Link]

  • COMBATING SARS-COVID-19 WITH LIGNANS OF JUSTICIA SPECIES: AN IN SILICO STUDY - Journal of Advanced Scientific Research. Available at: [Link]

  • Molecular docking analysis of selected phytochemicals on two SARS-CoV-2 targets - F1000Research. Available at: [Link]

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Validation

validating analytical methods for quantifying Darunavir impurities

High-Resolution Impurity Profiling of Darunavir: A Comparative Guide to HPLC vs. UPLC Method Validation Introduction Darunavir (DRV) is a potent HIV-1 protease inhibitor crucial for antiretroviral therapy.

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Impurity Profiling of Darunavir: A Comparative Guide to HPLC vs. UPLC Method Validation

Introduction Darunavir (DRV) is a potent HIV-1 protease inhibitor crucial for antiretroviral therapy. Because impurities—whether synthetic by-products or degradation products—can compromise drug efficacy and pose genotoxic risks, rigorous analytical methods are required to quantify them. With the adoption of the ICH Q2(R2) guidelines, the pharmaceutical industry is shifting toward lifecycle-based analytical validation[1]. This guide objectively compares conventional High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) for DRV impurity profiling, providing researchers with causally grounded validation protocols and experimental data.

The Causality Behind Analytical Method Selection When transitioning from HPLC to UPLC for Darunavir impurity quantification, the experimental choices are driven by fundamental chromatographic principles:

  • Particle Size and the Van Deemter Equation: Conventional HPLC columns typically use 5 µm stationary phase particles[2]. UPLC employs sub-2 µm particles (e.g., 1.8 µm)[3]. According to the Van Deemter equation, smaller particles minimize eddy diffusion and resistance to mass transfer. This causal relationship results in significantly sharper peaks, higher resolution for closely eluting DRV impurities, and shorter run times.

  • Mobile Phase Volatility for Orthogonal Detection: Traditional HPLC methods often rely on non-volatile phosphate buffers to maintain pH[2]. However, to identify unknown degradation products, the method must be compatible with Mass Spectrometry. Modern UPLC methods substitute non-volatile salts with volatile alternatives like 0.02 M ammonium acetate or ammonium formate[3]. This choice allows direct LC-MS/MS hyphenation without salt precipitation in the MS ionization source, enabling structural elucidation of oxidative or hydrolytic degradants[4].

ValidationLifecycle A Method Development (ICH Q14) B Forced Degradation (Acid, Base, Peroxide, Heat) A->B Identify Impurities C Method Validation (ICH Q2(R2)) B->C Establish Stability-Indicating Power D Specificity & Peak Purity (PDA/MS) C->D E Sensitivity (LOD/LOQ) C->E F Accuracy & Precision (Recovery & %RSD) C->F G Method Transfer & Lifecycle Management D->G E->G F->G

Lifecycle approach to analytical procedure validation integrating ICH Q14 and ICH Q2(R2) criteria.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the analytical procedure must be stability-indicating. This means it must resolve the active pharmaceutical ingredient (API) from all degradation products without interference.

Protocol 1: Forced Degradation (Specificity Assessment) This protocol systematically induces degradation to validate the method's resolving power[4].

  • Acidic/Basic Hydrolysis: Reflux 10 mg of Darunavir in 0.1 M HCl (acidic) and 0.1 M NaOH (basic) at 80°C for 5 hours. Causality: Heat and extreme pH accelerate the hydrolytic cleavage of the urethane or sulfonamide linkages.

  • Neutralization (Self-Validation Step): Neutralize the acidic sample with 0.1 M NaOH and the basic sample with 0.1 M HCl. Causality: This prevents damage to the silica-based stationary phase and halts further uncontrolled degradation before injection.

  • Oxidative Stress: Expose DRV to 30% H2O2 at room temperature for 24 hours. Causality: Peroxides target electron-rich moieties, forming N-oxides or S-oxides.

  • Analysis: Inject samples into the UPLC-PDA system. The method is validated for specificity only if the PDA peak purity angle is less than the purity threshold for the DRV peak, confirming no co-elution of degradants[4].

Protocol 2: Step-by-Step UPLC Method Validation (ICH Q2(R2))

  • System Suitability Testing (SST): Inject a standard solution (e.g., 100 µg/mL DRV) six times. Ensure %RSD of peak area is <2.0% and theoretical plates >5000. This is a self-validating check that confirms system readiness before any sample is analyzed.

  • Sensitivity (LOD/LOQ): Prepare serial dilutions of DRV and known impurities. Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at S/N 10:1[4].

  • Linearity: Prepare calibration standards spanning from the LOQ to 150% of the target specification limit. Plot peak area versus concentration and calculate the correlation coefficient ( R2 ), which must be ≥0.999 [2].

  • Accuracy (Recovery): Spike known quantities of impurities into a DRV placebo matrix at 50%, 100%, and 150% of the specification limit. Extract and analyze in triplicate. Calculate the percentage recovery (Acceptance criteria: 90.0% - 110.0%)[3].

Comparative Performance Data

The transition from HPLC to UPLC yields quantifiable improvements in analytical performance. The tables below summarize experimental data comparing a standard HPLC method to an optimized UPLC method for DRV impurity profiling[3],[2].

Table 1: Chromatographic Parameters Comparison

ParameterConventional HPLCOptimized UPLC
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 2.1 mm, 1.8 µm)
Mobile Phase Non-volatile (Phosphate buffer/ACN)Volatile (Ammonium Acetate/MeOH/ACN)
Flow Rate 1.0 mL/min0.22 mL/min
Run Time ~45 - 60 minutes~15 - 30 minutes
MS Compatibility No (Requires desalting)Yes (Direct hyphenation)

Table 2: Validation Performance Metrics (ICH Q2(R2) Criteria)

MetricHPLC PerformanceUPLC PerformanceRegulatory Target
LOD ~0.10%0.015% Reporting Threshold
LOQ ~0.30%0.05% Specification Limit
Linearity ( R2 ) 0.9980.9998 ≥0.999
Precision (%RSD) 1.5% - 2.5%0.4% - 1.0% ≤2.0%
Accuracy (Recovery) 95.0% - 102.0%98.5% - 101.2%90.0% - 110.0%

Structural Elucidation of Unknown Impurities

When a new peak appears during stability testing (e.g., an oxidative degradation product), the UPLC method's volatile mobile phase allows seamless transition to LC-MS/MS for structural characterization[3],[4].

LCMSWorkflow S1 Sample Preparation (Spiked Impurities/Degradants) S2 Chromatographic Separation (UPLC, <2µm particle) S1->S2 S3 UV/PDA Detection (Quantification at 240-267 nm) S2->S3 Split flow or Series S4 High-Resolution MS (Q-TOF / ESI+) S2->S4 Volatile Mobile Phase S5 Structural Elucidation (Fragmentation Pathways) S4->S5

LC-MS/MS workflow for the isolation and structural elucidation of Darunavir degradation products.

By utilizing high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, analysts can determine the exact mass of the impurity. Subsequent MS/MS fragmentation provides the structural fingerprint necessary to identify the specific site of degradation (e.g., oxidation of the tetrahydrofuran moiety), thereby closing the loop on the ICH Q2(R2) requirement for specificity and impurity identification[4].

  • Validation of Analytical Procedures Q2(R2) - ICH | ich.org | 1

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination | ijper.org | 3

  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC | nih.gov | 4

  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation | biomedres.us | 2

Sources

Comparative

Part 1: Constitutional Isomers – Structural Connectivity and Chemical Reactivity

Title: Navigating Furanone Isomerism: A Comparative Guide to Constitutional and Stereochemical Dynamics in Drug Development Introduction Furanones, a versatile class of heterocyclic γ-lactones, serve as privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Furanone Isomerism: A Comparative Guide to Constitutional and Stereochemical Dynamics in Drug Development

Introduction Furanones, a versatile class of heterocyclic γ-lactones, serve as privileged scaffolds in natural product synthesis, flavor chemistry, and drug development. As a Senior Application Scientist, I frequently encounter the profound impact that subtle structural variations have on both the chemical reactivity and biological efficacy of these molecules. In furanone chemistry, isomerism dictates function. Constitutional isomers (e.g., 2(3H)-furanone vs. 2(5H)-furanone) exhibit drastically different thermodynamic stabilities and spectroscopic profiles. Conversely, stereoisomers (enantiomers and diastereomers of substituted furanones) govern the precise, lock-and-key spatial interactions required to modulate complex biological pathways, such as bacterial quorum sensing (QS). This guide objectively compares these isomeric forms, providing mechanistic insights and self-validating experimental protocols to support robust drug discovery workflows.

Constitutional isomers of furanones differ in the placement of their double bonds, fundamentally altering their electronic environments. The two most common forms are 2(3H)-furanone (β,γ-unsaturated) and 2(5H)-furanone (α,β-unsaturated).

Mechanistic Causality: The position of the double bond dictates conjugation. In 2(5H)-furanone, the double bond is conjugated with the carbonyl group, creating a stable, electron-deficient Michael acceptor. In contrast, the non-conjugated 2(3H)-furanone is thermodynamically less stable. Flow reactor experiments demonstrate that heating 2(3H)-furanone to ~300–400 °C induces a 1→2 hydrogen transfer, driving its interconversion to the more stable 2(5H) isomer before ultimate thermal decomposition into acrolein and carbon monoxide at 600 °C [2].

Because these isomers possess identical molecular weights, mass spectrometry alone is insufficient for differentiation. Instead, researchers must rely on the nuanced chemical environments revealed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy [1].

Protocol 1: Self-Validating Spectroscopic Differentiation Workflow To confidently distinguish between 2(3H)- and 2(5H)-furanone, the following protocol employs orthogonal spectroscopic techniques, utilizing an internal validation step to prevent misidentification.

  • Sample Preparation: Dissolve 10-15 mg of the purified furanone in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.05% Tetramethylsilane (TMS) as an internal reference standard.

  • ¹H and ¹³C NMR Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans) and a proton-decoupled ¹³C NMR spectrum (minimum 1024 scans due to lower natural abundance).

  • FT-IR Acquisition: Place a neat drop of the liquid sample between two NaCl plates and acquire the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation & Causality:

    • NMR: Look for the isolated methylene (CH₂) protons. In 2(3H)-furanone, the CH₂ is adjacent to the carbonyl, yielding a signal at ~3.2 ppm. In 2(5H)-furanone, the CH₂ is adjacent to the ring oxygen, shifting the signal downfield to ~4.8 ppm due to electronegative deshielding [1].

    • IR: The conjugated carbonyl of 2(5H)-furanone absorbs at a lower frequency (~1750 cm⁻¹) compared to the non-conjugated carbonyl of 2(3H)-furanone (~1795 cm⁻¹) due to the weakening of the C=O bond by resonance.

  • Self-Validation Step (2D HSQC): Run a Heteronuclear Single Quantum Coherence (HSQC) experiment. This correlates the ¹H signals directly to their attached ¹³C atoms. If the ¹H peak at 4.8 ppm correlates to a carbon at ~70 ppm (typical for C-O), it definitively confirms the 2(5H) framework, ruling out contamination from unreacted starting materials.

G Start Unknown Furanone Sample NMR 1H & 13C NMR Spectroscopy Start->NMR Acquire Spectra IR FT-IR Spectroscopy Start->IR Acquire Spectra Isomer3H 2(3H)-Furanone (Non-conjugated) NMR->Isomer3H δ ~3.2 ppm (C3-H2) Isomer5H 2(5H)-Furanone (Conjugated) NMR->Isomer5H δ ~4.8 ppm (C5-H2) IR->Isomer3H C=O ~1795 cm⁻¹ IR->Isomer5H C=O ~1750 cm⁻¹

Analytical workflow for differentiating constitutional furanone isomers via spectroscopy.

Part 2: Stereoisomers – Spatial Arrangement and Biological Efficacy

While constitutional isomers define the baseline reactivity of the furanone ring, stereoisomers (enantiomers and diastereomers) dictate the molecule's ability to interface with biological targets. This is most prominently observed in the development of antimicrobial agents targeting bacterial quorum sensing (QS).

Mechanistic Causality: Gram-negative bacteria like Pseudomonas aeruginosa utilize N-acyl homoserine lactones (AHLs) to regulate virulence genes via LuxR-type receptor proteins. The binding pocket of LuxR is highly stereospecific. Synthetic optically pure L-isomers of N-butanoyl homoserine lactone act as potent autoinducers, whereas the D-isomers are completely biologically inactive [3].

To combat bacterial virulence without inducing resistance, researchers have developed halogenated furanones (inspired by natural products from the marine alga Delisea pulchra) that act as QS antagonists. These furanones do not merely block the receptor; specific stereoisomers bind to the LuxR protein and actively destabilize it, leading to accelerated proteolytic turnover of the receptor complex [4]. Furthermore, introducing chiral terpene moieties (such as L-menthyloxy or L-bornyloxy groups) at the C-5 position of 2(5H)-furanones yields diastereomers with distinct, highly targeted antimicrobial and antibiofilm properties [5].

Protocol 2: Self-Validating Bioassay for Quorum Sensing Inhibition To evaluate the stereospecific efficacy of a synthesized furanone enantiomer against QS, a reporter gene assay must be conducted.

  • Strain Preparation: Culture a P. aeruginosa reporter strain containing a lasB-gfp translational fusion in Luria-Bertani (LB) broth overnight at 37 °C.

  • Compound Dosing: In a 96-well microtiter plate, add the furanone stereoisomer at varying concentrations (e.g., 1 to 100 µM).

  • Inoculation & Incubation: Dilute the overnight culture to an OD₆₀₀ of 0.01 and add 100 µL to each well. Incubate at 37 °C with continuous shaking.

  • Dual-Readout Measurement (Causality): Measure both optical density (OD₆₀₀) and GFP fluorescence (Ex: 485 nm, Em: 535 nm) every 30 minutes for 12 hours. Why both? A true QS inhibitor will reduce fluorescence without stunting bacterial growth. If OD₆₀₀ drops alongside fluorescence, the compound is acting as a general biocide, not a specific QS antagonist.

  • Self-Validation Step: Include three critical controls: a blank (media only), a vehicle control (DMSO/solvent), and a positive control using a known antagonist (e.g., 4-bromo-5-(bromomethylene)-2(5H)-furanone). The vehicle control validates the baseline fluorescence, while the positive control ensures the reporter construct is functioning correctly.

QS_Pathway AHL Native AHL Autoinducer (L-isomer) LuxR LuxR-type Receptor Protein AHL->LuxR Binds Furanone Halogenated Furanone (Specific Stereoisomer) Furanone->LuxR Stereospecific Binding Complex Stable AHL-LuxR Complex LuxR->Complex Dimerization Degradation Accelerated LuxR Turnover (Proteolysis) LuxR->Degradation Destabilization GeneExp Virulence Gene Expression & Biofilm Formation Complex->GeneExp Activation Inhibition Quorum Sensing Blocked Degradation->Inhibition Prevents

Stereospecific inhibition of bacterial quorum sensing by halogenated furanones.

Part 3: Quantitative Data Summary

The following table synthesizes the comparative metrics distinguishing constitutional and stereoisomers in furanone chemistry.

Isomer TypeCompound ExampleStructural FeatureKey Analytical MarkerBiological / Chemical Property
Constitutional 2(3H)-FuranoneNon-conjugated double bond¹H NMR: δ ~3.2 ppm (C3-H₂)Thermally unstable; isomerizes to 2(5H) at ~300 °C [2].
Constitutional 2(5H)-FuranoneConjugated α,β-unsaturated¹H NMR: δ ~4.8 ppm (C5-H₂)Thermally stable; acts as a reactive Michael acceptor.
Stereoisomer L-N-butanoyl homoserine lactone(S)-configuration at lactoneSpecific optical rotationPotent autoinducer for P. aeruginosa QS[3].
Stereoisomer D-N-butanoyl homoserine lactone(R)-configuration at lactoneSpecific optical rotationBiologically inactive in QS pathways [3].
Stereoisomer (S)-5-bornyloxy-2(5H)-furanoneChiral terpene at C5X-ray diffraction (absolute config)Exhibits enhanced targeted antimicrobial activity [5].

Conclusion In furanone chemistry, the leap from structural connectivity to spatial orientation represents the difference between basic chemical reactivity and advanced pharmacological efficacy. Constitutional isomers like 2(3H)- and 2(5H)-furanone require rigorous spectroscopic validation to predict their thermal and electrophilic behavior. Meanwhile, the stereoisomers of halogenated furanones demand precise bioassays to harness their potential as next-generation, non-biocidal antimicrobial agents. By employing self-validating protocols, researchers can confidently leverage furanone isomerism in their drug development pipelines.

References

  • 1 - BenchChem 2.2 - The Journal of Physical Chemistry A (ACS Publications) 3.3 - Applied and Environmental Microbiology (ASM Journals) 4.4 - ACS Chemical Biology (ACS Publications) 5.5 - PMC (NIH)

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
Reactant of Route 2
(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
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